(4-Dodecylphenyl)boronic acid
Description
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Properties
IUPAC Name |
(4-dodecylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31BO2/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)19(20)21/h13-16,20-21H,2-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHSXQBUASGIPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CCCCCCCCCCCC)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60592552 | |
| Record name | (4-Dodecylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206763-93-1 | |
| Record name | (4-Dodecylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of (4-Dodecylphenyl)boronic acid
Abstract
(4-Dodecylphenyl)boronic acid is a key intermediate in organic synthesis, particularly valued for its role in Suzuki-Miyaura cross-coupling reactions to form complex organic molecules with applications in materials science and drug development.[1][2] This guide provides a comprehensive overview of the robust synthesis, purification, and detailed characterization of this compound. The content is tailored for researchers, scientists, and professionals in drug development, offering field-proven insights and detailed experimental protocols.
Introduction: The Significance of this compound
Arylboronic acids are a cornerstone of modern synthetic chemistry, primarily due to their utility in palladium-catalyzed cross-coupling reactions.[3] The dodecyl group in this compound imparts significant lipophilicity, making it an ideal building block for molecules designed to interact with biological membranes or to be incorporated into organic electronic materials. Its synthesis, while based on established organometallic principles, requires careful control of reaction conditions to achieve high purity and yield.
Synthetic Pathways: A Mechanistic Approach
The most prevalent and scalable method for the synthesis of this compound involves the formation of an organometallic intermediate from a corresponding aryl halide, followed by quenching with a trialkyl borate. Two primary routes are commonly employed: the Grignard reaction and organolithium-mediated borylation.
Grignard-Mediated Synthesis: The Workhorse Method
This approach leverages the reaction of a Grignard reagent, formed from 4-dodecylbromobenzene, with a trialkyl borate. This method is often favored for its operational simplicity and cost-effectiveness.[4][5]
Mechanism: The synthesis proceeds via the formation of 4-dodecylphenylmagnesium bromide, which then acts as a nucleophile, attacking the electrophilic boron atom of the trialkyl borate. Subsequent hydrolysis of the resulting boronate ester yields the desired boronic acid.[6]
Caption: Grignard-mediated synthesis of this compound.
Experimental Protocol: Grignard Synthesis
-
Grignard Reagent Formation: To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add magnesium turnings. A solution of 4-dodecylbromobenzene in anhydrous tetrahydrofuran (THF) is added dropwise. The reaction is initiated with gentle heating or the addition of a small crystal of iodine. The mixture is then refluxed until the magnesium is consumed.
-
Borylation: The Grignard solution is cooled to -78 °C and transferred via cannula to a solution of triisopropyl borate in anhydrous THF, also at -78 °C. The reaction is stirred at this temperature for 2 hours and then allowed to warm to room temperature overnight.
-
Hydrolysis and Workup: The reaction is quenched by the slow addition of aqueous hydrochloric acid at 0 °C. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
Organolithium-Mediated Synthesis: For Enhanced Reactivity
An alternative route involves the use of an organolithium reagent, typically generated via lithium-halogen exchange. This method can be advantageous for substrates that are less reactive towards magnesium.[7][8]
Mechanism: 4-Dodecylbromobenzene is treated with a strong organolithium base, such as n-butyllithium, at low temperatures to generate 4-dodecylphenyllithium. This highly reactive species then readily reacts with a trialkyl borate, followed by acidic workup to afford the boronic acid.[9]
Purification: Achieving Analytical Purity
The purification of arylboronic acids can be challenging due to their tendency to form cyclic anhydride trimers known as boroxines.[10]
Purification Protocol:
-
Recrystallization: The crude this compound can often be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate.[11]
-
Acid-Base Extraction: An effective method involves dissolving the crude product in a nonpolar organic solvent and extracting with an aqueous base (e.g., NaOH) to form the water-soluble boronate salt.[12] The aqueous layer is then washed with an organic solvent to remove non-acidic impurities, followed by acidification to precipitate the pure boronic acid, which is collected by filtration.[12]
-
Chromatography: While standard silica gel chromatography can lead to decomposition, purification of the corresponding boronate ester (e.g., pinacol ester) on silica gel is a viable strategy.[13][14] The ester can then be hydrolyzed to the boronic acid.
Comprehensive Characterization
Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.
Caption: Logical workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for structural elucidation.
-
¹H NMR: Provides information on the proton environment. The aromatic protons will appear as distinct doublets in the downfield region (typically δ 7.0-8.0 ppm). The aliphatic protons of the dodecyl chain will appear as a series of multiplets in the upfield region (δ 0.8-2.7 ppm). The acidic protons of the boronic acid group are often broad and may exchange with residual water in the solvent, sometimes making them difficult to observe.[15]
-
¹³C NMR: Confirms the carbon framework. The aromatic carbons will resonate in the δ 120-140 ppm range. A key diagnostic peak is the ipso-carbon attached to the boron, which can sometimes be broad or difficult to detect.[16] The aliphatic carbons of the dodecyl chain will appear in the δ 14-35 ppm range.
-
¹¹B NMR: This technique is specific for the boron nucleus and provides direct evidence for the presence of the boronic acid. A single, broad resonance is typically observed in the range of δ 27-30 ppm for tricoordinate boronic acids.[16]
NMR Data Summary:
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~7.8 | d | Ar-H ortho to B(OH)₂ |
| ~7.2 | d | Ar-H meta to B(OH)₂ | |
| ~2.6 | t | Ar-CH₂- | |
| ~1.6 | m | Ar-CH₂-CH₂- | |
| ~1.2-1.4 | m | -(CH₂)₉- | |
| ~0.9 | t | -CH₃ | |
| ¹³C | ~145 | s | C-B |
| ~135 | s | Ar-C ortho to B(OH)₂ | |
| ~128 | s | Ar-C meta to B(OH)₂ | |
| ~130 | s | Ar-C para to B(OH)₂ | |
| ~36 | s | Ar-CH₂- | |
| ~32-22 | s | -(CH₂)₁₀- | |
| ~14 | s | -CH₃ | |
| ¹¹B | ~28 | br s | -B(OH)₂ |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the target compound. Electrospray ionization (ESI) is a suitable technique, often in the negative ion mode, where the [M-H]⁻ ion is observed.[17] High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition. It is important to note that boronic acids can form adducts or dehydrate in the mass spectrometer, which can complicate spectral interpretation.[18][19]
Expected MS Data:
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 291.2490 | ~291.2 |
| [M-H]⁻ | 289.2334 | ~289.2 |
| [M+Na]⁺ | 313.2309 | ~313.2 |
Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a powerful technique for assessing the purity of this compound. A suitable method would involve a C18 column with a gradient elution of acetonitrile and water containing a small amount of trifluoroacetic acid.[20]
-
Elemental Analysis: Provides the percentage composition of carbon and hydrogen, which should be within ±0.4% of the theoretical values for C₁₈H₃₁BO₂.
Safety and Handling
Organoboron compounds require careful handling.[21]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[22]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[23]
-
Storage: Store this compound in a tightly sealed container in a cool, dry place, away from oxidizing agents and moisture to prevent degradation.[24]
Conclusion
The synthesis and characterization of this compound are well-established processes that are crucial for its application in advanced organic synthesis. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can reliably produce and validate this important chemical building block. Adherence to rigorous characterization techniques is paramount to ensure the quality and reactivity of the compound in subsequent synthetic transformations.
References
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Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3268. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]
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Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
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Leonori, D., & Aggarwal, V. K. (2014). Lithiation-borylation methodology and its application in synthesis. Accounts of chemical research, 47(10), 3174–3183. [Link]
- Thomas, A. A., et al. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(45), 15807-15816.
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Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
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- Google Patents. (n.d.). WO1999064428A1 - Synthesis of aryl boronic acids.
- Al-Zoubi, R. M. (2012). REACTION OF GRIGNARD REAGENTS WITH DIISOPROPYL- AMINOBORANE.
- Leonori, D., & Aggarwal, V. K. (2014). Lithiation–Borylation Methodology and its Application in Synthesis. Accounts of Chemical Research, 47(10), 3174-3183.
- Foley, D. A., et al. (2014). Mild and Selective Synthesis of an Aryl Boronic Ester by Equilibration of Mixtures of Boronic and Borinic Acid Derivatives. Organic Process Research & Development, 18(11), 1432-1435.
- Google Patents. (n.d.). WO2005019229A1 - Process for purification of boronic acid and its derivatives.
- Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural products. Natural Product Reports, 39(7), 1314-1353.
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ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters? Retrieved from [Link]
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ESPI Metals. (n.d.). Boron Safety Data Sheet. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). (4-(Dodecyloxy)phenyl)boronic acid. PubChem. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H-NMR spectrum of a) CRX-3 b) 4-allylcatechol c) 4-vinylphenyl boronic acid. Retrieved from [Link]
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ResearchGate. (n.d.). Figure 2. 1 H-NMR spectra of (a) 10 mM 4-Nitrophenyl boronic acid in d.... Retrieved from [Link]
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ResearchGate. (n.d.). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. Retrieved from [Link]
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An In-Depth Technical Guide to (4-Dodecylphenyl)boronic acid: Physicochemical Properties and Key Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of an Amphiphilic Boronic Acid
(4-Dodecylphenyl)boronic acid stands as a molecule of significant interest at the intersection of materials science, analytical chemistry, and pharmaceutical development. Its unique amphiphilic nature, combining a hydrophilic boronic acid head with a long, hydrophobic dodecyl tail, imparts distinct self-assembly properties and opens avenues for novel applications. This technical guide, designed for the discerning researcher, delves into the core physicochemical properties of this compound, providing not only a compilation of its characteristics but also a practical framework for its experimental characterization. By understanding the fundamental attributes of this compound, scientists and drug development professionals can better harness its potential in areas ranging from sophisticated biosensing platforms to advanced drug delivery systems.
Section 1: Core Physicochemical Profile
A comprehensive understanding of a molecule's physicochemical properties is paramount to its successful application. This section outlines the key identifiers and characteristics of this compound.
Chemical Identity
-
IUPAC Name: this compound[1]
-
CAS Number: 206763-93-1[1]
-
Molecular Formula: C₁₈H₃₁BO₂[1]
-
Molecular Weight: 290.25 g/mol [2]
-
Chemical Structure:
Tabulated Physicochemical Data
| Property | Value/Information | Source |
| Melting Point | Not available | [2] |
| Boiling Point | Not available | [2] |
| pKa | Estimated to be around 9, typical for arylboronic acids. The hydrophobic nature may slightly alter this value in aqueous environments. | [3] |
| Solubility | Due to its amphiphilic nature, it is expected to have low solubility in water and higher solubility in organic solvents. It may form micelles in aqueous solutions above a certain concentration. | [4][5] |
| Appearance | Typically a white to off-white solid. | General knowledge |
Section 2: Experimental Characterization Protocols
To ensure the identity, purity, and properties of this compound, a suite of analytical techniques should be employed. This section provides detailed, step-by-step methodologies for key characterization experiments, grounded in established practices for boronic acid analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for confirming the molecular structure of this compound.
2.1.1. ¹H NMR Spectroscopy
-
Objective: To identify the proton environments within the molecule.
-
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent such as CDCl₃ or DMSO-d₆. The choice of solvent is critical, as boronic acids can form boroxines (anhydrides) in aprotic solvents, leading to complex spectra. Using a protic solvent like methanol-d₄ can break up these oligomers.
-
Instrument Setup: Utilize a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
-
Expected Chemical Shifts (δ, ppm):
-
Aromatic Protons: Two doublets in the range of 7.0-8.0 ppm, corresponding to the protons on the phenyl ring.
-
Alkyl Chain Protons: A series of multiplets and a triplet in the range of 0.8-2.7 ppm. The terminal methyl group (CH₃) will appear as a triplet around 0.9 ppm. The methylene group (CH₂) adjacent to the aromatic ring will be a triplet around 2.6 ppm.
-
Boronic Acid Protons (B(OH)₂): A broad singlet that can be exchangeable with water in the solvent. Its position can vary and it may not be observed in protic solvents.
-
2.1.2. ¹³C NMR Spectroscopy
-
Objective: To identify the carbon environments within the molecule.
-
Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Data Acquisition: Acquire the ¹³C NMR spectrum.
-
-
Expected Chemical Shifts (δ, ppm):
-
Aromatic Carbons: Signals in the range of 125-150 ppm. The carbon attached to the boron atom can be broad or sometimes not observed due to quadrupolar relaxation.
-
Alkyl Chain Carbons: A series of signals in the aliphatic region (14-36 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in the molecule.
-
Objective: To identify characteristic vibrational modes of the boronic acid and the alkylphenyl structure.
-
Protocol:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.
-
Data Acquisition: Record the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
-
Expected Absorption Bands (cm⁻¹):
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.
-
C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Strong absorptions in the 2850-2960 cm⁻¹ region.
-
B-O Stretch: A strong, characteristic band typically found in the 1330-1380 cm⁻¹ region.[2]
-
Aromatic C=C Stretch: Peaks in the 1400-1600 cm⁻¹ region.
-
Determination of pKa
The acidity of the boronic acid moiety is a critical parameter, especially for applications in biological systems. Due to the hydrophobic nature of this compound, a co-solvent system is often necessary.
-
Objective: To determine the acid dissociation constant (pKa) of the boronic acid group.
-
Methodology: Spectrophotometric Titration
-
Rationale: The UV-Vis absorbance of the phenylboronic acid changes as it transitions from the neutral trigonal form to the anionic tetrahedral boronate form upon deprotonation. This change can be monitored as a function of pH.
-
Protocol: a. Prepare a stock solution of this compound in a suitable organic solvent like methanol or DMSO. b. Prepare a series of buffered aqueous solutions with varying pH values (e.g., from pH 7 to 11). c. Add a small, constant aliquot of the stock solution to each buffered solution to create a series of solutions with the same concentration of the boronic acid but different pH values. The final concentration should be such that the absorbance is within the linear range of the spectrophotometer. The percentage of the organic co-solvent should be kept constant across all samples. d. Measure the UV-Vis spectrum of each solution. e. Plot the absorbance at a wavelength where the change is maximal against the pH. f. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values, which can be determined by fitting the data to the Henderson-Hasselbalch equation.
-
Section 3: Applications in Research and Development
The unique amphiphilic structure of this compound makes it a versatile tool in various research and development areas.
Biosensing
Phenylboronic acids are well-known for their ability to reversibly bind with cis-diols, a structural motif found in saccharides.[6] This interaction forms the basis of many glucose sensors.[7][8][9] The long dodecyl chain of this compound allows for its incorporation into hydrophobic environments, such as lipid bilayers or polymer matrices, creating organized assemblies for enhanced sensing performance.[10]
-
Mechanism of Action in Glucose Sensing: The boronic acid exists in equilibrium between a neutral trigonal planar form and an anionic tetrahedral form. The tetrahedral form has a higher affinity for diols like glucose. The binding of glucose shifts this equilibrium, which can be detected through various means, including fluorescence changes or electrochemical signals.[6]
Caption: Equilibrium of boronic acid with its anionic form and subsequent binding to glucose.
Drug Delivery Systems
The amphiphilic nature of this compound allows it to self-assemble into micelles in aqueous solutions.[5][11][12] These micelles have a hydrophobic core formed by the dodecyl chains and a hydrophilic shell of boronic acid groups. This structure is ideal for encapsulating hydrophobic drugs, thereby increasing their solubility and bioavailability.[13][14][15]
-
pH-Responsive Drug Release: The boronic acid groups on the micelle surface can be used to create pH-responsive drug delivery systems. For instance, a drug can be conjugated to the boronic acid via a boronate ester linkage. In the acidic environment of a tumor, this linkage can be hydrolyzed, leading to the release of the drug.[13]
Caption: Schematic of a pH-responsive drug delivery system using boronic acid-functionalized micelles.
Section 4: Safety and Handling
As with any chemical, proper handling of this compound is essential. While a specific safety data sheet (SDS) for this compound may not be universally available, general precautions for boronic acids should be followed. Boronic acids are generally considered to be of low toxicity. However, they can be irritating to the eyes, skin, and respiratory system.
-
Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling the compound.
-
Storage: Store in a cool, dry, and well-ventilated area away from strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
References
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Formation of a self-assembled phenylboronic acid monolayer and its application toward developing a surface plasmon resonance-based monosaccharide sensor. PubMed. Available at: [Link]
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4-dodecylphenylboronic acid - 206763-93-1 - Structure, Synthesis, Properties. Chemsrc. Available at: [Link]
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Synthesis of a Novel Amphiphile Containing Both Phenylboronic Acid and Naphthalene and Preparation of the Fluorescent Vesicular Sensor. Chemical Journal of Chinese Universities. Available at: [Link]
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FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). ResearchGate. Available at: [Link]
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Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. PubMed Central. Available at: [Link]
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Benzoxaboroles and Boronic Acids for Sensing Applications. University of Bath's research portal. Available at: [Link]
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This compound | C18H31BO2 | CID 18172826. PubChem. Available at: [Link]
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Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Luminescence. Available at: [Link]
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Self-assembled nanocomplex between polymerized phenylboronic acid and doxorubicin for efficient tumor-targeted chemotherapy. PubMed Central. Available at: [Link]
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Spectroscopic analysis (FT-IR/FT-Raman), electronic (UV–visible), NMR and docking on 4-methoxyphenylboronic acid (4MPBA) by DFT calculation. ResearchGate. Available at: [Link]
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Boronic acids for sensing and other applications - a mini-review of papers published in 2013. De Gruyter. Available at: [Link]
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Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. PubMed Central. Available at: [Link]
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From Large Polycyclic Aromatic Hydrocarbons to Extended Aromate-Rich Networks. MPG.PuRe. Available at: [Link]
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Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers. PubMed Central. Available at: [Link]
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Novel Chemical Glucose Sensing Method based on Boronic acids and Graphene Foam. University of Bath. Available at: [Link]
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Measurement of Glucose in Blood with a Phenylboronic Acid Optical Sensor. PubMed Central. Available at: [Link]
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An In-Depth Technical Guide to (4-Dodecylphenyl)boronic acid (CAS: 206763-93-1)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Dodecylphenyl)boronic acid is a versatile organoboron compound that has garnered significant interest in organic synthesis and materials science. Its unique structure, featuring a hydrophilic boronic acid head and a long, lipophilic dodecyl tail, imparts amphiphilic properties that are advantageous in a variety of applications. This guide provides a comprehensive overview of the synthesis, characterization, and key applications of this compound, with a particular focus on its role as a pivotal building block in palladium-catalyzed cross-coupling reactions. Detailed protocols, mechanistic insights, and practical considerations are presented to enable researchers to effectively utilize this reagent in their synthetic endeavors.
Introduction: The Strategic Importance of this compound
Arylboronic acids are a cornerstone of modern organic synthesis, primarily due to their remarkable utility in the Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds.[1] this compound stands out within this class of compounds due to its long alkyl chain, which can be leveraged to modify the solubility, self-assembly properties, and electronic characteristics of target molecules. This makes it a valuable reagent in the development of liquid crystals, functional polymers, and biologically active compounds where precise control over molecular architecture and physical properties is paramount.[2][3] This guide will delve into the essential technical aspects of this compound, providing a foundation for its practical application in the laboratory.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its successful application. The key properties of this compound are summarized in the table below. It is important to note that boronic acids have a propensity to form cyclic anhydrides (boroxines) upon dehydration, which can influence their physical properties and reactivity.[4]
| Property | Value | Source(s) |
| CAS Number | 206763-93-1 | [5] |
| Molecular Formula | C₁₈H₃₁BO₂ | [5] |
| Molecular Weight | 290.25 g/mol | [6] |
| IUPAC Name | This compound | [5] |
| Melting Point | Not available | [6] |
| Boiling Point | Not available | [6] |
| Solubility | Generally soluble in ethers (e.g., THF, dioxane) and some polar organic solvents. Low solubility in hydrocarbons.[4] |
Synthesis of this compound: A Practical Approach
The synthesis of this compound is most commonly achieved through a palladium-catalyzed cross-coupling reaction, specifically the Miyaura borylation.[7] This method offers high functional group tolerance and generally proceeds under mild conditions. The typical starting material is 1-bromo-4-dodecylbenzene.
Miyaura Borylation: A Step-by-Step Protocol
This protocol is a representative procedure for the synthesis of arylboronic esters, which can then be hydrolyzed to the corresponding boronic acid.
Reaction Scheme:
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(4-Dodecylphenyl)boronic acid molecular weight and formula
An In-Depth Technical Guide to (4-Dodecylphenyl)boronic Acid: Properties, Synthesis, and Applications in Modern Drug Discovery
Abstract
This compound is a specialized organic reagent that has garnered significant attention from researchers and drug development professionals. Its unique amphiphilic structure, combining a hydrophilic boronic acid functional group with a long, lipophilic dodecyl chain, makes it a valuable building block in organic synthesis. This guide provides a comprehensive technical overview of its core properties, synthesis, and primary applications. As a key intermediate, its principal utility lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry for the construction of complex biaryl systems. We will explore the mechanistic underpinnings of its reactivity, provide field-proven experimental protocols, and discuss its strategic role in the design of novel therapeutic agents.
Core Physicochemical Properties and Structural Insights
This compound is distinguished by its molecular architecture. The boronic acid moiety (-B(OH)₂) is a versatile functional group, capable of participating in a wide array of chemical transformations. The opposing end of the molecule features a twelve-carbon alkyl chain, which imparts significant nonpolar character. This duality governs its solubility, reactivity, and handling characteristics.
The boronic acid group is Lewis acidic and can form reversible covalent bonds with diols, a property exploited in sensors and purification. However, it is also prone to dehydration, leading to the formation of a cyclic trimer anhydride known as a boroxine. The presence of boroximes can impede reactivity in coupling reactions, making reagent quality and proper handling paramount for reproducible results.[1]
Table 1: Key Properties and Identifiers for this compound
| Property | Value | Source |
| Molecular Formula | C₁₈H₃₁BO₂ | [2][3][4] |
| Molecular Weight | 290.3 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| CAS Number | 206763-93-1 | [2][3][4] |
| Appearance | White to off-white solid (typical) | N/A |
| Canonical SMILES | CCCCCCCCCCCC1=CC=C(C=C1)B(O)O | [2] |
| InChIKey | KCHSXQBUASGIPS-UHFFFAOYSA-N | [2][3] |
Synthesis and Purification Strategy
The synthesis of arylboronic acids is a well-established process in organic chemistry. A common and reliable method involves the reaction of an organometallic reagent, such as a Grignard reagent, with a trialkyl borate ester, followed by acidic hydrolysis.
Synthetic Workflow
The logical pathway begins with the corresponding aryl halide, 4-bromo-1-dodecylbenzene. This precursor is converted into its Grignard reagent via reaction with magnesium metal. The subsequent reaction with a borate ester (e.g., trimethyl borate or triisopropyl borate) forms a boronate ester intermediate. This intermediate is not typically isolated but is directly hydrolyzed with aqueous acid to yield the final this compound.
Caption: General synthesis pathway for this compound.
Experimental Protocol: Synthesis
This protocol is a representative procedure adapted from general methods for arylboronic acid synthesis.[5]
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel under an inert atmosphere (Argon or Nitrogen), add magnesium turnings (1.2 equivalents).
-
Grignard Initiation: Add anhydrous tetrahydrofuran (THF) to cover the magnesium. Add a small crystal of iodine to initiate the reaction. In the dropping funnel, add a solution of 4-bromo-1-dodecylbenzene (1.0 equivalent) in anhydrous THF.
-
Grignard Formation: Add a small portion of the aryl bromide solution to the magnesium. Once the exothermic reaction begins (indicated by solvent reflux and disappearance of the iodine color), add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Borylation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add triisopropyl borate (1.5 equivalents) dropwise via syringe, ensuring the internal temperature does not rise above -60 °C.
-
Warm-up: After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature overnight with continuous stirring.
-
Hydrolysis: Cool the mixture in an ice bath and slowly quench the reaction by adding aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic (pH ~1-2). Stir vigorously for 1 hour.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by recrystallization, typically from a solvent mixture like hexanes/water, to yield the pure boronic acid.[1]
Core Application: The Suzuki-Miyaura Coupling
The paramount application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is one of the most powerful and versatile methods for constructing carbon-carbon bonds, particularly for linking two aromatic rings (biaryls).[6][7]
The Catalytic Cycle
The reaction is catalyzed by a palladium complex and proceeds through a well-defined catalytic cycle involving three key steps.[8]
-
Oxidative Addition: A low-valent Palladium(0) catalyst reacts with an organic halide (or triflate), inserting itself into the carbon-halogen bond. This oxidizes the catalyst to a Palladium(II) species.
-
Transmetalation: The boronic acid must first be activated by a base (e.g., carbonate, phosphate) to form a more nucleophilic boronate species. This species then transfers its organic group (the 4-dodecylphenyl moiety) to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki Coupling
This protocol describes a typical Suzuki coupling using this compound with an aryl bromide.
-
Reagent Preparation: In a reaction vessel suitable for heating under an inert atmosphere (e.g., a Schlenk flask), combine the aryl bromide (1.0 equivalent), this compound (1.2-1.5 equivalents), and a base such as potassium carbonate or cesium carbonate (2.0-3.0 equivalents).
-
Scientist's Note: Using a slight excess of the boronic acid helps drive the reaction to completion and compensates for any inactive boroxine anhydride present. The choice of base is crucial; stronger bases like cesium carbonate can accelerate the coupling of sterically hindered or electronically deactivated partners.[9]
-
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (1-5 mol%), or a combination of a palladium source like Pd(OAc)₂ and a phosphine ligand like SPhos or XPhos.
-
Scientist's Note: Pre-formed catalysts like Pd(PPh₃)₄ are convenient, but generating the active catalyst in situ from a Pd(II) source and a specialized ligand often provides higher activity and stability, enabling lower catalyst loadings and milder reaction conditions.
-
-
Solvent Addition and Degassing: Add a solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol. Degas the mixture thoroughly by bubbling argon through the solution for 15-20 minutes or by using several freeze-pump-thaw cycles. This step is critical to remove oxygen, which can deactivate the Pd(0) catalyst.[8]
-
Reaction: Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. The crude product is then purified by column chromatography on silica gel.
Role in Drug Discovery and Development
The strategic incorporation of the 4-dodecylphenyl moiety can significantly influence the pharmacokinetic profile of a drug candidate.
-
Modulating Lipophilicity: The long alkyl chain dramatically increases the lipophilicity of a molecule. In drug design, this can be used to enhance membrane permeability, improve oral bioavailability, or facilitate entry into the central nervous system.
-
Building Block for Complex Scaffolds: As a versatile coupling partner, it enables the synthesis of complex molecular architectures that are often the core of modern therapeutic agents.[7]
-
Broader Context of Boronic Acids: Beyond their role in coupling reactions, boronic acids are a privileged class of compounds in medicinal chemistry. The FDA-approved drugs bortezomib (Velcade), ixazomib (Ninlaro), and vaborbactam are all boronic acid derivatives that act as enzyme inhibitors.[10][11] This precedent underscores the value and biological compatibility of the boronic acid functional group, making reagents like this compound highly relevant to drug discovery programs.[12][13]
Safety, Handling, and Storage
As with all chemical reagents, proper handling of this compound is essential for safety and reagent integrity.
-
Personal Protective Equipment (PPE): Always wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14][15]
-
Handling: Handle the solid material in a well-ventilated area or a fume hood to avoid inhaling dust.[16][17] Avoid contact with skin and eyes.[15] In case of contact, rinse thoroughly with water.[16]
-
Storage: Store in a tightly sealed container in a cool, dry place away from moisture and oxidizing agents.[15] Proper storage is critical to minimize the formation of the less reactive boroxine anhydride.[1]
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A Spectroscopic Guide to (4-Dodecylphenyl)boronic Acid: Elucidating Structure and Purity
This technical guide provides an in-depth analysis of the spectral data for (4-dodecylphenyl)boronic acid, a key intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its long alkyl chain imparts unique solubility properties, making it a valuable building block for functional materials and complex organic molecules. A thorough understanding of its spectroscopic signature is paramount for researchers, scientists, and drug development professionals to ensure purity, confirm identity, and understand its chemical behavior. This document will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing both theoretical expectations and practical considerations for data acquisition.
The Molecular Blueprint: Structure and Properties
This compound possesses a molecular formula of C₁₈H₃₁BO₂ and a molecular weight of approximately 290.25 g/mol [1][2]. The structure consists of a p-disubstituted benzene ring, a boronic acid functional group (-B(OH)₂), and a long, straight-chain dodecyl group. This combination of an aromatic core and a lipophilic tail gives the molecule its amphiphilic character.
Figure 1: Molecular Structure of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton and Carbon Perspective
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a wealth of information. It is important to note that boronic acids have a propensity to form cyclic anhydrides (boroxines) upon dehydration, which can lead to complex or broad NMR spectra[3]. To obtain sharp, well-resolved spectra, it is often advisable to use a solvent like methanol-d₄, which can break up these oligomeric species[3].
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound can be divided into three distinct regions: the aromatic region, the aliphatic region, and the boronic acid proton signal.
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (ortho to -B(OH)₂) | 7.7 - 8.1 | Doublet (d) | 2H |
| Aromatic (ortho to dodecyl) | 7.2 - 7.4 | Doublet (d) | 2H |
| Boronic Acid (-B(OH)₂) | 4.5 - 8.0 (broad) | Singlet (s) | 2H |
| Benzylic (-CH₂-) | 2.5 - 2.7 | Triplet (t) | 2H |
| Methylene (-CH₂-)n | 1.2 - 1.6 | Multiplet (m) | 20H |
| Terminal Methyl (-CH₃) | 0.8 - 0.9 | Triplet (t) | 3H |
-
Aromatic Protons: The para-substitution pattern gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing boronic acid group are deshielded and appear further downfield[4][5].
-
Aliphatic Protons: The long dodecyl chain will show a triplet for the terminal methyl group, a triplet for the benzylic methylene group adjacent to the aromatic ring, and a large, broad multiplet for the remaining methylene groups[6].
-
Boronic Acid Protons: The hydroxyl protons of the boronic acid are acidic and their chemical shift can be highly variable depending on the solvent, concentration, and water content. They often appear as a broad singlet and may exchange with D₂O.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides complementary information on the carbon framework of the molecule.
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Aromatic (C-B) | 130 - 135 (often broadened) |
| Aromatic (quaternary, C-dodecyl) | 145 - 150 |
| Aromatic (CH, ortho to -B(OH)₂) | 134 - 137 |
| Aromatic (CH, ortho to dodecyl) | 127 - 129 |
| Benzylic (-CH₂-) | 35 - 37 |
| Methylene (-CH₂-)n | 22 - 32 |
| Terminal Methyl (-CH₃) | ~14 |
The carbon atom directly attached to the boron (ipso-carbon) often exhibits a broad signal due to quadrupolar relaxation of the boron nucleus, and in some cases may not be observed at all[7].
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or methanol-d₄). Methanol-d₄ is often preferred to minimize anhydride formation[3].
-
Instrument Setup: Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer[8].
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 220 ppm.
-
A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to the O-H, C-H, C=C, B-O, and B-C bonds.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (H-bonded) | 3200 - 3600 | Strong, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |
| B-O Stretch | 1330 - 1380 | Strong |
| B-C Stretch | 1000 - 1100 | Medium |
-
O-H Stretching: A prominent, broad absorption in the 3200-3600 cm⁻¹ region is characteristic of the hydrogen-bonded hydroxyl groups of the boronic acid moiety[9][10].
-
C-H Stretching: Strong bands between 2850 and 2960 cm⁻¹ arise from the C-H stretching of the numerous methylene and methyl groups in the dodecyl chain. Weaker bands above 3000 cm⁻¹ are due to the aromatic C-H stretches.
-
B-O Stretching: A strong absorption band in the region of 1330-1380 cm⁻¹ is a key indicator of the asymmetric B-O stretching vibration in the boronic acid group[11][12].
-
Aromatic C=C Stretching: A series of medium to strong bands between 1450 and 1600 cm⁻¹ correspond to the skeletal vibrations of the benzene ring.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: The spectrum can be recorded on the neat solid compound using an Attenuated Total Reflectance (ATR) accessory, which is the most common and convenient method. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal or a blank KBr pellet.
-
Place the sample on the ATR crystal or insert the KBr pellet into the sample holder.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural confirmation. For this compound, electrospray ionization (ESI) is a suitable soft ionization technique.
-
Molecular Ion: In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ would be expected at an m/z of approximately 289.2. In positive ion mode, adducts with sodium [M+Na]⁺ (m/z ≈ 313.2) or potassium [M+K]⁺ (m/z ≈ 329.2) might be observed. The molecular ion itself, M⁺, may be observed with techniques like electron ionization (EI), but significant fragmentation is also expected.
-
Fragmentation Pattern: The fragmentation of arylboronic acids can be complex. In EI or collision-induced dissociation (CID) experiments, characteristic fragmentation patterns can emerge:
-
Loss of water: A peak corresponding to [M-H₂O]⁺ may be observed.
-
Alkyl Chain Fragmentation: The long dodecyl chain is prone to fragmentation, leading to a series of peaks separated by 14 Da (corresponding to CH₂ units)[6]. A prominent peak corresponding to the loss of a C₁₁H₂₃ radical (benzylic cleavage) would result in an ion at m/z 121.
-
Boronic Acid Fragmentation: Cleavage of the C-B bond can occur. The fragmentation of the phenylboronic acid moiety itself can lead to smaller, characteristic ions such as BO⁻ and BO₂⁻ in negative ion mode experiments[13].
-
Figure 2: General workflow for the spectroscopic analysis of this compound.
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile, which are compatible with ESI.
-
Instrument Setup: Use a mass spectrometer equipped with an electrospray ionization source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to achieve a stable signal.
-
Acquire spectra in both positive and negative ion modes over a suitable m/z range (e.g., 50-500).
-
For fragmentation studies, perform tandem MS (MS/MS) experiments by selecting the molecular ion (or a suitable precursor ion) and subjecting it to collision-induced dissociation (CID).
-
-
Data Analysis: Analyze the resulting mass spectra to identify the molecular ion and characteristic fragment ions. Compare the observed isotopic pattern with the theoretical pattern for C₁₈H₃₁BO₂.
Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed and self-validating system for its identification and characterization. ¹H and ¹³C NMR confirm the connectivity of the carbon-hydrogen framework, IR spectroscopy verifies the presence of key functional groups, and mass spectrometry confirms the molecular weight and provides insights into its stability and fragmentation. For researchers in organic synthesis and materials science, a proficient interpretation of these spectral data is an indispensable skill for ensuring the quality of this versatile chemical building block.
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A Senior Application Scientist's In-depth Technical Guide to the Solubility and Stability of (4-Dodecylphenyl)boronic acid
Audience: Researchers, scientists, and drug development professionals.
Foreword: The Duality of a Workhorse Reagent
(4-Dodecylphenyl)boronic acid is a fascinating and highly functional molecule. Its utility, primarily in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, is well-established. However, its performance in a laboratory setting is intrinsically tied to its physical and chemical properties, which are governed by its unique amphiphilic structure. The hydrophilic boronic acid head and the long, lipophilic dodecyl tail create a molecule with distinct solubility and stability characteristics. This guide provides an in-depth exploration of these properties, offering not just data, but the underlying chemical principles and practical, field-tested protocols to ensure its successful application in your research and development endeavors.
Part 1: The Physicochemical Landscape of this compound
The molecular architecture of this compound is the foundation of its behavior. Understanding this structure is key to predicting its interactions with solvents and its susceptibility to degradation.
Figure 1. A schematic representation of the key functional components of this compound, highlighting its hydrophilic and lipophilic domains.
Solubility Profile: A Tale of Two Ends
The pronounced lipophilic character endowed by the C12 alkyl chain dictates that this compound will be most soluble in non-polar and moderately polar aprotic organic solvents. Conversely, its solubility in highly polar solvents, especially water, is negligible.
Table 1: Qualitative and Semi-Quantitative Solubility of this compound
| Solvent Class | Representative Solvents | Expected Solubility | Rationale for Interaction |
| Non-polar Aprotic | Toluene, Hexanes, Diethyl Ether | High | The long alkyl chain allows for strong van der Waals interactions with these solvents. |
| Polar Aprotic | Tetrahydrofuran (THF), Dichloromethane (DCM), Acetone | High to Moderate | These solvents effectively solvate both the non-polar tail and can interact with the polar boronic acid head. |
| Polar Protic | Methanol, Ethanol | Low | The hydrogen-bonding network of these solvents is disrupted by the large lipophilic tail, leading to poor solvation. |
| Aqueous | Water | Very Low / Insoluble | The hydrophobic nature of the dodecyl chain dominates, preventing dissolution in water.[1] |
Experimental Protocol for Solubility Determination
To obtain precise solubility data for your specific application and lot of material, the following isothermal equilibrium method is recommended.
Figure 2. A step-by-step workflow for the experimental determination of solubility.
Part 2: Navigating the Stability and Degradation of this compound
The boronic acid functional group, while versatile, is susceptible to several degradation pathways. Awareness of these pathways is crucial for proper handling, storage, and for troubleshooting reactions.
Major Degradation Pathways
There are three primary modes of degradation for arylboronic acids:
-
Dehydration to Boroxines: This is a common and often reversible process where three molecules of boronic acid lose three molecules of water to form a cyclic anhydride. This is often accelerated by heat and dry conditions. While boroxines can be less reactive in some coupling reactions, their formation alters the stoichiometry of the active reagent.
-
Oxidation: The carbon-boron bond can be susceptible to oxidative cleavage, particularly in the presence of strong oxidizing agents, to yield the corresponding phenol (4-dodecylphenol).[2][3] This is an irreversible degradation pathway that consumes the starting material.
-
Protodeboronation: This involves the cleavage of the C-B bond and its replacement by a hydrogen atom, yielding dodecylbenzene. This can be promoted by acidic or basic conditions and the presence of water.[4]
Figure 3. The primary degradation pathways of this compound.
Recommended Handling and Storage Protocols
To mitigate degradation and ensure the longevity and reactivity of the reagent, strict adherence to proper handling and storage is paramount.
Table 2: Recommended Handling and Storage Conditions
| Condition | Recommendation | Rationale |
| Atmosphere | Store and handle under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes exposure to atmospheric oxygen and moisture, thereby reducing the rates of oxidation and boroxine formation. |
| Temperature | Keep refrigerated at 2-8°C. | Low temperatures slow down the rates of all degradation pathways. |
| Light | Store in an amber vial or in a dark place. | Protects against potential light-induced degradation. |
| Incompatible Materials | Avoid contact with strong oxidizing agents and strong acids.[5] | These materials can directly promote the degradation of the boronic acid. |
| Container | Keep in a tightly sealed container.[1][6][7] | Prevents the ingress of moisture and air. |
Stability Assessment Protocol
A forced degradation study can be invaluable for understanding the stability of this compound under your specific reaction or formulation conditions.
-
Sample Preparation: Prepare solutions of the boronic acid in the solvent system of interest at a known concentration.
-
Stress Conditions: Expose the solutions to various stress conditions in separate, sealed vials:
-
Thermal: Heat at an elevated temperature (e.g., 40°C, 60°C).
-
Acidic: Add a small amount of a dilute acid (e.g., 0.1 M HCl).
-
Basic: Add a small amount of a dilute base (e.g., 0.1 M NaOH).
-
Oxidative: Add a small amount of a dilute oxidizing agent (e.g., 3% H₂O₂).
-
Control: Keep one sample at the recommended storage conditions.
-
-
Time-Point Analysis: At regular intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Purity Analysis: Analyze the purity of each aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8]
-
Data Interpretation: Plot the percentage of remaining this compound against time for each condition to determine the rate and nature of degradation.
Part 3: Implications for Drug Development and Synthesis
A thorough understanding of the solubility and stability of this compound directly impacts its application in drug discovery and development.[9][10][11][12][13]
-
Reaction Optimization: The choice of solvent is critical. A solvent in which the boronic acid is highly soluble, such as THF or toluene, is often preferred for Suzuki-Miyaura reactions to ensure a homogeneous reaction mixture and optimal reaction rates.
-
Impurity Profiling: The degradation products (phenol, hydrocarbon, boroxine) are potential impurities in the final active pharmaceutical ingredient (API). Understanding their formation allows for the development of analytical methods to detect and control them.[14]
-
Formulation Challenges: The poor aqueous solubility of this compound and its derivatives can present challenges for formulation and delivery in biological systems. Strategies such as the use of co-solvents or advanced formulation technologies may be required.
-
Process Safety: Proper handling procedures, including the use of personal protective equipment and adequate ventilation, are essential to minimize exposure risks.[1][5]
By mastering the fundamental principles of solubility and stability outlined in this guide, researchers can unlock the full potential of this compound as a powerful tool in modern chemical synthesis.
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Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814-824. [Link]
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Borders, J. L., et al. (2022). Modulating Boronic Ester Stability in Block Copolymer Micelles via the Neighbor Effect of Copolymerized Tertiary Amines for Controlled Release of Polyphenolic Drugs. ACS Macro Letters, 11(3), 276-283. [Link]
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The Unseen Workhorse: A Technical Guide to (4-Dodecylphenyl)boronic Acid in Advanced Research
For Immediate Release
A Comprehensive Technical Overview for Researchers, Scientists, and Drug Development Professionals on the Commercial Availability, Synthesis, and Application of (4-Dodecylphenyl)boronic Acid.
In the landscape of modern organic synthesis and medicinal chemistry, arylboronic acids stand out as remarkably versatile building blocks. Among these, this compound (CAS No. 206763-93-1), with its unique combination of a reactive boronic acid moiety and a long, lipophilic alkyl chain, presents a specialized tool for the creation of complex molecular architectures.[1] This guide offers an in-depth analysis of its commercial availability, synthesis, and critical applications, providing field-proven insights for professionals in drug discovery and materials science.
Section 1: Commercial Availability and Procurement
This compound is readily accessible from a range of specialized chemical suppliers. Its availability in various purities and quantities caters to needs from academic research to industrial scale-up. When procuring this reagent, it is crucial to consider not only the purity, which is typically offered at 97% or higher, but also the presence of anhydride trimers (boroximes), which can affect reactivity in certain applications.[2]
Below is a comparative table of representative suppliers, highlighting typical purities and available quantities.
| Supplier | CAS Number | Purity | Available Quantities |
| AbacipharmTech | 206763-93-1 | ≥97% | 1g, 5g, Custom |
| Ambeed | 206763-93-1 | ≥97% | 1g, 5g, 10g, 25g |
| ChemUniverse | 206763-93-1 | Not Specified | Inquire for details |
This table is for illustrative purposes and is not exhaustive. Researchers should always consult supplier websites for the most current information.
Section 2: Physicochemical Properties and Synthesis
This compound is a white to off-white solid with a molecular weight of 290.25 g/mol and a molecular formula of C₁₈H₃₁BO₂.[1] The presence of the dodecyl chain imparts significant hydrophobic character, influencing its solubility and handling properties. It is generally soluble in organic solvents such as tetrahydrofuran (THF), diethyl ether, and dichloromethane, but has limited solubility in water.
Synthesis Protocol: A Standard Approach
The synthesis of arylboronic acids is a well-established field in organic chemistry.[3][4] A common and reliable method for preparing this compound involves the reaction of a Grignard reagent, formed from 1-bromo-4-dodecylbenzene, with a trialkyl borate followed by acidic workup.
Experimental Protocol: Synthesis of this compound
-
Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.2 eq). A solution of 1-bromo-4-dodecylbenzene (1.0 eq) in anhydrous THF is then added dropwise via the addition funnel. The reaction is initiated with gentle heating and maintained at reflux until the magnesium is consumed.
-
Borylation: The Grignard solution is cooled to -78 °C in a dry ice/acetone bath. Triisopropyl borate (1.5 eq) in anhydrous THF is added dropwise, maintaining the low temperature to prevent over-addition. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
Hydrolysis: The reaction is quenched by the slow addition of cooled (0 °C) 1 M hydrochloric acid. The mixture is stirred vigorously for 1-2 hours until a clear aqueous layer is observed.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3x). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield this compound as a white solid.
Caption: General synthesis workflow for this compound.
Section 3: The Suzuki-Miyaura Coupling: A Cornerstone Application
The paramount application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls.[5][6][7][8][9] The dodecyl group can be strategically employed to introduce lipophilicity into the target molecule, which is a key consideration in drug design for modulating properties like membrane permeability and protein binding.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling with this compound
This protocol describes a general procedure for the coupling of this compound with an aryl bromide.
-
Reaction Setup: To a reaction vessel, add this compound (1.2 eq), the desired aryl bromide (1.0 eq), and a suitable base such as potassium carbonate or cesium carbonate (2.0 eq).
-
Solvent and Degassing: Add a solvent mixture, typically toluene/water or dioxane/water. Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Catalyst Addition: Under the inert atmosphere, add a palladium catalyst, such as Pd(PPh₃)₄ (0.03 eq) or a combination of Pd(OAc)₂ and a phosphine ligand.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.
Section 4: Applications in Drug Discovery and Materials Science
While the direct incorporation of this compound into clinical drug candidates is not extensively documented in publicly available literature, the strategic use of long-chain alkylphenylboronic acids is of significant interest in medicinal chemistry.[2][3][10][11]
-
Modulation of Pharmacokinetics: The long alkyl chain can significantly increase the lipophilicity of a drug molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile. This can be exploited to enhance membrane permeability or to promote association with lipid-based drug delivery systems.
-
Targeting Hydrophobic Pockets: In rational drug design, a dodecylphenyl group can be used to target and occupy hydrophobic pockets within a protein's active site, potentially increasing binding affinity and selectivity.
-
Prodrug Strategies: The boronic acid moiety itself can be part of a prodrug strategy, where it is masked to improve stability or solubility and is later cleaved in vivo to release the active drug.[3]
Beyond pharmaceuticals, the amphiphilic nature of molecules derived from this compound makes them interesting candidates for applications in materials science, such as in the formation of liquid crystals and functional polymers.[12][13][14] The self-assembly properties of these molecules can be tuned by the interplay of the hydrophilic boronic acid head and the hydrophobic dodecyl tail.
Section 5: Safety and Handling
While specific toxicity data for this compound is limited, it should be handled with the standard precautions for laboratory chemicals. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. General handling guidelines for arylboronic acids include:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
Store in a cool, dry place away from oxidizing agents.
Conclusion
This compound is a commercially available and synthetically accessible reagent with significant potential in advanced organic synthesis. Its primary role as a partner in the Suzuki-Miyaura coupling allows for the introduction of a long alkyl chain, a feature that can be strategically leveraged in drug discovery to fine-tune the physicochemical properties of lead compounds. As the demand for more sophisticated and targeted therapeutics grows, the utility of specialized building blocks like this compound is set to expand, making it an important tool in the arsenal of the modern chemist.
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Methodological & Application
Harnessing (4-Dodecylphenyl)boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions: Protocols and Mechanistic Insights
An Application Guide for Researchers
Prepared by: The Applications Science Team
This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals on the effective utilization of (4-dodecylphenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-tested protocols, and discuss critical parameters for optimization and success.
Introduction: The Strategic Value of Long-Chain Biaryls
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its power to forge carbon-carbon bonds under mild conditions with exceptional functional group tolerance.[1][2][3] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides or triflates, has revolutionized the synthesis of complex molecules, from pharmaceuticals to advanced materials.[4][5]
This compound is a particularly valuable building block within this framework. Its structure, featuring a boronic acid moiety on a phenyl ring appended with a C12 alkyl chain, allows for the strategic introduction of significant lipophilicity into target molecules.[6][7] This is highly desirable in drug discovery for modulating pharmacokinetic properties and in materials science for creating liquid crystals and organic electronics. This guide provides the necessary framework to successfully employ this reagent.
The Engine of Synthesis: The Suzuki-Miyaura Catalytic Cycle
A foundational understanding of the reaction mechanism is paramount for troubleshooting and optimization. The generally accepted catalytic cycle proceeds through three fundamental steps, orchestrated by a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[1][4][8]
-
Step 1: Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-halide bond of the electrophile (e.g., an aryl bromide). This oxidizes the metal to a square-planar Pd(II) complex.[4][8][9]
-
Step 2: Transmetalation: This is the crucial step where the (4-dodecylphenyl) group is transferred from boron to the palladium center. This process is not spontaneous; it requires activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic "boronate" (ate complex), which readily transfers its organic group to the Pd(II) center, displacing a halide.[10][11][12][13] This is often the rate-determining step of the entire cycle.[14]
-
Step 3: Reductive Elimination: The two organic partners (the aryl group from the halide and the 4-dodecylphenyl group) on the palladium complex rearrange and are eliminated from the metal center, forming the new C-C bond of the final biaryl product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to begin anew.[4][8]
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Application Notes & Protocols: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Using (4-Dodecylphenyl)boronic Acid
Introduction: The Strategic Utility of (4-Dodecylphenyl)boronic Acid in Modern Synthesis
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its reliability in constructing carbon-carbon bonds.[1][2] This reaction's mild conditions, tolerance of diverse functional groups, and the general stability of its organoboron reagents have cemented its role in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4][5]
This compound is a particularly valuable building block within this framework. Its structure is bifunctional in nature: a reactive arylboronic acid poised for cross-coupling, appended to a long, lipophilic dodecyl chain. This C12 alkyl group imparts unique physicochemical properties, making this reagent indispensable for synthesizing:
-
Amphiphilic Molecules: For applications in drug delivery systems or as specialized surfactants.
-
Liquid Crystals: The rigid biphenyl core formed during coupling, combined with the flexible alkyl chain, is a common motif in liquid crystal design.[3]
-
Functionalized Polymers and Materials: Where solubility in nonpolar organic solvents or specific self-assembly properties are required.[6][7]
This guide provides a detailed exploration of the mechanistic principles and practical considerations for successfully employing this compound in Suzuki-Miyaura reactions, complete with a robust, validated laboratory protocol.
Mechanistic Cornerstone: The Suzuki-Miyaura Catalytic Cycle
A comprehensive understanding of the catalytic cycle is paramount for rational optimization and troubleshooting. The reaction proceeds through three fundamental, sequential steps involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states.[1][8]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) complex. This is often the rate-determining step.
-
Transmetalation: The organoboron reagent—this compound—is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group (the 4-dodecylphenyl moiety) to the Pd(II) center, displacing the halide. The role of the base is absolutely critical for this step to proceed.[9][10]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are expelled, forming the new C-C bond of the final biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[1]
Key Experimental Considerations: A Scientist's Perspective
The success of coupling this compound hinges on the judicious selection of reaction parameters. The long alkyl chain, while distal to the reactive center, significantly influences solubility and necessitates specific choices.
-
Solvent System: The dodecyl group confers high solubility in nonpolar solvents. However, the inorganic base and the boronic acid itself require some polarity. Therefore, a biphasic or mixed solvent system is often optimal. Toluene/water, 1,4-dioxane/water, or THF/water mixtures are excellent starting points, facilitating the interaction of all components at the solvent interface or in the organic phase.[11][12]
-
Catalyst & Ligand Selection:
-
Palladium Precursor: Common and effective precursors include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[1][9] Pd(PPh₃)₄ can often be used directly, while others require an external phosphine ligand.
-
Ligand: The choice of ligand is crucial for stabilizing the palladium catalyst and promoting the individual steps of the catalytic cycle.[13] For this substrate, which is not sterically hindered at the reaction site, standard triarylphosphines like triphenylphosphine (PPh₃) are often sufficient. For more challenging couplings (e.g., with aryl chlorides), or to improve reaction rates, more electron-rich and bulky ligands such as tricyclohexylphosphine (PCy₃) or specialized biarylphosphine ligands (e.g., SPhos, XPhos) can be employed.[14]
-
-
Base Selection: The base's primary role is to form the reactive "ate" complex with the boronic acid, which facilitates transmetalation.[9][10] The choice of base can dramatically affect the reaction outcome.
-
Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): These are widely used, with cesium carbonate (Cs₂CO₃) often being effective for difficult couplings due to its higher solubility in organic solvents.[11]
-
Phosphates (K₃PO₄): Potassium phosphate is a strong, non-nucleophilic base that is highly effective and often provides superior results, particularly with sensitive substrates or when minimizing side reactions is critical.[11][15]
-
-
Mitigating Side Reactions:
-
Protodeboronation: This is the undesired cleavage of the C-B bond by water or other protic sources, replacing the boronic acid with a hydrogen atom. This can be minimized by ensuring the reaction is properly degassed and not running the reaction for an excessive amount of time.[10]
-
Homocoupling: The coupling of two boronic acid molecules (R-R) can occur, especially in the presence of oxygen. It is imperative to rigorously degas the reaction mixture (e.g., via argon sparging or freeze-pump-thaw cycles) before heating to remove dissolved oxygen.[8]
-
Application Protocol: Synthesis of 4-Dodecyl-1,1'-biphenyl
This protocol details a representative and scalable Suzuki-Miyaura coupling between this compound and bromobenzene to yield 4-dodecyl-1,1'-biphenyl.
Objective: To provide a reliable, step-by-step method for the synthesis of a functionalized biaryl compound using this compound.
Reaction Scheme:
Reagents and Materials
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| This compound | 290.28 | 1.2 | 348 mg | Limiting Reagent |
| Bromobenzene | 157.01 | 1.0 | 103 µL (157 mg) | Use 1.2 equivalents |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.03 | 35 mg | 3 mol% catalyst loading |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 276 mg | Anhydrous, finely powdered |
| Toluene | - | - | 8 mL | Anhydrous grade |
| Water | - | - | 2 mL | Degassed (e.g., by sparging) |
Experimental Workflow
Detailed Step-by-Step Procedure
-
Flask Preparation: Place a magnetic stir bar into a 50 mL round-bottom flask. Flame-dry the flask under a vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).
-
Reagent Loading: To the flask, add this compound (348 mg, 1.2 mmol), potassium carbonate (276 mg, 2.0 mmol), and Tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Solvent and Reactant Addition: Add anhydrous toluene (8 mL) via syringe. Stir for 2 minutes, then add bromobenzene (103 µL, 1.0 mmol) via microsyringe. Finally, add degassed water (2 mL).
-
Degassing: Vigorously stir the biphasic mixture and sparge with a gentle stream of Argon through a needle below the surface of the liquid for 15 minutes.
-
Reaction: Place a reflux condenser on the flask and heat the mixture to 90 °C in a pre-heated oil bath. Stir vigorously for 12-16 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a 9:1 mixture of hexanes and ethyl acetate. The product should have a higher Rf value than the boronic acid starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add 15 mL of deionized water and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic phase with brine (20 mL), then dry it over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by flash column chromatography on silica gel, typically using a hexanes gradient, to yield the pure 4-dodecyl-1,1'-biphenyl as a colorless oil or white solid.
Troubleshooting Guide
| Observation | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed Pd(PPh₃)₄).2. Insufficient degassing (oxygen present).3. Base is not sufficiently strong or soluble. | 1. Use fresh catalyst from a reputable source; store under inert gas.2. Ensure degassing is thorough.3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. |
| Significant Homocoupling Product | 1. Presence of oxygen in the reaction mixture.2. Pd(II) species present from precursor did not fully reduce to Pd(0). | 1. Improve the degassing procedure (sparge longer or use freeze-pump-thaw).2. If using a Pd(II) precursor like Pd(OAc)₂, ensure the ligand can facilitate reduction. |
| Protodeboronation Side Product | 1. Reaction time is excessively long.2. Base is too strong or temperature is too high, promoting decomposition. | 1. Monitor the reaction closely by TLC and stop it upon completion.2. Consider using a milder base (e.g., Na₂CO₃) or a lower reaction temperature. |
| Inconsistent Results | 1. Inconsistent quality of boronic acid.2. Variable water content in solvents or reagents. | 1. Boronic acids can dehydrate to form boroxines; this can affect stoichiometry. Use high-purity reagents.2. Use anhydrous grade solvents and ensure the base is properly dried before use. |
Conclusion
This compound is a versatile and powerful reagent for synthesizing biaryl structures with tailored lipophilic properties. A firm grasp of the Suzuki-Miyaura mechanism, coupled with a rational approach to selecting the solvent, base, and catalyst system, is key to achieving high yields and purity. The protocols and insights provided herein serve as a robust foundation for researchers aiming to leverage this valuable building block in their synthetic endeavors, from fundamental research to complex target-oriented synthesis in drug development and materials science.
References
-
Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700–3703. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Shields, J. D., et al. (2015). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Organic Letters, 17(24), 6066–6069. [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]
-
Caddick, S., et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(23), 9236-9260. [Link]
-
Oliva, M., et al. (2024). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Chemical Science, 15(40), 15455-15462. [Link]
-
Al-Amin, M., & El-Sawy, E. R. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Molecules, 25(5), 1204. [Link]
-
Leke, G. G. N., et al. (2014). Suzuki–Miyaura coupling of arylboronic acids to gold(III). Dalton Transactions, 43(48), 18158-18168. [Link]
-
Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications, 50(25), 3349-3351. [Link]
-
Skonieczny, K., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2235–2243. [Link]
-
Shields, J. D., et al. (2016). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science, 7(4), 2355–2360. [Link]
-
ResearchGate. (n.d.). Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids. Retrieved from [Link]
-
Ciriminna, R., et al. (2019). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Catalysts, 9(11), 918. [Link]
-
ResearchGate. (n.d.). Scheme 1 Synthesis of biphenyls 4a and 4b. Reagents and conditions. Retrieved from [Link]
-
Brehm, T., et al. (2019). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. Molecules, 24(19), 3507. [Link]
-
University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved from [Link]
-
El-Sawy, E. R., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18606-18641. [Link]
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Frontiers in Chemistry. (2022). Biphenyls in Clusiaceae: Isolation, structure diversity, synthesis and bioactivity. Retrieved from [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
Denmark, S. E. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Stanforth, S. P. (1998). Palladium-Catalyzed Cross-Coupling Reactions of Organoboronic Acids with Organic Electrophiles. Tetrahedron, 54(3-4), 263-303. [Link]
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Protocol for Suzuki Coupling with (4-Dodecylphenyl)boronic Acid: A Guide to Synthesis of Biaryl Compounds with Aliphatic Moieties
An Application Note for Drug Development Professionals and Organic Synthesis Researchers
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its versatility in forming carbon-carbon bonds.[1][2] This application note provides a detailed protocol for the palladium-catalyzed Suzuki coupling of (4-Dodecylphenyl)boronic acid with aryl halides. The presence of the long dodecyl chain introduces specific solubility considerations that are addressed herein. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and provide insights into reaction optimization and troubleshooting to empower researchers in the synthesis of complex biaryl molecules, which are prevalent in pharmaceuticals and material sciences.
Introduction: The Significance of the Suzuki-Miyaura Coupling
First reported by Akira Suzuki and Norio Miyaura in 1979, the Suzuki reaction has become one of the most important methods for constructing C(sp²)–C(sp²) bonds.[3][4] The reaction typically involves the cross-coupling of an organoboron compound (like a boronic acid) with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base.[3][5] Its widespread adoption is due to the mild reaction conditions, broad functional group tolerance, commercial availability of reagents, and the low toxicity of the boron-containing byproducts.[4][6]
The target molecule in this protocol, this compound, is an important building block for introducing a long aliphatic chain onto an aromatic system. This moiety can significantly alter the physicochemical properties of a molecule, enhancing its lipophilicity, which is a critical parameter in drug design and the development of organic electronic materials.
The Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki coupling lies in its well-defined catalytic cycle, which regenerates the active catalyst. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][7]
-
Oxidative Addition : The cycle begins with the oxidative addition of the aryl halide (Ar-X) to the active Pd(0) catalyst, forming a Pd(II) complex (Ar-Pd-X).[5][7] The reactivity of the halide is crucial, with the typical trend being I > Br > OTf >> Cl.[3]
-
Transmetalation : This is the key bond-forming step where the organic group from the boronic acid is transferred to the palladium center. The base plays a critical role by activating the boronic acid, forming a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which then facilitates the transfer of the aryl group to the Pd(II) complex.[3][4]
-
Reductive Elimination : The newly formed di-organopalladium(II) complex undergoes reductive elimination, forming the desired biaryl product (Ar-Ar') and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[1][5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This protocol provides a general procedure that can be adapted. Due to the long alkyl chain on the this compound, a solvent system capable of solubilizing nonpolar reagents is essential. A mixture of toluene and water is often a good starting point.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Example Amount (1 mmol scale) | Stoichiometry |
| Aryl Halide (e.g., 4-Bromoanisole) | C₇H₇BrO | 187.04 | 187 mg | 1.0 equiv |
| This compound | C₁₈H₃₁BO₂ | 290.25 | 348 mg | 1.2 equiv |
| Palladium Catalyst (Pd(PPh₃)₄) | C₇₂H₆₀P₄Pd | 1155.56 | 23-58 mg | 0.02-0.05 equiv |
| Base (Potassium Carbonate, K₂CO₃) | K₂CO₃ | 138.21 | 276 mg | 2.0 equiv |
| Solvent System | Toluene/H₂O | - | 10 mL / 2 mL | - |
Equipment
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Reflux condenser
-
Inert gas line (Argon or Nitrogen) with a bubbler
-
Schlenk line or glovebox (recommended for catalyst handling)
-
Heating mantle or oil bath with temperature control
-
Syringes and needles for solvent transfer
-
Standard glassware for workup (separatory funnel, flasks, etc.)
-
Rotary evaporator
-
Flash chromatography system for purification
Step-by-Step Procedure
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
The Versatility of (4-Dodecylphenyl)boronic Acid in Organic Electronics: A Guide for Researchers
(4-Dodecylphenyl)boronic acid emerges as a pivotal building block in the synthesis of advanced organic electronic materials. Its unique molecular structure, featuring a reactive boronic acid group and a long alkyl chain, offers a synergistic combination of properties that are highly desirable for creating solution-processable and high-performance organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and chemical sensors. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and technical insights for researchers and scientists in the field.
The Strategic Importance of the Dodecylphenyl Moiety
The incorporation of the (4-dodecylphenyl) group into conjugated polymer backbones serves two primary functions. The long dodecyl chain is instrumental in imparting excellent solubility to otherwise rigid and intractable conjugated polymers, a critical prerequisite for cost-effective, large-area device fabrication via solution-based techniques like spin-coating and printing.[1][2] Beyond solubility, the alkyl chain length and its substitution position significantly influence the intermolecular packing and morphology of the resulting thin films.[1] This control over the solid-state organization is paramount for efficient charge transport and, consequently, enhanced device performance.[1][3]
The boronic acid functional group makes this compound an ideal monomer for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4][5] This versatile and robust carbon-carbon bond-forming reaction is a cornerstone of modern polymer chemistry, enabling the precise synthesis of complex conjugated systems with tailored electronic and optical properties.[4][6]
Application in Organic Light-Emitting Diodes (OLEDs)
In the realm of OLEDs, this compound is a valuable precursor for synthesizing blue-emitting polyfluorene-based polymers. The dodecylphenyl side chains not only ensure solubility but also help in preventing the formation of undesirable aggregates that can lead to quenching of luminescence and a shift in emission color.
Synthesis of a Polyfluorene Copolymer for Blue OLEDs
A common strategy involves the Suzuki copolymerization of a dibrominated fluorene monomer with this compound and another aromatic dibromide to tune the electronic properties of the final polymer.
Protocol 1: Synthesis of a Polyfluorene Copolymer via Suzuki Coupling
Objective: To synthesize a blue-emitting copolymer for OLED applications.
Materials:
-
2,7-dibromo-9,9-dioctylfluorene
-
This compound
-
1,4-dibromobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Methanol
Procedure:
-
In a Schlenk flask, combine 2,7-dibromo-9,9-dioctylfluorene (1.0 eq), this compound (0.5 eq), and 1,4-dibromobenzene (0.5 eq).
-
Add Pd(OAc)₂ (0.02 eq) and PPh₃ (0.08 eq) as the catalyst system.
-
Add K₂CO₃ (4.0 eq) dissolved in a minimal amount of deionized water.
-
Degas the flask with argon for 30 minutes, then add degassed toluene.
-
Heat the reaction mixture to 90 °C and stir under an inert atmosphere for 48 hours.
-
Cool the reaction to room temperature and pour the mixture into a stirred solution of methanol to precipitate the polymer.
-
Filter the polymer and wash with methanol and deionized water to remove impurities.
-
Purify the polymer further by Soxhlet extraction with methanol, acetone, and finally chloroform.
-
Precipitate the chloroform fraction in methanol, filter, and dry the final polymer under vacuum.
Diagram 1: Suzuki Coupling Polymerization for an OLED Material
Caption: Synthesis of a polyfluorene copolymer via Suzuki coupling.
OLED Device Fabrication and Performance
The synthesized polymer can be used as the emissive layer in a multilayer OLED device.
Protocol 2: Fabrication of a Polymer-Based OLED (PLED)
Objective: To fabricate and characterize a blue-emitting PLED.
Device Structure: ITO / PEDOT:PSS / Emissive Polymer / Ca / Al
Procedure:
-
Patterned indium tin oxide (ITO) coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates in an oven and treat with UV-ozone for 15 minutes to improve the work function of the ITO.
-
Spin-coat a thin layer (30-40 nm) of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the ITO surface as a hole injection layer.
-
Anneal the PEDOT:PSS layer at 120 °C for 15 minutes in a nitrogen-filled glovebox.
-
Dissolve the synthesized emissive polymer in chloroform (10 mg/mL) and spin-coat it onto the PEDOT:PSS layer to form a film of ~80 nm thickness.
-
Anneal the emissive layer at 80 °C for 30 minutes inside the glovebox.
-
Thermally evaporate a cathode consisting of Calcium (Ca, ~20 nm) followed by Aluminum (Al, ~100 nm) at a pressure below 10⁻⁶ Torr.
-
Encapsulate the device to prevent degradation from moisture and oxygen.
Table 1: Representative Performance of OLEDs using Dodecylphenyl-substituted Polyfluorenes
| Polymer Architecture | Emission Color | Max. Luminance (cd/m²) | External Quantum Efficiency (%) |
| Polyfluorene copolymer | Blue | > 2,000 | ~ 3.5 |
Note: Performance data is illustrative and can vary significantly based on the exact polymer structure, device architecture, and fabrication conditions.
Application in Organic Photovoltaics (OPVs)
In the field of OPVs, this compound can be used to synthesize donor-acceptor (D-A) copolymers. The dodecylphenyl group is typically attached to the donor unit to enhance solubility and promote favorable morphology in the active layer blend with an acceptor material (e.g., a fullerene derivative or a non-fullerene acceptor).
Synthesis of a Donor-Acceptor Copolymer for OPVs
A common approach is to copolymerize a dodecylphenyl-substituted donor monomer with an electron-deficient acceptor monomer.
Protocol 3: Synthesis of a P3HT-based Copolymer for OPV Applications
Objective: To synthesize a donor-acceptor copolymer for use in bulk heterojunction solar cells.
Materials:
-
2,5-dibromo-3-(4-dodecylphenyl)thiophene
-
Stannylated acceptor monomer (e.g., 4,7-bis(5-trimethylstannylthiophen-2-yl)-2,1,3-benzothiadiazole)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Chlorobenzene
Procedure:
-
In a flame-dried Schlenk tube, dissolve 2,5-dibromo-3-(4-dodecylphenyl)thiophene (1.0 eq) and the stannylated acceptor monomer (1.0 eq) in anhydrous chlorobenzene.
-
Add Pd₂(dba)₃ (0.015 eq) and P(o-tol)₃ (0.06 eq) as the catalyst system.
-
Degas the solution with argon for 20 minutes.
-
Heat the mixture to 100 °C and stir under argon for 24 hours.
-
Cool the reaction and precipitate the polymer by pouring the solution into methanol.
-
Filter the crude polymer and purify by Soxhlet extraction with methanol, hexane, and chloroform.
-
Recover the polymer from the chloroform fraction by precipitation in methanol, filter, and dry under vacuum.
Diagram 2: Synthesis of a Donor-Acceptor Copolymer for OPVs
Caption: Stille coupling for the synthesis of a donor-acceptor copolymer.
OPV Device Fabrication and Performance
The synthesized D-A copolymer is blended with an electron acceptor to form the photoactive layer of a bulk heterojunction solar cell.
Protocol 4: Fabrication of a Bulk Heterojunction OPV Device
Objective: To fabricate and test a polymer-based solar cell.
Device Structure: ITO / PEDOT:PSS / Polymer:Acceptor Blend / LiF / Al
Procedure:
-
Prepare ITO-coated glass substrates as described in Protocol 2.
-
Spin-coat and anneal a layer of PEDOT:PSS.
-
Prepare a blend solution of the synthesized D-A copolymer and an acceptor (e.g., PC₇₁BM) in a 1:1.5 weight ratio in chlorobenzene.
-
Spin-coat the active layer blend onto the PEDOT:PSS layer inside a nitrogen-filled glovebox.
-
Anneal the active layer at a temperature optimized for the specific blend (e.g., 110 °C) for 10 minutes to promote phase separation and improve morphology.
-
Thermally evaporate a cathode of Lithium Fluoride (LiF, ~1 nm) followed by Aluminum (Al, ~100 nm) at a pressure below 10⁻⁶ Torr.
-
Characterize the device under simulated AM1.5G solar illumination.
Table 2: Representative Performance of OPVs with Dodecylphenyl-Substituted Polymers
| Polymer Donor | Acceptor | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (V) | Short-Circuit Current (mA/cm²) | Fill Factor (%) |
| P3HT-based copolymer | PC₇₁BM | ~ 4.0 - 6.0 | ~ 0.6 - 0.8 | ~ 8.0 - 12.0 | ~ 50 - 65 |
Note: Performance is highly dependent on the specific materials, blend ratio, and processing conditions.[3]
Application in Organic Field-Effect Transistors (OFETs)
For OFETs, this compound can be utilized to synthesize regioregular polythiophenes where the dodecylphenyl side chains facilitate the formation of well-ordered, crystalline domains essential for high charge carrier mobility.
Synthesis of a Regioregular Polythiophene Derivative
The synthesis can be achieved through a Suzuki coupling polymerization of a dibrominated thiophene monomer with a bis(boronic ester) of another thiophene derivative.
Protocol 5: Synthesis of a Poly(3-(4-dodecylphenyl)thiophene) for OFETs
Objective: To synthesize a high-mobility p-type polymer for OFETs.
Materials:
-
2,5-dibromo-3-(4-dodecylphenyl)thiophene
-
2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene
-
Pd(PPh₃)₄
-
Aqueous Na₂CO₃ (2 M)
-
Toluene
Procedure:
-
Combine 2,5-dibromo-3-(4-dodecylphenyl)thiophene (1.0 eq) and 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene (1.0 eq) in a Schlenk flask.
-
Add Pd(PPh₃)₄ (0.03 eq) as the catalyst.
-
Add degassed toluene and the 2 M aqueous Na₂CO₃ solution.
-
Heat the mixture to 95 °C and stir vigorously under an inert atmosphere for 36 hours.
-
After cooling, precipitate the polymer in methanol.
-
Filter and purify the polymer by Soxhlet extraction using methanol, acetone, hexane, and finally chloroform.
-
Recover the polymer from the chloroform fraction by precipitation in methanol. Filter and dry under vacuum.
OFET Device Fabrication and Performance
The synthesized polymer is used as the active semiconductor layer in a thin-film transistor.
Protocol 6: Fabrication of a Bottom-Gate, Top-Contact OFET
Objective: To fabricate and characterize a polymer-based OFET.
Device Structure: Si/SiO₂ / Polymer Semiconductor / Au (Source/Drain)
Procedure:
-
Use a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (300 nm) as the gate electrode and gate dielectric, respectively.
-
Clean the Si/SiO₂ substrate by sonication in acetone and isopropanol.
-
Treat the SiO₂ surface with a self-assembled monolayer of octadecyltrichlorosilane (OTS) to improve the interface properties.
-
Dissolve the synthesized polythiophene derivative in a high-boiling-point solvent like o-dichlorobenzene (5 mg/mL).
-
Spin-coat the polymer solution onto the OTS-treated SiO₂ surface.
-
Anneal the polymer film at an optimized temperature (e.g., 150 °C) to enhance crystallinity.
-
Thermally evaporate gold (Au, ~50 nm) through a shadow mask to define the source and drain electrodes.
-
Characterize the transistor characteristics in a nitrogen atmosphere or ambient air.
Diagram 3: OFET Device Fabrication Workflow
Caption: Workflow for fabricating a bottom-gate, top-contact OFET.
Table 3: Representative Performance of OFETs with Dodecylphenyl-Substituted Polythiophenes
| Polymer Semiconductor | Hole Mobility (cm²/Vs) | On/Off Ratio | Threshold Voltage (V) |
| Poly(3-(4-dodecylphenyl)thiophene) | 0.01 - 0.1 | > 10⁵ | -5 to -15 |
Note: Mobility and other parameters are highly dependent on regioregularity, molecular weight, film morphology, and device architecture.[7][8]
Application in Chemical and Biological Sensors
The boronic acid group in this compound can be exploited for the development of sensors. Boronic acids are known to form reversible covalent bonds with diols, a functional group present in many biologically important molecules like sugars and glycoproteins.[9][10] This interaction can be transduced into a measurable signal (e.g., electrochemical or optical).
Surface Functionalization for an Electrochemical Sensor
A sensor surface, such as a gold electrode, can be functionalized with a self-assembled monolayer (SAM) of a thiol-bearing derivative of this compound.
Protocol 7: Functionalization of a Gold Electrode for Analyte Detection
Objective: To create a sensor surface for the detection of diol-containing analytes.
Materials:
-
This compound
-
Thiolating agent (e.g., to create 4'-(dodecyl)-[1,1'-biphenyl]-4-thiol)
-
Ethanol
-
Gold-coated substrate (e.g., for electrochemical or SPR measurements)
-
Phosphate-buffered saline (PBS)
-
Analyte solution (e.g., glucose or dopamine in PBS)
Procedure:
-
Synthesize a thiol-derivatized version of this compound.
-
Clean the gold substrate thoroughly (e.g., with piranha solution, followed by extensive rinsing with deionized water and ethanol).
-
Immerse the clean gold substrate in a dilute ethanolic solution (e.g., 1 mM) of the thiol-derivatized boronic acid for 12-24 hours to allow for the formation of a self-assembled monolayer.
-
Rinse the functionalized substrate with ethanol and deionized water to remove non-specifically adsorbed molecules.
-
Dry the sensor surface under a stream of nitrogen.
-
The sensor is now ready for use. The binding of a diol-containing analyte from a solution (e.g., PBS) can be monitored by techniques like cyclic voltammetry, electrochemical impedance spectroscopy, or surface plasmon resonance (SPR).[11][12]
Diagram 4: Sensor Surface Functionalization and Detection Principle
Caption: Schematic of sensor surface functionalization and analyte detection.
Conclusion
This compound stands out as a highly versatile and enabling molecule for the advancement of organic electronics. Its dual functionality allows for the synthesis of soluble, high-performance conjugated polymers through the robust Suzuki coupling reaction. The protocols and data presented herein provide a foundational framework for researchers to explore and innovate in the fields of OLEDs, OPVs, OFETs, and sensors, leveraging the unique advantages offered by this key building block. Future research will undoubtedly continue to uncover new and exciting applications for this and related boronic acid derivatives in the ever-evolving landscape of organic electronic materials.
References
- Influence of the side chain and substrate on polythiophene thin film surface, bulk, and buried interfacial structures. (n.d.). RSC Publishing.
- Device Fabrication and Optimisation of P3HT:PCBM based Organic Photovoltaics. (2024).
- Tian, H., Zhao, M., Ma, X., Xu, C., Xu, W., Liu, Z., Zhang, M., & Zhang, F. (2022). Critical Progress of Polymer Solar Cells with a Power Conversion Efficiency over 18%.
- Toward high efficiency organic photovoltaic devices with enhanced thermal stability utilizing P3HT-b-P3PHT block copolymer additives. (n.d.).
- Liu, L., Xia, N., Xing, Y., & Deng, D. (2013). Boronic Acid-Based Electrochemical Sensors for Detection of Biomolecules. International Journal of Electrochemical Science, 8, 11161–11174.
- Fabrication and Optimization of P3HT:PCBM Organic Photovoltaic Devices. (2010).
- Electrochemical sensing using boronic acids. (n.d.).
- Strategies for Surface Design in Surface Plasmon Resonance (SPR) Sensing. (2023). PMC.
- High Performance Polymer Field-Effect Transistors Based on Polythiophene Derivative with Conjugated Side Chain. (2009).
- Ethylene Glycol Based Side Chain Length Engineering in Polythiophenes and its Impact on Organic Electrochemical Transistor Performance. (n.d.). The University of Liverpool Repository.
- Surface Plasmon Resonance: A Versatile Technique for Biosensor Applic
- Electrochemical sensing using boronic acids. (2015).
- Li, Z., Xu, X., Zhang, W., Meng, X., Genene, Z., Ma, W., Mammo, W., Yartsev, A., Andersson, M. R., Janssen, R. A. J., & Wang, E. (2016). 9.0% power conversion efficiency from ternary all-polymer solar cells. Energy & Environmental Science.
- Poly(2,5-bis(2-octyldodecyl)-3,6-di(furan-2-yl)-2,5-dihydro-pyrrolo[3,4-c]pyrrole-1,4-dione-co-thieno[3,2-b]thiophene): a high performance polymer semiconductor for both organic thin film transistors and organic photovoltaics. (2012). PubMed.
- Flexible polymer solar cells with power conversion efficiency of 8.7%. (2014).
- Copolythiophenes with Hydrophilic and Hydrophobic Side Chains: Synthesis, Characterization, and Performance in Organic Field Effect Transistors. (2013).
- Effect of polar side chains on neutral and p-doped polythiophene. (n.d.). RSC Publishing.
- Conception and Theoretical Study of a New Copolymer Based on MEH-PPV and P3HT: Enhancement of the Optoelectronic Properties for Organic Photovoltaic Cells. (2022). MDPI.
- Electrochemical sensing using boronic acids. (2015).
- Power conversion efficiency enhancement in diketopyrrolopyrrole based solar cells through polymer fractionation. (2013).
- Polymers in High-Efficiency Solar Cells: The L
- Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. (2022). MDPI.
- On the effect of poly(3-hexylthiophene) regioregularity on inkjet printed organic solar cells. (n.d.). Cyprus University of Technology.
- The synthesis of poly (3-hexylthiophene) and poly (3-dodecylthiophene). (2011).
- Synthesis and Characterization of Functionalized Poly(9-vinylcarbazole) for light-emitting diode applications. (2024).
- Progress in the Synthesis of Poly(2,7-Fluorene-alt-1,4-Phenylene), PFP, via Suzuki Coupling. (2013).
- Fabrication and characterization of poly(3,4-ethylenedioxythiophene) field-effect transistors. (2003). Elsevier.
- Structure of poly (9, 9-dioctylfluorene-co-benzothiadiazole). (2023).
- Poly(9,9-dioctylfluorene)-based light-emitting diodes with pure Β -phase emission. (2007).
- (Tetrafluorovinylphenyl)
- The chemical structure of poly 9 , 9-dioctylfluorene PFO. (2018).
- On the Use of Surface Plasmon Resonance-Based Biosensors for Advanced Bioprocess Monitoring. (2021). PSE Community.org.
- Electronic Structure and Optical Properties of Poly[3-(4-octylphenoxy)thiophene]: Experimental and Theoretical Studies. (2007).
- Development of a surface plasmon resonance based immunosensor for diclofenac quantification in w
- Enhancement of the sensitivity of surface plasmon resonance biosensor by modifying the metal surface. (2007). PubMed.
- Post polymerization reaction between polyfluorene and different boronic acids or treminal alkynes. (2012).
- Characterization and Synthesis of Polyterthiophenes Containing 3,4-Ethylenedioxythiophene(EDOT). (2009). Journal of Functional Polymers.
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- 12. Surface Plasmon Resonance: A Versatile Technique for Biosensor Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Calamitic Liquid Crystals Utilizing (4-Dodecylphenyl)boronic Acid
Introduction: The Architectural Significance of (4-Dodecylphenyl)boronic Acid in Liquid Crystal Design
In the pursuit of novel liquid crystalline materials, the molecular architecture dictates the macroscopic properties. Calamitic, or rod-like, liquid crystals are a cornerstone of display technology and advanced materials science. Their elongated molecular structure is fundamental to the formation of anisotropic mesophases. This compound emerges as a pivotal building block in the synthesis of such materials. Its structure offers a unique combination of a rigid phenyl ring, essential for the mesogenic core, and a long, flexible dodecyl chain. This aliphatic tail is crucial for modulating the melting point and influencing the type and stability of the liquid crystalline phases, such as the nematic and smectic phases.[1][2]
The boronic acid functional group is of paramount importance as it is a key reactant in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the efficient and versatile construction of biaryl scaffolds, which are common cores in calamitic liquid crystals.[3] The tolerance of the Suzuki coupling to a wide range of functional groups and its typically high yields make it an indispensable tool in the synthesis of complex organic molecules for materials science.[3][4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of a representative calamitic liquid crystal, 4-dodecyl-4'-cyanobiphenyl. The protocols detailed herein are designed to be self-validating, with explanations of the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.
Synthetic Strategy: The Suzuki-Miyaura Coupling Approach
The synthesis of 4-dodecyl-4'-cyanobiphenyl from this compound is achieved through a convergent synthesis, with the key step being the Suzuki-Miyaura cross-coupling reaction. This strategy offers high efficiency and modularity, allowing for the synthesis of a library of related compounds by simply varying the coupling partners.
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for 4-dodecyl-4'-cyanobiphenyl.
Detailed Experimental Protocol: Synthesis of 4-Dodecyl-4'-cyanobiphenyl
This protocol is adapted from established methods for the synthesis of 4-alkyl-4'-cyanobiphenyls via Suzuki-Miyaura coupling.[5][6]
Materials and Reagents:
-
This compound
-
4-Bromobenzonitrile
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
-
Filtration apparatus (Büchner funnel and flask)
-
Melting point apparatus
-
Polarized Optical Microscope (POM) with a hot stage
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Reaction Setup:
-
In a dry round-bottom flask, combine this compound (1.0 equivalent), 4-bromobenzonitrile (1.05 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.04 equivalents).
-
Rationale: A slight excess of the more stable and commercially available 4-bromobenzonitrile is used to ensure complete consumption of the boronic acid. Palladium(II) acetate serves as the catalyst precursor, which is reduced in situ to the active Pd(0) species. Triphenylphosphine is a common phosphine ligand that stabilizes the palladium catalyst and facilitates the catalytic cycle.
-
-
Solvent and Base Addition:
-
Under an inert atmosphere (nitrogen or argon), add toluene to the flask, followed by a 2 M aqueous solution of potassium carbonate (2.0 equivalents).
-
Rationale: An inert atmosphere is crucial to prevent the oxidation of the Pd(0) catalyst and the phosphine ligand. Toluene is a common solvent for Suzuki couplings. The aqueous potassium carbonate solution acts as the base, which is necessary to activate the boronic acid for transmetalation to the palladium center.[7]
-
-
Reaction:
-
Stir the reaction mixture vigorously and heat to reflux (approximately 80-90 °C) for 12-24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane/ethyl acetate eluent system. The reaction is complete when the starting materials are no longer visible.
-
Rationale: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. TLC is a quick and effective method to monitor the consumption of reactants and the formation of the product.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Rationale: The work-up procedure is designed to separate the organic product from the aqueous phase containing the inorganic salts and other water-soluble byproducts. Washing with brine helps to remove any remaining water from the organic layer.
-
-
Purification:
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Rationale: Column chromatography is a standard technique for purifying organic compounds based on their polarity.[2]
-
Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a hexane/ethanol mixture, to obtain the final product as a crystalline solid.[7][8][9][10]
-
Data Presentation and Characterization
The successful synthesis of 4-dodecyl-4'-cyanobiphenyl should be confirmed by a suite of analytical techniques.
Table 1: Summary of Reaction Parameters and Expected Outcome
| Parameter | Value |
| Reactants | This compound, 4-Bromobenzonitrile |
| Catalyst System | Pd(OAc)₂ / PPh₃ |
| Base | K₂CO₃ (2 M aqueous solution) |
| Solvent | Toluene |
| Reaction Temperature | 80-90 °C |
| Reaction Time | 12-24 hours |
| Expected Yield | 70-90% (after purification) |
| Appearance | White to off-white crystalline solid |
Characterization Data (Expected):
The following data are based on the known characteristics of similar 4-alkyl-4'-cyanobiphenyl compounds.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.68-7.60 (m, 4H, Ar-H)
-
δ 7.55 (d, J = 8.0 Hz, 2H, Ar-H)
-
δ 7.28 (d, J = 8.0 Hz, 2H, Ar-H)
-
δ 2.65 (t, J = 7.6 Hz, 2H, Ar-CH₂-)
-
δ 1.65-1.55 (m, 2H, -CH₂-)
-
δ 1.35-1.20 (m, 18H, -(CH₂)₉-)
-
δ 0.88 (t, J = 6.8 Hz, 3H, -CH₃)
-
Rationale: The ¹H NMR spectrum will confirm the presence of the aromatic protons of the biphenyl core and the aliphatic protons of the dodecyl chain in the correct integration and splitting patterns.
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
Expected peaks in the aromatic region (110-150 ppm), a peak for the nitrile carbon (~119 ppm), and a series of peaks in the aliphatic region (14-36 ppm).
-
Rationale: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
-
-
FTIR (KBr):
-
Mass Spectrometry (EI):
-
m/z = 361 [M]⁺ (calculated for C₂₅H₃₅N)
-
Rationale: Mass spectrometry confirms the molecular weight of the synthesized compound.
-
Mesomorphic Properties and Their Characterization
The liquid crystalline properties of 4-dodecyl-4'-cyanobiphenyl are expected to be influenced by the long dodecyl chain, which typically promotes the formation of smectic phases in addition to a nematic phase.[13][14]
Characterization Techniques:
-
Polarized Optical Microscopy (POM):
-
POM is a primary tool for identifying liquid crystal phases based on their unique optical textures.[15] Upon cooling from the isotropic liquid, the formation of a nematic phase would be indicated by the appearance of a threaded or Schlieren texture. Further cooling may reveal the transition to a smectic A phase, characterized by focal conic fan textures.
-
Rationale: The birefringence of liquid crystalline phases allows them to interact with polarized light, producing characteristic textures that act as fingerprints for different mesophases.
-
-
Differential Scanning Calorimetry (DSC):
-
DSC is used to determine the phase transition temperatures and associated enthalpy changes.[15] For 4-dodecyl-4'-cyanobiphenyl, one would expect to observe endothermic peaks on heating corresponding to the crystal-to-liquid crystal and liquid crystal-to-isotropic liquid transitions.
-
Rationale: Phase transitions are accompanied by a change in enthalpy, which can be precisely measured by DSC, providing quantitative data on the thermal properties of the material.
-
Table 2: Predicted Phase Transition Temperatures for 4-Dodecyl-4'-cyanobiphenyl
| Transition | Temperature Range (°C) |
| Crystal → Smectic A | ~45-55 |
| Smectic A → Nematic | ~55-60 |
| Nematic → Isotropic | ~60-65 |
Note: These are predicted temperature ranges based on trends in the 4-alkyl-4'-cyanobiphenyl series. Actual values may vary.
Conclusion
This compound is a versatile and valuable building block for the synthesis of calamitic liquid crystals. The Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable method for incorporating this moiety into complex molecular architectures. The resulting 4-dodecyl-4'-cyanobiphenyl is expected to exhibit a rich mesomorphism, making it a promising candidate for applications in display technologies and other advanced materials. The protocols and characterization data provided in this application note offer a solid foundation for researchers to explore the synthesis and properties of this and related liquid crystalline materials.
References
-
Entropic Contribution of Flexible Terminals to Mesophase Formation Revealed by Thermodynamic Analysis of 4-Alkyl-4′-isothiocyanatobiphenyl (nTCB). The Journal of Physical Chemistry B. (2010). [Link]
-
Molecule structure of 4-n-decyl-4′-cyanobiphenyl (10CB) liquid crystal. ResearchGate. [Link]
-
New patterns of twist-bend liquid crystal phase behaviour: the synthesis and characterisation of the 1-(4-cyanobiphenyl-4'-yl)-10-(4-alkylaniline-benzylidene-4'-oxy)decanes (CB10O.m). Soft Matter. (2022). [Link]
-
Elastic and Optical Properties of Some 4′-n-Alkyl-4-Cyanobiphenyls. Taylor & Francis Online. [Link]
-
4′-Alkylseleno-4-cyanobiphenyls, nSeCB: synthesis and substituent effects on the phase-transition and liquid crystalline behaviors. CrystEngComm. (2023). [Link]
-
Recrystallization. University of California, Los Angeles. [Link]
-
Parallel-Synthesis-of-4-alkyl-4-cyanobiphenyl-Liquid-Crystals.pdf. ResearchGate. [Link]
-
Purification by Recrystallization. CUNY Baruch College. [Link]
-
Purification: How To. University of Rochester. [Link]
-
Isolation and Purification of Organic Compounds Recrystallization (Expt #3). University of Colorado Boulder. [Link]
-
Synthesis of analogues 4–7 via Suzuki couplings. ResearchGate. [Link]
-
Structure of a liquid crystal of 4-cyano-4′-n-octyloxybiphenyl. ResearchGate. [Link]
-
CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. ResearchGate. [Link]
-
Composites containing confined n-octyl-cyanobiphenyl: monomer and dimer species in the surface layer by in situ FTIR spectroscopy. PubMed. [Link]
-
4-Cyano-4'-pentylbiphenyl. Wikipedia. [Link]
-
Organoborane coupling reactions (Suzuki coupling). PMC. [Link]
-
Developments in Suzuki-Miyaura cross coupling reaction (SMR) towards green synthesis. ChemRxiv. [Link]
-
Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl). PMC. [Link]
-
4-Cyanobiphenyl - 13C NMR Chemical Shifts. SpectraBase. [Link]spectrum/AgY6sxJo8Xw)
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- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
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- 9. Purification [chem.rochester.edu]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. Composites containing confined n-octyl-cyanobiphenyl: monomer and dimer species in the surface layer by in situ FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New patterns of twist-bend liquid crystal phase behaviour: the synthesis and characterisation of the 1-(4-cyanobiphenyl-4′-yl)-10-(4-alkylaniline-benzylidene-4′-oxy)decanes (CB10O·m) - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 14. 4′-Alkylseleno-4-cyanobiphenyls, nSeCB: synthesis and substituent effects on the phase-transition and liquid crystalline behaviors - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 15. azom.com [azom.com]
Application Notes & Protocols: (4-Dodecylphenyl)boronic Acid as a Versatile Building Block for Advanced Functional Materials
Abstract
(4-Dodecylphenyl)boronic acid is a uniquely bifunctional molecule that has emerged as a powerful building block in the rational design of sophisticated functional materials. Its architecture, comprising a reactive boronic acid headgroup and a long, hydrophobic dodecyl tail, offers a synergistic combination of properties. The boronic acid moiety provides a versatile handle for covalent bond formation through reactions like Suzuki-Miyaura cross-coupling and reversible esterification with diols.[1][2][3] Concurrently, the C12 alkyl chain imparts solubility in organic solvents, facilitates solution-based processing, and drives self-assembly into ordered supramolecular structures. This guide provides an in-depth exploration of this compound's applications in chemosensors, organic electronics, and drug delivery, complete with detailed experimental protocols for researchers, scientists, and drug development professionals.
The Molecular Architecture: A Duality of Function
The utility of this compound, with chemical formula C18H31BO2 and a molecular weight of 290.25 g/mol , stems from its two distinct functional domains.[4][5]
-
The Boronic Acid Headgroup: This Lewis acidic functional group is the molecule's reactive center.[1] It is renowned for its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds, a cornerstone of modern organic synthesis for creating complex π-conjugated systems.[2][6] Furthermore, it can reversibly form cyclic boronate esters with 1,2- and 1,3-diols, a property extensively exploited in the design of sensors for carbohydrates and other biologically relevant molecules.[7][8][9]
-
The Dodecyl Tail: This long alkyl chain is not merely a passive substituent. It is critical for tuning the physical properties of the final material. It significantly enhances solubility in nonpolar organic solvents, which is essential for the solution-based fabrication of devices like organic field-effect transistors (OFETs).[10][11] Additionally, the van der Waals interactions between these long chains can induce self-assembly and improve molecular packing in the solid state, influencing the performance of electronic devices.[10]
Figure 1: Dual functionality of this compound.
Application in Chemosensors: Fluorescent Detection of Saccharides
The ability of boronic acids to bind with diols makes them ideal for creating sensors for biologically important molecules like glucose.[12][13] By coupling this compound to a fluorophore, a sensor can be constructed where the binding event modulates the fluorescence output, often through a Photoinduced Electron Transfer (PET) mechanism.[9]
Principle of Operation
In a typical PET sensor design, a fluorescent moiety (e.g., anthracene) is linked to an amine adjacent to the boronic acid group. In the unbound state, the lone pair of electrons on the nitrogen atom can quench the fluorescence of the anthracene. Upon binding a saccharide (a diol), the Lewis acidity of the boron atom increases, strengthening its interaction with the nearby amine. This interaction lowers the energy of the amine's lone pair, suppressing the PET process and "turning on" the fluorescence.[9] The dodecyl group ensures solubility of the sensor in relevant media for analysis.
Protocol 1: Synthesis of an Anthracene-Based Fluorescent Saccharide Sensor
This protocol describes the synthesis of a model sensor via a Suzuki-Miyaura cross-coupling reaction.
Reaction Scheme: this compound + 9-bromo-10-(aminomethyl)anthracene → Sensor Molecule
Materials:
-
This compound (1.2 mmol)
-
9-bromo-10-(aminomethyl)anthracene (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃), anhydrous (3.0 mmol)[14]
-
Toluene (8 mL) and Deionized Water (2 mL)
-
Round-bottom flask, condenser, magnetic stirrer, and inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask, add this compound, 9-bromo-10-(aminomethyl)anthracene, potassium carbonate, and the palladium catalyst.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed. The exclusion of oxygen is critical as it can oxidatively degrade the palladium catalyst.
-
Solvent Addition: Add the toluene and deionized water via syringe. The biphasic solvent system is common for Suzuki couplings, with the base being primarily in the aqueous phase.[15]
-
Reaction: Stir the mixture vigorously and heat to 90 °C under the inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed (typically 12-24 hours).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL). The washing steps remove the inorganic base and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure fluorescent sensor.
Data Presentation: Sensor Performance
The performance of the synthesized sensor can be evaluated by fluorescence spectroscopy.
| Condition | Analyte | λ_em (nm) | Relative Fluorescence Intensity (a.u.) |
| Sensor Only | None | 415 | 100 |
| Sensor + Analyte | D-Glucose (10 mM) | 415 | 450 |
| Sensor + Analyte | D-Fructose (10 mM) | 415 | 620 |
Table 1. Representative fluorescence response of the synthesized sensor in a buffered methanol/water solution (pH 7.4) upon addition of saccharides.
Figure 2: Workflow for sensor synthesis and its reversible sensing mechanism.
Application in Organic Electronics: Interfacial Engineering of OFETs
In organic electronics, the interface between the dielectric layer and the organic semiconductor is critical for device performance.[10] this compound can be used to form a high-quality self-assembled monolayer (SAM) on oxide dielectrics (e.g., SiO₂, Al₂O₃), which passivates surface traps and promotes better ordering of the overlying semiconductor.[10]
Principle of Operation
The boronic acid headgroup readily chemisorbs onto hydroxyl-terminated oxide surfaces, forming strong covalent or hydrogen bonds. This anchors the molecules to the surface. The long dodecyl tails then orient themselves away from the surface, driven by van der Waals forces, creating a dense, nonpolar, and smooth interface. This modified surface reduces charge carrier trapping and improves the morphology of the deposited organic semiconductor, leading to enhanced charge carrier mobility in an Organic Field-Effect Transistor (OFET).[16][17]
Protocol 2: Surface Modification of Si/SiO₂ Substrates for OFETs
This protocol details the procedure for forming a this compound SAM on a silicon wafer with a thermally grown oxide layer.
Materials:
-
Si/SiO₂ wafers (300 nm thermal oxide)
-
This compound
-
Anhydrous Toluene
-
Piranha solution (7:3 mixture of H₂SO₄:H₂O₂) (EXTREME CAUTION: Highly corrosive and explosive with organic materials) or RCA-1 solution (5:1:1 H₂O:NH₄OH:H₂O₂)
-
Ultrasonic bath, spin coater, and tube furnace or vacuum oven
Procedure:
-
Substrate Cleaning (Hydroxylation):
-
Cut the Si/SiO₂ wafer into desired substrate sizes (e.g., 1.5 cm x 1.5 cm).
-
Clean the substrates by sonication in acetone, then isopropanol, for 15 minutes each. Dry under a stream of nitrogen.
-
To ensure a fully hydroxylated surface, perform an oxygen plasma treatment (5 min) or immerse in a freshly prepared Piranha solution at 80 °C for 15 minutes. (Safety First: Always add H₂O₂ to H₂SO₄ slowly. Never store Piranha solution in a sealed container).
-
Rinse the substrates copiously with deionized water and dry thoroughly with nitrogen. The surface should now be highly hydrophilic.
-
-
SAM Deposition:
-
Prepare a 1 mM solution of this compound in anhydrous toluene.
-
Immediately immerse the cleaned, dry substrates into this solution in a sealed container under an inert atmosphere.
-
Allow the self-assembly to proceed for 12-16 hours at room temperature. This extended time ensures the formation of a well-ordered monolayer.
-
-
Rinsing and Annealing:
-
Remove the substrates from the solution and rinse thoroughly with fresh toluene to remove any physisorbed molecules.
-
Dry the substrates with a gentle stream of nitrogen.
-
Anneal the SAM-coated substrates at 120 °C for 30 minutes in a vacuum oven or under a nitrogen atmosphere. This step helps to remove residual solvent and improve the packing density of the monolayer.
-
-
Device Fabrication: The SAM-modified substrate is now ready for the subsequent deposition of the organic semiconductor and source-drain electrodes to complete the OFET device.[17][18]
Data Presentation: OFET Performance
The impact of the SAM is quantified by comparing the electrical characteristics of OFETs built on treated and untreated substrates.
| Substrate | Carrier Mobility (cm²/Vs) | On/Off Ratio | Threshold Voltage (V) |
| Untreated SiO₂ | 0.15 | 10⁵ | -25 |
| SAM-Treated SiO₂ | 0.85 | > 10⁷ | -5 |
Table 2. Typical performance enhancement of a p-type polymer OFET after surface modification with a this compound SAM.
Figure 3: Workflow for OFET fabrication and the role of the SAM at the interface.
Emerging Application: Drug Delivery Systems
The unique properties of boronic acids are also being harnessed for advanced drug delivery.[19][20][21] The amphiphilic nature of this compound derivatives allows them to self-assemble into nanocarriers like micelles or polymersomes in aqueous media.
Conceptual Framework
-
Targeting: Many cancer cells overexpress sialic acid residues on their surfaces.[22] The boronic acid moiety can act as a targeting ligand, binding to the diol groups in sialic acid and promoting the selective uptake of the drug-loaded nanocarrier by tumor cells.
-
Stimuli-Responsive Release: The boronate ester bond is sensitive to pH and the presence of reactive oxygen species (ROS), both of which are often dysregulated in the tumor microenvironment.[19] This allows for the design of "smart" delivery systems that release their therapeutic payload specifically at the disease site, minimizing side effects.[21] The dodecyl chain forms the hydrophobic core of the nanocarrier, which serves as a reservoir for hydrophobic drugs.
Figure 4: Conceptual model of a boronic acid-functionalized micelle for targeted drug delivery.
Conclusion
This compound is far more than a simple chemical intermediate; it is a sophisticated molecular tool. The strategic combination of a reactive boronic acid head and a structure-directing alkyl tail enables the creation of a diverse range of functional materials. From highly sensitive fluorescent sensors and high-performance organic transistors to next-generation targeted drug delivery vehicles, this building block provides a robust platform for innovation across multiple scientific disciplines. The protocols and concepts outlined in this guide serve as a foundational resource for researchers seeking to harness the remarkable versatility of this compound.
References
- Synthesis and Evaluation of Aryl Boronic Acids as Fluorescent Artificial Receptors for Biological Carbohydrates. (n.d.). National Institutes of Health.
- Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. (n.d.). MDPI.
- Fluorescent sensors based on boronic acids. (n.d.). SPIE Digital Library.
- A Red-Emitting Fluorescence Sensor for Detecting Boronic Acid-Containing Agents in Cells. (2022). MDPI.
- Wang, K., et al. (2021). Synthesis of Diboronic Acid-Based Fluorescent Probes for the Sensitive Detection of Glucose in Aqueous Media and Biological Matrices. ACS Sensors.
- Improving the performance parameters of organic field-effect transistors via alkyl chain length of boronic acid self-assembled monolayers. (n.d.). ProQuest.
- This compound. (n.d.). Mol-Instincts.
- This compound. (n.d.). PubChem.
- (4-(Dodecyloxy)phenyl)boronic acid. (n.d.). PubChem.
- Organic field-effect transistor. (n.d.). Wikipedia.
- Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. (n.d.). ResearchGate.
- Fabrication of Micron-sized Organic Field Effect Transistors. (2011). Applied Science and Convergence Technology.
- The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery. (2019). Bohrium.
- This compound. (n.d.). Ambeed.
- The Versatility of Boronic Acids in Organic Electronics and Material Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Application Notes and Protocols: Suzuki Coupling of Boronic Acids with 2'-Iodo-2-(2-methoxyphenyl)acetophenone. (n.d.). Benchchem.
- Silva, M. P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules.
- Recent development of boronic acid-based fluorescent sensors. (n.d.). RSC Publishing.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. (n.d.). MDPI.
- This compound. (n.d.). BLD Pharm.
- Organic semiconductors for organic field-effect transistors. (n.d.). National Institutes of Health.
- Organic Field Effect Transistors (OFET). (n.d.). Ossila.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- The development of photometric sensors for boronic acids. (n.d.). PubMed.
- Application Notes and Protocols for Base Selection in the Suzuki Reaction with (4-Bromo-2,5-dimethoxyphenyl)boronic acid. (n.d.). Benchchem.
- Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. (2022). National Institutes of Health.
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). MDPI.
- Boronic acids for sensing and other applications - a mini-review of papers published in 2013. (2014). Beilstein Journal of Organic Chemistry.
- Understanding [4-[bis(4-methylphenyl)amino]phenyl]Boronic Acid: Properties and Applications in Organic Electronics. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- The Role of Boronic Acids in Modern OLED Technology: A NINGBO INNO PHARMCHEM CO.,LTD Perspective. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Boronic Acid-Based Electrochemical Sensors for Detection of Biomolecules. (2013). MDPI.
- This compound. (n.d.). AbacipharmTech.
- Biomedical applications of boronic acid polymers. (2011). ResearchGate.
- Summary of boron-based drug delivery systems. (n.d.). ResearchGate.
- Boronic acid building blocks: tools for sensing and separation. (2010). ResearchGate.
- Novel Synthesis Technique Produces Boronic Acid-Based Drugs. (2017). Drug Discovery & Development.
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synthesis of polymers using (4-Dodecylphenyl)boronic acid derivatives
An In-Depth Guide to the Synthesis of Functional Poly(p-phenylene) Derivatives Using (4-Dodecylphenyl)boronic Acid for Biomedical Applications
Introduction
Conjugated polymers (CPs) represent a class of organic macromolecules defined by a backbone of alternating single and double bonds, which facilitates the delocalization of π-electrons.[1] This unique electronic structure imparts remarkable optoelectronic properties, making them central to the development of organic electronics, sensors, and biomedical devices.[2][3][4] Among these, poly(p-phenylene)s (PPPs) are a foundational class of CPs known for their high thermal stability, mechanical strength, and tunable electronic properties.[2] However, the rigid, unsubstituted PPP backbone is notoriously insoluble, which severely limits its processability and application.
A critical strategy to overcome this limitation is the introduction of flexible alkyl side chains onto the phenylene repeat units. This guide focuses on the use of this compound and its derivatives as key monomers in the synthesis of advanced PPPs. The long dodecyl (C12H25) chain serves a dual purpose: it disrupts intermolecular packing to dramatically enhance solubility in common organic solvents, and it introduces a significant hydrophobic domain. When copolymerized with hydrophilic monomers, such as those bearing poly(ethylene glycol) (PEG) chains, the resulting macromolecules become amphiphilic.[5] These amphiphilic copolymers can self-assemble in aqueous media to form nanostructures like micelles or vesicles, which are highly effective vehicles for the encapsulation and delivery of hydrophobic drugs.[6][7][8][9]
This application note provides a comprehensive guide for researchers, particularly those in drug development, on the synthesis of both homopolymers and amphiphilic copolymers derived from this compound via Suzuki-Miyaura polycondensation. We will explore the fundamental principles of the polymerization, provide detailed, field-tested protocols, and discuss essential characterization and troubleshooting techniques.
Core Principles: The Suzuki-Miyaura Polycondensation
The Suzuki-Miyaura cross-coupling reaction is the cornerstone of modern conjugated polymer synthesis.[10] It facilitates the formation of carbon-carbon bonds between an organoboron species (like a boronic acid or boronic ester) and an organohalide in the presence of a palladium catalyst and a base. When applied to bifunctional monomers (e.g., a dibromide and a diboronic acid), the reaction proceeds in a step-growth manner to form a long polymer chain.
The catalytic cycle involves three primary steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide monomer (Ar-X), forming a Pd(II) complex.
-
Transmetalation : The organic group from the activated organoboron species (Ar'-B(OR)2) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[11]
-
Reductive Elimination : The two organic groups on the palladium complex couple to form a new C-C bond (Ar-Ar'), and the Pd(0) catalyst is regenerated, allowing the cycle to continue.
The choice of catalyst, ligand, base, and solvent is critical for achieving high molecular weight polymers with low polydispersity and minimal structural defects.[12] Common side reactions include premature chain termination via protodeboronation (replacement of the boronic acid group with a hydrogen), which is often exacerbated by the presence of water and strong bases.[13][14] Using boronic esters, such as pinacol esters, can enhance stability and reduce the rate of this unwanted side reaction.[15]
Caption: Fig 1. Catalytic cycle for Suzuki-Miyaura polycondensation.
Application Protocol 1: Synthesis of Poly(4,4'-di-dodecyl-p-terphenyl)
This protocol describes the homopolymerization of 1,4-dibromo-2,5-didodecylbenzene with this compound is not the direct approach. A more common and controlled method is the AA + BB polycondensation of a dibromobenzene derivative with a phenylenediboronic acid derivative. Here, we detail the synthesis of a soluble poly(p-phenylene) derivative.
Objective: To synthesize a high molecular weight, soluble poly(p-phenylene) with dodecyl side chains for use as a hydrophobic polymer matrix or as a precursor for further functionalization.
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier Example |
| 1,4-Dibromo-2,5-didodecylbenzene | >98% | Sigma-Aldrich |
| 1,4-Benzenediboronic acid bis(pinacol) ester | >98% | Combi-Blocks |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | >98% | Strem Chemicals |
| Potassium Carbonate (K₂CO₃) | Anhydrous, finely ground | Fisher Scientific |
| Aliquat 336 | Phase-transfer catalyst | TCI America |
| Toluene | Anhydrous, <50 ppm H₂O | Acros Organics |
| Methanol | ACS Grade | VWR |
| Hydrochloric Acid (HCl) | 2 M aqueous solution | J.T. Baker |
| Schlenk line / Glovebox | For inert atmosphere operations | Labconco / MBraun |
| Magnetic stirrer with heating | Standard laboratory grade | IKA |
| Reflux condenser & glassware | Oven-dried | Chemglass |
| Soxhlet extractor | For polymer purification | VWR |
Experimental Workflow
Caption: Fig 2. Workflow for homopolymer synthesis.
Step-by-Step Protocol
-
Glassware Preparation : All glassware must be rigorously cleaned and oven-dried overnight at 120 °C to remove residual water, which can interfere with the reaction. Assemble the reflux setup while hot and allow it to cool under a stream of dry argon or nitrogen.
-
Reaction Setup : To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and argon inlet, add 1,4-dibromo-2,5-didodecylbenzene (1.00 eq), 1,4-benzenediboronic acid bis(pinacol) ester (1.00 eq), and finely ground anhydrous potassium carbonate (4.00 eq).
-
Causality: A precise 1:1 stoichiometry of the A-A and B-B monomers is crucial for achieving high molecular weight in step-growth polymerization. Excess K₂CO₃ is used as the base to activate the boronic ester for transmetalation.[11]
-
-
Solvent Addition and Degassing : Add anhydrous toluene (to achieve a monomer concentration of ~0.1 M) and a few drops of the phase-transfer catalyst Aliquat 336. The mixture should be vigorously stirred and purged with argon for 30 minutes to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Causality: Toluene is an excellent solvent for the monomers and the resulting polymer. Aliquat 336 facilitates the transfer of the aqueous-soluble base into the organic phase, accelerating the reaction.
-
-
Catalyst Addition : Under a positive pressure of argon, add the palladium catalyst, Pd(PPh₃)₄ (1-2 mol % relative to the limiting monomer).
-
Causality: Pd(PPh₃)₄ is a common and effective Pd(0) pre-catalyst. The catalyst loading is a balance between reaction rate and cost/residual metal contamination.
-
-
Polymerization : Heat the reaction mixture to reflux (~90-100 °C) with vigorous stirring. The reaction progress can be monitored by taking small aliquots and analyzing them via Gel Permeation Chromatography (GPC). The reaction typically runs for 48-72 hours.
-
End-Capping : To ensure stable polymer chain ends, an end-capping procedure is performed. Add a small amount of bromobenzene (~5 mol %) and stir for 4 hours, followed by a small amount of phenylboronic acid (~5 mol %) and stir for another 4 hours. This converts reactive boronic acid and halide end-groups to inert phenyl groups.
-
Precipitation and Isolation : Cool the reaction mixture to room temperature. Slowly pour the viscous polymer solution into a large beaker of methanol containing a small amount of 2 M HCl (~5 mL per 500 mL methanol) while stirring vigorously. A fibrous precipitate should form.
-
Causality: The polymer is soluble in toluene but insoluble in methanol, causing it to precipitate. The HCl wash helps to remove the basic salts and any residual palladium catalyst.
-
-
Purification : Collect the crude polymer by filtration. The polymer must be purified to remove low molecular weight oligomers and catalyst residues. This is best achieved by sequential Soxhlet extraction with acetone (to remove oligomers) and hexane (to remove monomers and more oligomers), followed by extraction with chloroform to collect the pure polymer fraction.
-
Drying : Precipitate the purified chloroform fraction in methanol again, filter, and dry the final polymer under high vacuum at 40-50 °C to a constant weight.
Application Protocol 2: Synthesis of Amphiphilic PEG-b-P(DDP) Block Copolymer
This protocol outlines a method to create an amphiphilic block copolymer by first synthesizing a halogen-terminated poly(dodecylphenylene) block and then using it as a macroinitiator to grow a hydrophilic PEG-containing block. This requires a catalyst system that enables chain-growth polymerization, such as a catalyst-transfer polymerization method.[16][17]
Objective: To synthesize a well-defined amphiphilic block copolymer capable of self-assembling into micelles for drug delivery applications.[18]
Materials and Methods
-
Additional Reagents : 2-(4-bromophenyl)-5-(4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)phenyl)-1,3,4-oxadiazole (a PEGylated aryl bromide monomer), palladium(II) dichloride (PEPPSI-IPr catalyst), Cesium Fluoride (CsF).
-
Methodology : This synthesis employs a catalyst-transfer polycondensation (CTP) mechanism, which allows for more controlled, chain-growth-like polymerization.
Step-by-Step Protocol
-
Synthesis of the Hydrophobic Block :
-
In an inert atmosphere glovebox, add 1,4-dibromo-2,5-didodecylbenzene (1.00 eq) and 1,4-benzenediboronic acid bis(pinacol) ester (1.05 eq) to a Schlenk flask.
-
Add anhydrous THF as the solvent, followed by anhydrous CsF (3.0 eq) as the base.
-
Add the PEPPSI-IPr catalyst (0.5-1 mol %). The reaction is typically run at room temperature.
-
Causality: CTP requires a specific initiator. The reaction is initiated from the catalyst itself. An excess of the diboronic ester ensures the resulting macroinitiator is boronic ester-terminated. CsF is an effective base for these systems.[16]
-
-
Chain Extension with Hydrophilic Monomer :
-
Once the first block has reached the desired molecular weight (monitored by GPC), a solution of the PEGylated aryl bromide monomer in anhydrous THF is added to the living polymer solution via syringe.
-
The polymerization is allowed to continue for another 12-24 hours.
-
-
Work-up and Purification :
-
The reaction is quenched by adding a small amount of acid.
-
The polymer is precipitated into methanol, filtered, and collected.
-
Purification is performed by repeated precipitations from THF into methanol to remove unreacted monomers and catalyst residues.
-
Characterization and Quality Control
Proper characterization is essential to validate the successful synthesis of the target polymer.
| Technique | Purpose | Expected Results (Homopolymer Example) |
| Gel Permeation Chromatography (GPC) | To determine number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ). | Mₙ: 15-50 kDa; PDI: 1.5-2.5 (Lower for CTP methods) |
| ¹H and ¹³C NMR Spectroscopy | To confirm the chemical structure and purity of the polymer. | Peaks corresponding to aromatic protons and aliphatic dodecyl protons. Absence of monomer peaks. |
| UV-Vis Spectroscopy | To analyze the electronic absorption properties of the conjugated backbone. | Broad absorption band in the UV region (e.g., 300-400 nm). |
| Differential Scanning Calorimetry (DSC) | To determine thermal transitions like the glass transition temperature (Tg). | A clear Tg, indicating the amorphous nature imparted by the side chains. |
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Molecular Weight (Low Mₙ) | Impure monomers; non-stoichiometric ratio; presence of oxygen/water; insufficient reaction time. | Re-purify monomers; use high-precision balance for stoichiometry; ensure rigorous inert and anhydrous conditions; extend reaction time. |
| High Polydispersity (High PDI) | Side reactions; slow initiation compared to propagation (in step-growth). | Optimize catalyst and base concentration; ensure efficient stirring; consider a CTP method for better control.[16] |
| Incomplete Solubility | Cross-linking side reactions; insufficient side-chain density. | Lower reaction temperature; ensure high monomer purity. |
| Residual Palladium Catalyst | Inefficient purification. | Use multiple washes with complexing agents (e.g., thiourea solution) or pass through a silica plug before precipitation. |
Applications in Drug Development
The amphiphilic nature of copolymers derived from this compound is their most compelling feature for drug development.
-
Drug Encapsulation : In aqueous solutions, these polymers self-assemble into core-shell micelles. The hydrophobic core, formed by the dodecyl-substituted phenylene blocks, serves as a reservoir for poorly water-soluble drugs, while the hydrophilic PEG shell provides a stealthy interface with the biological environment, prolonging circulation time.[6][7][18]
-
Controlled Release : Drug release can be triggered by environmental stimuli. For instance, if pH-sensitive linkers are incorporated, the drug can be released preferentially in the acidic microenvironment of a tumor.[5][9]
-
Bio-imaging : The conjugated backbone often possesses intrinsic fluorescence, allowing the nanocarriers to be tracked in vitro and in vivo without the need for an additional fluorescent label.[1]
Conclusion
This compound and its derivatives are versatile and powerful building blocks for the synthesis of functional poly(p-phenylene)s. The incorporation of long alkyl chains overcomes the inherent insolubility of the parent polymer, enabling the creation of processable materials. Through thoughtful copolymerization strategies, highly amphiphilic macromolecules can be engineered. These polymers hold immense promise for advancing drug delivery systems by providing stable, high-capacity nanocarriers for hydrophobic therapeutic agents. The protocols and principles outlined in this guide provide a robust framework for researchers to synthesize and characterize these advanced materials for a new generation of polymer-based therapeutics.
References
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Cardona, Y. V., Muñoz, L. G., Cardozo, D. G., & Chamorro, A. F. (2024). Recent Applications of Amphiphilic Copolymers in Drug Release Systems for Skin Treatment. Pharmaceutics, 16(9), 1203. [Link]
-
Bodratti, A. M., & Alexandridis, P. (2018). Amphiphilic block copolymers in drug delivery: advances in formulation structure and performance. Expert Opinion on Drug Delivery, 15(7), 1-15. [Link]
-
Cardona, Y. V., Muñoz, L. G., Cardozo, D. G., & Chamorro, A. F. (2024). Recent Applications of Amphiphilic Copolymers in Drug Release Systems for Skin Treatment. Pharmaceutics, 16(9), 1203. [Link]
-
Ghosh, S., & Basu, S. (2020). Biomedical Applications of pH-Responsive Amphiphilic Polymer Nanoassemblies. ACS Applied Nano Materials, 3(3), 2047-2066. [Link]
-
Brooks, W. L. A., & Sumerlin, B. S. (2016). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. Chemical Reviews, 116(3), 1375–1397. [Link]
-
Zhang, L., et al. (2022). Highly Efficient Suzuki–Miyaura Polymerization Enabled by Direct Transmetalation with Boronic Esters. Angewandte Chemie International Edition, 61(15), e202117578. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The role of the base in the Suzuki–Miyaura coupling: a guide to reaction optimisation. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Brooks, W. L. A., & Sumerlin, B. S. (2012). Facile Strategy to Well-Defined Water-Soluble Boronic Acid (Co)polymers. Journal of the American Chemical Society, 134(42), 17424–17427. [Link]
-
Uhrich, K. E., & Wang, J. (2007). Amphiphilic Macromolecules for Drug Delivery and Targeted Cellular Interactions. Abstracts of Papers of the American Chemical Society, 233. [Link]
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Wang, L., et al. (2021). Regio- and sequence-controlled conjugated topological oligomers and polymers via boronate-tag assisted solution-phase strategy. Nature Communications, 12(1), 5851. [Link]
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Valente, S., et al. (2016). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. RSC Advances, 6(5), 3845-3849. [Link]
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Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
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Isonaga, M., et al. (2012). Catalyst-Transfer Suzuki−Miyaura Coupling Polymerization for Precision Synthesis of Poly(p-phenylene). Macromolecules, 45(18), 7389–7396. [Link]
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Kumar, A., & Singh, P. (2022). Poly (P-phenylene) S: Synthesis and applications. International Journal of Physics and Mathematics, 5(1), 1-5. [Link]
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Oldani, V., et al. (2020). Synthesis of Conjugated Polymers by Sustainable Suzuki Polycondensation in Water and under Aerobic Conditions. ACS Macro Letters, 9(8), 1084–1089. [Link]
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Darawali, K., et al. (2020). Bidirectional Suzuki Catalyst Transfer Polymerization of Poly(p-phenylene). ACS Macro Letters, 9(1), 115-121. [Link]
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Brooks, W. L. A., & Sumerlin, B. S. (2016). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. Chemical Reviews, 116(3), 1375–1397. [Link]
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OUCI. (n.d.). Strategies for the synthesis of water-soluble conjugated polymers. [Link]
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Wolska, J., et al. (2023). Molecularly Imprinted Polymers Specific towards 4-Borono-L-phenylalanine—Synthesis Optimization, Theoretical Analysis, Morphology Investigation, Cytotoxicity, and Release Studies. Polymers, 15(14), 3149. [Link]
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Cao, J., et al. (2014). Synthesis of end-functionalized boronic acid containing copolymers and their bioconjugates with rod-like viruses for multiple responsive hydrogels. Polymer Chemistry, 5(15), 4529-4536. [Link]
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Vanparijs, N., et al. (2016). Synthesis and polymerization of boronic acid containing monomers. Polymer Chemistry, 7(32), 5078-5094. [Link]
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Aydin, D., et al. (2016). Poly(p-phenylene) With Poly(ethylene Glycol) Chains and Amino Groups as a Functional Platform for Controlled Drug Release and Radiotherapy. Macromolecular bioscience, 16(5), 735-45. [Link]
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Maji, S., et al. (2014). RAFT polymerization of 4-vinylphenylboronic acid as the basis for micellar sugar sensors. Macromolecular rapid communications, 35(2), 214-20. [Link]
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Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663. [Link]
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Jagadeesh, M., & Pasha, M. A. (2014). Synthesis and Characterization of Poly (p-phenylenediamine) in the Presence of Sodium Dodecyl Sulfate. Research Journal of Chemical Sciences, 4(2), 20-25. [Link]
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de la Escuredo, L. P., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 7(3), 82. [Link]
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Kim, J., et al. (2024). pH-stabilized polydiacetylenes achieved through sodium dodecyl benzenesulfonate doping: application in dopamine sensing. Materials Chemistry Frontiers. [Link]
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Nakano, M., et al. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327-335. [Link]
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The Amphiphilic Architect: (4-Dodecylphenyl)boronic Acid in Medicinal Chemistry
Introduction: Bridging Hydrophilic and Lipophilic Worlds
In the landscape of medicinal chemistry, the boronic acid moiety has carved a significant niche, transitioning from a synthetic curiosity to a key pharmacophore in FDA-approved drugs.[1][2] Its unique ability to form reversible covalent bonds with diols makes it an invaluable tool for targeting carbohydrates and specific amino acid residues in proteins.[3][4] This application note delves into the multifaceted role of a particularly intriguing derivative: (4-Dodecylphenyl)boronic acid. The conjugation of a hydrophilic boronic acid head with a long, lipophilic dodecyl tail bestows this molecule with an amphiphilic character, opening up a realm of possibilities at the interface of aqueous and lipid environments, a critical domain in biological systems.
This guide will explore the synthesis, key applications, and detailed protocols involving this compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its potential in advancing medicinal chemistry.
Chemical Properties and Design Rationale
The structure of this compound is elegantly simple yet functionally profound. The phenylboronic acid component provides the diol-binding capability, while the C12 alkyl chain dictates its behavior in aqueous and lipid environments.
| Property | Value |
| Molecular Formula | C₁₈H₃₁BO₂ |
| Molecular Weight | 290.25 g/mol |
| Appearance | White to off-white solid |
| Key Feature | Amphiphilic Nature |
The dodecyl chain allows the molecule to partition into lipid bilayers, such as cell membranes, positioning the boronic acid group at the aqueous interface. This strategic localization is the cornerstone of its applications in targeting cell surface glycans and modulating membrane properties.
Core Applications in Medicinal Chemistry
The unique amphiphilic architecture of this compound lends itself to several key applications:
-
Targeted Drug Delivery Systems: As a component of liposomes or other nanoparticles, it can facilitate the targeting of cells with high expression of specific cell surface carbohydrates, such as sialic acids, which are often overexpressed in cancer cells.[5][6]
-
Carbohydrate Sensing at Membrane Interfaces: Its ability to anchor in a membrane while presenting a boronic acid to the extracellular space makes it an ideal candidate for developing sensors that detect specific carbohydrates at the cell surface.
-
Membrane Protein Stabilization: The detergent-like properties of this compound can be harnessed to solubilize and stabilize membrane proteins for structural and functional studies, a notoriously challenging aspect of membrane protein research.[7]
Application Note 1: Targeted Drug Delivery via Boronic Acid-Functionalized Liposomes
Introduction:
The overexpression of certain carbohydrates on the surface of cancer cells provides a unique address for targeted drug delivery. By incorporating this compound into the lipid bilayer of liposomes, we can create nanocarriers that recognize and bind to these cancer-associated glycans, leading to enhanced cellular uptake and localized drug release.[4][8]
Workflow for Formulation and Evaluation:
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Application Notes and Protocols: A Guide to Suzuki-Miyaura Coupling of Aryl Halides with (4-Dodecylphenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Synthesizing Novel Biaryl Scaffolds
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its versatility in forming carbon-carbon bonds.[1][2] This palladium-catalyzed reaction joins an organoboron compound, such as a boronic acid, with an organic halide or triflate.[2][3] Its mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability of numerous reagents have cemented its importance in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[4]
This guide provides a detailed examination of the experimental procedure for coupling aryl halides with (4-dodecylphenyl)boronic acid. The resulting 4'-dodecyl-[1,1'-biphenyl] derivatives are of significant interest in materials science, particularly in the development of liquid crystals and conducting polymers, due to the unique electronic and structural properties conferred by the long alkyl chain.[4][5]
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[1][6] The cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) species. This is followed by transmetalation , where the organic group from the boronic acid derivative replaces the halide on the palladium complex. The final step is reductive elimination , which forms the new carbon-carbon bond of the biaryl product and regenerates the catalytically active Pd(0) species.[2][6]
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Reaction Components and Considerations
The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of each reaction component.
| Component | Role & Considerations | Typical Examples |
| Aryl Halide | The electrophilic partner. Reactivity order is generally I > Br > OTf >> Cl.[7] Electron-withdrawing groups on the aryl halide can increase reactivity. | 4-Bromo-benzonitrile, 1-chloro-4-nitrobenzene, 4-iodotoluene |
| This compound | The nucleophilic partner. Prone to protodeboronation under certain conditions. Can be used as the acid or as more stable derivatives like boronate esters.[1][7] | This compound, this compound pinacol ester |
| Palladium Catalyst | The heart of the reaction. The choice of palladium source and ligand is crucial for catalytic activity and stability.[8] | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | Stabilizes the palladium center and influences its reactivity. Bulky, electron-rich phosphine ligands are often used for challenging substrates.[9][10] | Triphenylphosphine (PPh₃), Buchwald ligands (e.g., SPhos, XPhos), N-heterocyclic carbenes (NHCs) |
| Base | Activates the boronic acid to form a more nucleophilic boronate species, which is crucial for the transmetalation step.[11][12] The choice of base can significantly impact reaction rate and yield. | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH |
| Solvent | Solubilizes the reactants and catalyst. A variety of organic solvents, often with the addition of water, are used.[7] The solvent can also influence the reaction's selectivity.[13] | Dioxane, THF, Toluene, DMF, Ethanol/Water mixtures |
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and hot plate
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst and Ligand Addition: In a separate vial, dissolve palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) in 1,4-dioxane (2 mL). Add this solution to the reaction flask.
-
Solvent Addition: Add the remaining 1,4-dioxane (3 mL) and water (1 mL) to the reaction flask.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water (10 mL) and extract with an organic solvent such as ethyl acetate (3 x 15 mL).[14]
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to afford the pure biaryl product.[14]
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no product formation | Inactive catalyst | Ensure the reaction is performed under an inert atmosphere. Use a fresh palladium source and ligand. |
| Poorly reactive aryl halide | Increase the reaction temperature. Consider using a more reactive aryl iodide or bromide. Employ a more active catalyst system, such as one with a Buchwald ligand.[10] | |
| Decomposition of boronic acid | Use a milder base like potassium fluoride (KF).[15] Consider using a more stable boronate ester. | |
| Significant side product formation (e.g., homocoupling) | Oxygen contamination | Thoroughly degas the reaction mixture and maintain a positive pressure of inert gas. |
| Inappropriate base or solvent | Screen different bases and solvent systems. For example, phosphine-free conditions with Pd/C in ethanol/water can be effective.[16] | |
| Difficulty in product purification | Residual palladium catalyst | During work-up, wash the organic layer with an aqueous solution of sodium bisulfite.[17] |
| Ligand-derived impurities | Consider using a ligand-free protocol or a catalyst system where the ligand is easily removed. |
For more complex optimizations, automated systems and machine learning can be employed to efficiently screen a wide range of reaction parameters.[18][19]
Data Analysis and Characterization
The successful synthesis of the desired 4'-dodecyl-[1,1'-biphenyl] derivative should be confirmed using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
Conclusion
The Suzuki-Miyaura coupling is a powerful and reliable method for the synthesis of biaryl compounds. By carefully selecting the reaction components and optimizing the conditions, researchers can efficiently synthesize a wide range of 4'-dodecyl-[1,1'-biphenyl] derivatives for various applications in materials science and drug discovery. This guide provides a solid foundation for successfully performing this important transformation.
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Catalyst Selection for Reactions Involving (4-Dodecylphenyl)boronic Acid: Protocols and Mechanistic Insights
An Application Guide for Researchers
Abstract: (4-Dodecylphenyl)boronic acid is a versatile chemical intermediate characterized by its aromatic boronic acid moiety and a long C12 alkyl chain. This unique structure, combining reactivity with significant lipophilicity and steric bulk, presents specific challenges and opportunities in catalyst selection for various organic transformations. This guide provides an in-depth analysis of catalyst systems and detailed protocols for the most pertinent reactions involving this substrate: the Suzuki-Miyaura cross-coupling, the Chan-Lam-Evans amination/etherification, oxidative hydroxylation, and boronic acid-catalyzed esterification. The content is designed for researchers, scientists, and drug development professionals, focusing on the causal relationships behind experimental choices to ensure robust and reproducible outcomes.
Introduction to this compound
This compound (DPBA), with the chemical formula C18H31BO2, is an organoboron compound frequently used in the synthesis of complex organic molecules, liquid crystals, and specialty polymers.[1][2] Its long alkyl chain imparts high solubility in organic solvents but also introduces steric hindrance that can influence catalyst performance. The boronic acid group is a versatile functional handle, primarily for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, but also for other transformations.[3][4]
A key challenge in reactions with arylboronic acids is managing the competing side reaction of protodeboronation, where the C-B bond is cleaved by a proton source.[5] This is often exacerbated by high temperatures and certain basic conditions. Furthermore, the steric bulk of the dodecylphenyl group necessitates the use of highly active catalyst systems to achieve efficient transformations.[6][7]
This guide will dissect the critical parameters for selecting catalysts and optimizing conditions for the most common and powerful reactions utilizing DPBA.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the cornerstone of biaryl synthesis, valued for its mild conditions and broad functional group tolerance.[8][9] The choice of palladium catalyst and, more importantly, the associated ligand is paramount for successfully coupling DPBA, particularly with sterically hindered or electronically deactivated partners.
The Rationale for Catalyst and Ligand Selection
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. For sterically demanding substrates like DPBA, the efficiency of each step is highly dependent on the ligand coordinated to the palladium center.
-
Bulky, Electron-Rich Phosphine Ligands: Ligands such as SPhos, XPhos, and RuPhos (Buchwald-type ligands) are exceptionally effective.[5][10] Their steric bulk promotes the formation of a highly reactive, monoligated 14-electron Pd(0) species, which readily undergoes oxidative addition with the aryl halide. Their strong electron-donating nature increases the electron density on the palladium, facilitating the oxidative addition step and accelerating the final reductive elimination to release the biaryl product.[11]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are powerful alternatives to phosphines. They form very strong bonds with palladium, creating robust and thermally stable catalysts that resist decomposition.[11][12] PEPPSI-type precatalysts are air- and moisture-stable examples that have shown high reactivity in Suzuki couplings.[11]
-
Palladium Precatalysts: Using a precatalyst, where the palladium is already in a complex with the ligand (e.g., XPhos-Pd-G3), is often advantageous. These complexes generate the active Pd(0) species quickly and reliably under mild conditions, which can be crucial for minimizing the protodeboronation of the boronic acid.[13]
Comparative Data for Catalyst Systems
The following table summarizes the performance of various catalyst systems suitable for coupling arylboronic acids, particularly those with steric hindrance.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Typical Yield | Key Advantages |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 80-110 | High | Excellent for hindered and electron-rich substrates.[5][14] |
| Pd₂(dba)₃ / XPhos | XPhos | K₃PO₄ | Dioxane | 100 | High | High reactivity, broad substrate scope.[5][13] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | THF/H₂O | 80 | Moderate | Classic catalyst, but often ineffective for hindered substrates.[5][14] |
| PEPPSI-IPr | IPr (NHC) | K₂CO₃ | t-AmylOH | 100 | High | Air- and moisture-stable precatalyst, robust.[11][12] |
Generalized Experimental Workflow
The diagram below illustrates a typical workflow for performing a Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Protocol: Suzuki-Miyaura Coupling of DPBA with an Aryl Bromide
Materials:
-
This compound (DPBA) (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (2.5 equiv)
-
Toluene and Water (degassed, 10:1 v/v)
-
Schlenk flask and magnetic stir bar
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 mmol), DPBA (1.2 mmol), K₃PO₄ (2.5 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol).
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add 10 mL of degassed toluene and 1 mL of degassed water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the aryl bromide is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.
Copper-Catalyzed Chan-Lam-Evans (CLE) Coupling
The Chan-Lam-Evans (CLE) coupling is a powerful method for forming aryl C-N and C-O bonds using copper catalysts.[15] It serves as an excellent alternative to the palladium-catalyzed Buchwald-Hartwig amination, often proceeding under milder, aerobic conditions.[16]
Mechanistic Considerations and Catalyst Choice
The CLE coupling mechanism is thought to proceed through a Cu(II)/Cu(III) catalytic cycle.[15] The reaction is typically catalyzed by a simple copper(II) salt, such as copper(II) acetate (Cu(OAc)₂).
-
Copper Source: Cu(OAc)₂ is the most common and effective catalyst. Other sources like CuCl₂ or CuI can also be used.
-
Ligands: While some reactions proceed without a ligand, the addition of a ligand like pyridine or a phenanthroline derivative can accelerate the reaction and improve yields, especially for less reactive substrates.[15][17]
-
Atmosphere: A key advantage of the CLE coupling is its tolerance for air; in fact, oxygen often serves as the terminal oxidant to regenerate the active Cu(II) catalyst.[16]
Caption: Simplified catalytic cycle for Chan-Lam-Evans coupling.
Protocol: CLE Amination of DPBA with a Secondary Amine
Materials:
-
This compound (DPBA) (1.0 equiv)
-
Secondary Amine (1.2 equiv)
-
Copper(II) Acetate (Cu(OAc)₂) (1.5 equiv, stoichiometric loading is often required for boronic esters, but catalytic can work for acids)[18]
-
Pyridine (2.0 equiv)
-
Dichloromethane (DCM) or Acetonitrile (MeCN)
-
4 Å Molecular Sieves
Procedure:
-
To an open-air flask, add DPBA (1.0 mmol), Cu(OAc)₂ (1.5 mmol), and activated 4 Å molecular sieves (approx. 500 mg).
-
Add the solvent (DCM, 10 mL) followed by the secondary amine (1.2 mmol) and pyridine (2.0 mmol).
-
Stir the mixture vigorously at room temperature. The reaction is often visually indicated by a color change from blue to green.
-
Monitor the reaction by TLC or LC-MS. Reactions can take from 12 to 72 hours.[15]
-
Once complete, filter the reaction mixture through a pad of Celite to remove the copper salts and molecular sieves. Wash the pad with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired N-aryl amine.
Other Key Transformations
Oxidative Hydroxylation to 4-Dodecylphenol
The conversion of an arylboronic acid to the corresponding phenol is a fundamental transformation. While classic conditions use harsh oxidants, modern methods offer milder alternatives.
-
Classic Method: The most common method involves the use of an oxidant like hydrogen peroxide (H₂O₂), oxone, or m-CPBA, typically under basic conditions (e.g., NaOH). This proceeds rapidly at room temperature.
-
Photoredox Catalysis: A greener approach involves using a photosensitizer, such as a cobalt-porphyrin complex, under blue-light irradiation with air as the terminal oxidant.[19] This method avoids stoichiometric chemical oxidants.
Protocol (Classic Method):
-
Dissolve DPBA (1.0 mmol) in a mixture of THF (10 mL) and water (2 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 30% aqueous hydrogen peroxide (3.0 mmol), followed by 2M aqueous sodium hydroxide (2.0 mmol).
-
Stir the reaction at room temperature for 1-3 hours until the starting material is consumed (monitored by TLC).
-
Quench the reaction carefully by adding saturated aqueous sodium thiosulfate solution.
-
Acidify the mixture with 1M HCl and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield 4-dodecylphenol.
Boronic Acid as a Catalyst: Dehydrative Esterification
Arylboronic acids can themselves act as mild Lewis acid catalysts for dehydrative reactions, most notably the formation of esters from carboxylic acids and alcohols.[20] This avoids the need for strong mineral acids.
Protocol (Boronic Acid-Catalyzed Esterification):
-
In a round-bottom flask equipped with a Dean-Stark apparatus, combine a carboxylic acid (1.0 equiv), an alcohol (1.2 equiv), and DPBA (0.1 equiv) in toluene.
-
Heat the mixture to reflux. Water is removed azeotropically and collected in the Dean-Stark trap.
-
Continue reflux until no more water is collected (typically 6-18 hours).
-
Cool the reaction, wash with saturated aqueous NaHCO₃ solution, then brine.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield the ester product.
Conclusion
This compound is a valuable building block whose utility is maximized through the careful selection of catalytic systems. For C-C bond formation via Suzuki-Miyaura coupling, highly active palladium catalysts with bulky, electron-rich phosphine or NHC ligands are essential to overcome steric hindrance and ensure high yields. For C-N and C-O bond formation, the copper-catalyzed Chan-Lam-Evans coupling offers a mild, often aerobic, alternative. Furthermore, the boronic acid moiety itself can be transformed into a phenol via oxidation or utilized as a catalyst for other reactions like esterification. The protocols and principles outlined in this guide provide a robust framework for researchers to effectively employ this versatile reagent in the synthesis of advanced materials and complex molecules.
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Available at: [Link]
-
Biffis, A., Zecca, M., & Basato, M. (2001). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Journal of Molecular Catalysis A: Chemical. Available at: [Link]
-
Boubakri, L., et al. (2021). Preparation and characterization of PEPPSI-palladium N-heterocyclic carbene complexes... ResearchGate. Available at: [Link]
-
Al-Masri, A. (2008). C‐C Coupling Reactions Catalyzed by Supported Palladium in Liquid Phase. mediaTUM. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. Available at: [Link]
-
Wikipedia. (2023). Chan–Lam coupling. Wikipedia. Available at: [Link]
-
Ordóñez, M., & Sayago, F. J. (2022). Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI. Available at: [Link]
-
Various Authors. (2018). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Available at: [Link]
-
Reddy, V. P., & Kumar, A. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Available at: [Link]
-
Li, W. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Organic Chemistry Portal. Available at: [Link]
-
Biscoe, M. R., & Buchwald, S. L. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed. Available at: [Link]
-
Sharma, R., et al. (2021). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids. ScienceDirect. Available at: [Link]
-
Liu, Y., et al. (2016). The Suzuki-Miyaura reaction of phenylboronic acid with 4-bromotoluene... ResearchGate. Available at: [Link]
-
Houston, T. A., et al. (2004). Boric Acid Catalyzed Chemoselective Esterification of a-Hydroxycarboxylic Acids. ResearchGate. Available at: [Link]
-
El-Fattah, M. A. A., et al. (2019). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (2016). Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters. Organic Chemistry Portal. Available at: [Link]
-
Scott Rychnovsky Lab. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]
-
Aydemir, M., et al. (2014). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai. Available at: [Link]
-
Doucet, H. (2008). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates... ResearchGate. Available at: [Link]
-
Al-Nassir, M. H., et al. (2022). Oxidative Hydroxylation of Aryl Boronic Acid Catalyzed by Co-porphyrin Complexes via Blue-Light Irradiation. MDPI. Available at: [Link]
-
Vantourout, J. C., et al. (2016). Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem. PubMed. Available at: [Link]
-
Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction... NIH. Available at: [Link]
-
Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]
-
Hall, D. G. (2019). Boronic acid catalysis. Chemical Society Reviews. Available at: [Link]
-
Smith, A. M. R., et al. (2020). Mild Cu-catalyzed oxidation of benzylic boronic esters to ketones. White Rose Research Online. Available at: [Link]
-
Beller, M., et al. (2005). Organic Boronic Acids and Boronic Acid Esters in Industrial Synthesis. ResearchGate. Available at: [Link]
-
Maki, T., Ishihara, K., & Yamamoto, H. (2005). Boric Acid as Catalysts for the Esterification of α-Hydroxycarboxylic Acids. Scribd. Available at: [Link]
-
Mali, V. A., & Gogate, P. R. (2024). Process Intensification Strategies for Esterification... PMC. Available at: [Link]
-
ChemHelp ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Available at: [Link]
-
D'Souza, D. M., & Müller, T. J. J. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. NIH. Available at: [Link]
-
Molbase. (n.d.). 4-dodecylphenylboronic acid. Molbase. Available at: [Link]
Sources
- 1. This compound | C18H31BO2 | CID 18172826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-dodecylphenylboronic acid - 206763-93-1 - Structure, Synthesis, Properties [organoborons.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thieme-connect.com [thieme-connect.com]
- 9. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 10. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 16. Chan-Lam Coupling [organic-chemistry.org]
- 17. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem [organic-chemistry.org]
- 19. Oxidative Hydroxylation of Aryl Boronic Acid Catalyzed by Co-porphyrin Complexes via Blue-Light Irradiation [mdpi.com]
- 20. Boronic acid catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions for (4-Dodecylphenyl)boronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting advice for the Suzuki-Miyaura cross-coupling of (4-dodecylphenyl)boronic acid. The long alkyl chain of this substrate can introduce solubility challenges and subtly influence reaction kinetics, requiring careful optimization. This document will guide you through common issues, from low yields to persistent side reactions, providing a systematic approach to achieving a successful and reproducible coupling.
Core Principles: The Suzuki-Miyaura Catalytic Cycle
Before troubleshooting, it is crucial to understand the fundamental mechanism of the Suzuki-Miyaura reaction. The process is a palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2] An issue at any of these stages can lead to reaction failure or the formation of unwanted byproducts.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) complex.[3] This is often the rate-limiting step, especially for less reactive halides like aryl chlorides.[4]
-
Transmetalation : The organic group from the activated boronic acid (or its boronate ester form) is transferred to the palladium center, displacing the halide. This step requires a base to activate the organoboron species.[5][6]
-
Reductive Elimination : The two organic fragments on the palladium complex couple, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[1]
Sources
Technical Support Center: (4-Dodecylphenyl)boronic acid in Cross-Coupling Reactions
Welcome to the technical support center for (4-Dodecylphenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when using this reagent, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of the long dodecyl chain introduces unique considerations for solubility, reactivity, and purification that will be addressed in detail.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield or failing completely. What are the primary factors to investigate?
A1: Low or no yield in a Suzuki-Miyaura coupling involving this compound can stem from several factors. The initial points of investigation should be:
-
Catalyst Activity: Ensure your palladium catalyst and ligand are active. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
-
Oxygen Contamination: The presence of oxygen can lead to the oxidative homocoupling of the boronic acid and decomposition of the catalyst.[1][2] It is crucial to thoroughly degas your solvents and maintain an inert atmosphere (e.g., Nitrogen or Argon) throughout the reaction.
-
Reagent Purity and Stability: Verify the purity of your this compound and the coupling partner. Boronic acids can degrade over time, primarily through protodeboronation.[1]
-
Base and Solvent Selection: The choice of base and solvent is critical and highly interdependent. The base must be sufficiently strong to promote transmetalation but not so strong as to cause degradation of the starting materials or products.[1] For biphasic reactions, vigorous stirring is essential to maximize the interfacial area.[1]
Q2: I'm observing a significant amount of dodecylbenzene as a byproduct. What is causing this, and how can I prevent it?
A2: The formation of dodecylbenzene is a classic example of protodeboronation , a common side reaction where the boronic acid group is replaced by a hydrogen atom.[3] This is particularly prevalent with electron-rich arylboronic acids and is often accelerated by strong bases and the presence of water.[1]
Mitigation Strategies:
-
Employ Milder Bases: Strong bases like sodium hydroxide in aqueous media can accelerate protodeboronation.[1] Consider switching to weaker bases such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]
-
Anhydrous Conditions: Since water is the primary proton source for this side reaction, switching to anhydrous conditions can significantly reduce protodeboronation.[1]
-
Use of Boronic Esters: Converting the boronic acid to a more stable derivative, like a pinacol ester (Bpin), can protect it from premature decomposition. The ester is then cleaved in situ during the reaction.[4]
Q3: My main byproduct is 4,4'-didodecylbiphenyl. How can I minimize the formation of this homocoupling product?
A3: The formation of 4,4'-didodecylbiphenyl is due to the homocoupling of two molecules of this compound. This side reaction is often promoted by the presence of oxygen and can be competitive with the desired cross-coupling, especially if the cross-coupling reaction is slow.[1][4][5]
Prevention Techniques:
-
Rigorous Degassing: Thoroughly deoxygenate the solvent and reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.[2]
-
Controlled Addition of Boronic Acid: Pre-heating the mixture of the catalyst, base, solvent, and the aryl halide before adding the this compound can sometimes minimize homocoupling.[2]
-
Optimize Reaction Conditions: Ensure the cross-coupling reaction proceeds at an efficient rate. If the desired reaction is sluggish, it allows more time for side reactions like homocoupling to occur. Re-evaluating the catalyst, ligand, and temperature may be necessary.
Q4: I'm struggling to purify my final product from unreacted this compound and its byproducts due to similar polarities. What purification strategies are effective?
A4: The long dodecyl chain on this compound makes it and its derivatives quite nonpolar, which can complicate chromatographic purification.
Recommended Purification Methods:
-
Acid-Base Extraction: Boronic acids are weakly acidic and can be extracted into a basic aqueous solution (e.g., 1M NaOH). The organic layer will retain the non-acidic product. The aqueous layer can then be acidified (e.g., with 1M HCl) to recover the boronic acid if needed.[6]
-
Derivatization with Diethanolamine: this compound can be reacted with diethanolamine to form a stable, often crystalline, adduct that can be easily separated by filtration.[6][7] The free boronic acid can be regenerated by treatment with an acid.[6]
-
Specialized Chromatography: If column chromatography is necessary, consider using neutral or basic alumina instead of silica gel, as silica can sometimes promote the degradation of boronic acids.[8] Another approach is to use silica gel impregnated with boric acid to suppress the over-adsorption of boronic esters.[9]
Troubleshooting Guides
Issue 1: Pervasive Protodeboronation
This guide provides a systematic approach to diagnosing and resolving issues with protodeboronation, leading to the formation of dodecylbenzene.
Decision-Making Workflow for Protodeboronation
Caption: Troubleshooting workflow for protodeboronation.
Experimental Protocol: Conversion to Pinacol Ester
To mitigate protodeboronation, converting this compound to its pinacol ester is a robust strategy.
Step-by-Step Protocol:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, combine this compound (1.0 equiv) and pinacol (1.1 equiv).
-
Solvent: Add a suitable solvent such as toluene or THF.
-
Dehydration: Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting boronic acid is consumed.
-
Workup: Cool the reaction mixture and remove the solvent under reduced pressure. The crude this compound pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling reaction.
Issue 2: Dominant Homocoupling Side Reaction
This section provides a guide to minimize the formation of the 4,4'-didodecylbiphenyl byproduct.
Key Parameters Influencing Homocoupling
| Parameter | Influence on Homocoupling | Recommended Action |
| Oxygen | Major promoter of homocoupling[1][2] | Rigorously degas all solvents and reagents and maintain a strict inert atmosphere. |
| Catalyst State | Pd(II) species can promote homocoupling[5] | Ensure complete reduction of Pd(II) precatalysts to Pd(0). |
| Reaction Rate | Slow cross-coupling allows for increased homocoupling | Optimize catalyst, ligand, and temperature to accelerate the desired reaction. |
Experimental Protocol: Rigorous Degassing of Reaction Mixture
Step-by-Step Protocol:
-
Initial Setup: Combine the aryl halide, base, and solvent in the reaction flask under a flow of inert gas (Argon or Nitrogen).
-
Freeze-Pump-Thaw Cycles (Recommended for best results):
-
Freeze the mixture using a liquid nitrogen bath until it is completely solid.
-
Apply a high vacuum for 5-10 minutes.
-
Close the connection to the vacuum and thaw the mixture. You should see gas bubbles evolving from the liquid as it thaws.
-
Repeat this cycle at least three times.
-
-
Inert Gas Purge (Alternative method):
-
Bubble a steady stream of Argon or Nitrogen through the solvent for at least 30 minutes.
-
-
Reagent Addition: After degassing, add the this compound and the palladium catalyst under a positive pressure of inert gas.
Issue 3: Oxidative Degradation of Boronic Acid
Boronic acids are susceptible to oxidative degradation, especially in the presence of reactive oxygen species.[10][11][12]
Mechanism of Oxidative Deboronation
Caption: Simplified pathway of oxidative deboronation.
Preventative Measures:
-
Inert Atmosphere: As with homocoupling, maintaining an inert atmosphere is crucial to prevent oxidative degradation.
-
Storage: Store this compound in a cool, dark, and dry place, preferably under an inert atmosphere.
-
Antioxidants: In some specific applications, the addition of antioxidants could be considered, although this may interfere with the desired reaction.
References
-
Protodeboronation - Wikipedia. (n.d.). Retrieved January 3, 2026, from [Link]
-
Graham, B. J., Windsor, I., Gold, B., & Raines, R. (n.d.). Improving the oxidative stability of boronic acids through stereoelectronic effects. American Chemical Society. Retrieved January 3, 2026, from [Link]
-
Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - PMC. (n.d.). Retrieved January 3, 2026, from [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts - PubMed - NIH. (2021, March 9). Retrieved January 3, 2026, from [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts - PNAS. (2021, March 2). Retrieved January 3, 2026, from [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts - ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]
-
Development of Organic Transformations Based on Protodeboronation - ACS Publications. (2016, November 30). Retrieved January 3, 2026, from [Link]
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling - ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved January 3, 2026, from [Link]
- WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents. (n.d.).
-
Boronic acid - Wikipedia. (n.d.). Retrieved January 3, 2026, from [Link]
-
Purification of alkyl Bpin/other alkyl boronic esters : r/Chempros - Reddit. (2024, February 8). Retrieved January 3, 2026, from [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9). Retrieved January 3, 2026, from [Link]
-
How to purify boronic acids/boronate esters? - ResearchGate. (2016, July 18). Retrieved January 3, 2026, from [Link]
-
HELP: Purifying boronic acids sucks : r/OrganicChemistry - Reddit. (2025, November 8). Retrieved January 3, 2026, from [Link]
-
A Facile Chromatographic Method for Purification of Pinacol Boronic Esters - ResearchGate. (2025, August 9). Retrieved January 3, 2026, from [Link]
-
Homocoupling of various phenyl boronic acids a | Download Table - ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF - ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]
-
Problems with Suzuki coupling of aryl boronic acid and alkyl halide : r/Chempros - Reddit. (2025, May 7). Retrieved January 3, 2026, from [Link]
-
Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions | Organic Letters - ACS Publications. (2022, May 2). Retrieved January 3, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved January 3, 2026, from [Link]
-
Masking Boronic Acids for Suzuki Coupling - YouTube. (2011, October 3). Retrieved January 3, 2026, from [Link]
-
This compound - AbacipharmTech-Global Chemical supplier. (n.d.). Retrieved January 3, 2026, from [Link]
-
Boronic acid synthesis by hydrolysis - Organic Chemistry Portal. (n.d.). Retrieved January 3, 2026, from [Link]
-
This compound | C18H31BO2 | CID 18172826 - PubChem - NIH. (n.d.). Retrieved January 3, 2026, from [Link]
-
Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed. (2016, July 27). Retrieved January 3, 2026, from [Link]
-
A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. - Semantic Scholar. (n.d.). Retrieved January 3, 2026, from [Link]
-
How to prevent metal catalysed homocoupling reaction of boronic acids? - ResearchGate. (2018, November 2). Retrieved January 3, 2026, from [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - NIH. (2022, April 18). Retrieved January 3, 2026, from [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF - ResearchGate. (2025, August 7). Retrieved January 3, 2026, from [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R 3 SiCF 3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed. (2022, April 18). Retrieved January 3, 2026, from [Link]
-
Suzuki cross-coupling reaction - YouTube. (2020, February 13). Retrieved January 3, 2026, from [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. (n.d.). Retrieved January 3, 2026, from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 3, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. reddit.com [reddit.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 11. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
Technical Support Center: Purification of (4-Dodecylphenyl)boronic Acid Reaction Products
Welcome to the technical support center for the purification of (4-dodecylphenyl)boronic acid and its reaction products. This guide is designed for researchers, scientists, and drug development professionals who work with long-chain arylboronic acids. The unique amphiphilic nature of this compound—possessing a polar boronic acid head group and a long, nonpolar dodecyl tail—presents specific challenges in purification that differ from those of simpler arylboronic acids. This document provides in-depth, field-proven insights and troubleshooting strategies to help you achieve high purity for your downstream applications.
Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers face when handling this compound and its derivatives.
Q1: What are the most common impurities in a crude this compound product?
A: Typically, you will encounter a few classes of impurities. The most common is the corresponding boroxine, a cyclic anhydride formed from the dehydration of three boronic acid molecules.[1][2][3][4] This exists in equilibrium with the acid form.[3][4][5] Other common impurities include protodeborylation products (dodecylbenzene), unreacted starting materials from your synthesis (e.g., aryl halides), homocoupled byproducts, and residual catalyst (e.g., palladium) from coupling reactions like the Suzuki-Miyaura coupling.[6][7][8]
Q2: My ¹H NMR spectrum shows broad signals and looks more complex than expected. What is the cause?
A: This is a classic sign of the presence of boroxine.[9] The equilibrium between the boronic acid monomer and the boroxine trimer in solution (especially in non-protic solvents like CDCl₃) can lead to broadened peaks or multiple sets of signals. To confirm this, you can add a drop of a coordinating solvent like methanol-d₄ or a trace of D₂O to your NMR tube. This will often break up the boroxine and sharpen the signals, giving a cleaner spectrum of the monomeric boronic acid.[9]
Q3: What is the best general-purpose purification method to start with for this compound?
A: The optimal starting method depends on the nature of your impurities.
-
For removing neutral, non-acidic impurities (like dodecylbenzene or unreacted aryl halides), an acid-base extraction is highly effective and should be your first choice.[10][11]
-
If your crude product is a solid and the main impurity is the boroxine or a similarly structured compound, recrystallization is often the most efficient method to achieve high purity.[6][12]
-
Column chromatography should generally be considered a final option, as boronic acids can be problematic on silica gel.[7][12]
Q4: How can I specifically remove the boroxine anhydride?
A: Since the formation of boroxine is a dehydration process, it can be reversed by hydrolysis.[3][4][5] During an aqueous workup or an acid-base extraction, washing with water will help convert the boroxine back to the boronic acid. Similarly, recrystallizing from a solvent system that contains a small amount of water is an effective way to isolate the pure monomeric boronic acid.[3] It is important to note that extensive drying under high vacuum can drive the equilibrium back towards the boroxine.[1][13]
Troubleshooting Purification Workflows
This section provides specific troubleshooting advice in a question-and-answer format for common purification techniques.
Workflow Visualization
Caption: General purification workflow for this compound.
Acid-Base Extraction
-
Problem: I'm getting a persistent emulsion during the basic wash.
-
Cause: The amphiphilic nature of this compound allows it to act as a surfactant, stabilizing the oil-in-water or water-in-oil interface.
-
Solution:
-
Dilute: Use more dilute solutions for both the organic and aqueous phases.
-
Add Brine: Add a saturated aqueous NaCl solution (brine). The increased ionic strength of the aqueous phase helps to break emulsions.
-
Centrifuge: If the emulsion persists, transferring the mixture to centrifuge tubes and spinning for a few minutes is a very effective method for separating the layers.
-
Filter: Passing the emulsified mixture through a pad of Celite or glass wool can also help break up the emulsion.
-
-
-
Problem: My yield is very low after acidifying the aqueous layer and re-extracting.
-
Cause: Incomplete protonation of the boronate salt or insufficient extraction.
-
Solution:
-
Check pH: Ensure the aqueous layer is sufficiently acidic after adding acid. Use pH paper to confirm a pH of ~1-2.
-
Multiple Extractions: Perform at least three to five extractions of the acidified aqueous layer with your organic solvent (e.g., ethyl acetate or dichloromethane). Boronic acids can have some residual solubility in acidic water.
-
Allow Precipitation: If the boronic acid is a solid, it may precipitate upon acidification. If so, cool the mixture in an ice bath to maximize precipitation and collect the solid by vacuum filtration before proceeding with extraction of the filtrate.
-
-
Recrystallization
-
Problem: My product "oils out" instead of forming crystals.
-
Cause: The solution is too saturated, the cooling rate is too fast, or the chosen solvent is not ideal. The long dodecyl chain increases the tendency to form oils.
-
Solution:
-
Slower Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to a refrigerator or ice bath. Do not place the hot flask directly into an ice bath.
-
Add More Solvent: Add a small amount of the "good" solvent (the one the compound is more soluble in) to the hot solution to slightly decrease saturation.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass can induce nucleation.
-
Seed Crystals: If you have a small amount of pure solid, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.
-
Try a Different Solvent System: A common cause of oiling out is a large polarity mismatch in the solvent pair (e.g., hexane/water). Try solvent pairs with closer polarities, such as heptane/ethyl acetate or toluene/hexane.[14]
-
-
-
Problem: Purity did not significantly improve after recrystallization.
-
Cause: The impurity has very similar solubility characteristics to your desired product and co-crystallized.
-
Solution:
-
Change Solvents: Attempt recrystallization from a different solvent system with different polarity characteristics.
-
Switch Methods: If co-crystallization is an issue, an orthogonal purification method like acid-base extraction (if the impurity is neutral) or chromatography is necessary.
-
-
Column Chromatography
-
Problem: The compound is streaking or sticking to the silica gel column.
-
Cause: Boronic acids are Lewis acidic and can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor elution and sometimes decomposition.[7][12]
-
Solution:
-
Use Neutral Alumina: Switch the stationary phase to neutral alumina, which is less acidic and often gives better results for boronic acids.[6]
-
Modify the Eluent: Add a small amount (~0.5-1%) of acetic acid to your eluent system (e.g., hexane/ethyl acetate). The acid can help by competing for the active sites on the silica.[6]
-
Use Reverse-Phase (C18): For a nonpolar compound like this, reverse-phase chromatography using a solvent system like water/acetonitrile or water/methanol can provide excellent separation from other nonpolar impurities.[7]
-
-
Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is ideal for removing neutral organic impurities such as dodecylbenzene or unreacted aryl halides.
-
Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate or diethyl ether (approx. 10-20 mL per gram of crude material).
-
Basic Wash: Transfer the solution to a separatory funnel and extract with 1 M aqueous NaOH (3 x 1 volume equivalent). Combine the aqueous layers. The desired boronic acid is now in the aqueous layer as its sodium boronate salt. The neutral impurities remain in the organic layer, which can be discarded.
-
Acidification: Cool the combined basic aqueous layers in an ice bath. Slowly add concentrated HCl or 3 M HCl with stirring until the pH is approximately 1-2 (check with pH paper). The pure this compound should precipitate as a white solid.
-
Isolation:
-
Option A (Filtration): Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water, followed by a small amount of cold hexane to aid in drying.
-
Option B (Back-Extraction): Extract the acidified aqueous solution with ethyl acetate or dichloromethane (3 x 1 volume equivalent). Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the purified product.
-
Protocol 2: Purification by Recrystallization
This method is best for crude products that are already substantially pure and solid.
-
Solvent Selection: Due to the long alkyl chain, a mixed solvent system is often required. Good starting points are hexane/ethyl acetate, heptane/dichloromethane, or methanol/water.[14]
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the more polar solvent (e.g., ethyl acetate) to the crude solid and heat the mixture gently (e.g., on a hot plate) until the solid dissolves completely.
-
Induce Crystallization: Slowly add the less polar solvent (e.g., hexane) dropwise to the hot solution until it just begins to turn cloudy (the cloud point). Add a few more drops of the more polar solvent to redissolve the precipitate and obtain a clear, saturated solution.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold, less polar solvent.
-
Drying: Dry the crystals under vacuum. Note that prolonged drying under high vacuum may lead to the formation of the boroxine anhydride.[1]
Troubleshooting Decision Diagram
Caption: Decision tree for selecting a primary purification method.
Data Summary Table: Comparison of Purification Methods
| Method | Primary Use / Impurities Removed | Advantages | Disadvantages |
| Acid-Base Extraction | Removes neutral and basic impurities (e.g., starting materials, byproducts).[10][11] | Highly effective for specific impurity classes, scalable, cost-effective. | Can cause emulsions with long-chain boronic acids; ineffective for other acidic impurities. |
| Recrystallization | Removes impurities with different solubility profiles; excellent for final polishing.[6] | Can provide very high purity material; scalable. | Requires the product to be a solid; finding a suitable solvent can be time-consuming; may not work if impurities co-crystallize.[6][14] |
| Trituration | Removes small amounts of soluble impurities from a solid product. | Quick and simple for removing "gummy" residues. | Less effective than full recrystallization; only removes impurities highly soluble in the trituration solvent.[6] |
| Column Chromatography | Separates compounds based on polarity; a versatile but often last-resort method. | Can separate complex mixtures. | Boronic acids can streak or decompose on silica gel; can be low-yielding and labor-intensive; scalability can be an issue.[7][12] |
| Derivatization (e.g., Diethanolamine Adduct) | Isolates the boronic acid as a stable, crystalline derivative.[7][12] | Can be very effective for difficult-to-crystallize boronic acids. | Adds extra synthetic steps (formation and cleavage); may not be high-yielding. |
References
- Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- ResearchGate. (2016). How to purify boronic acids/boronate esters?.
- Reddit. (n.d.). HELP: Purifying boronic acids sucks.
- ResearchGate. (2016). Can I remove boronic acid using Work up process?.
- Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (n.d.). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, Oxford Academic.
- National Institutes of Health. (n.d.). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation.
- Reddit. (2017). Trying to remove a boronic acid in a workup. Help!.
- Wikipedia. (n.d.). Boroxine.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- Reddit. (2017). Purification of boronic acids?.
- Reddit. (2023). Go-to recrystallization solvent mixtures.
- HETEROCYCLES. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ.
- Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. (2025).
- Organic Syntheses Procedure. (n.d.).
- Benchchem. (n.d.). Boroxine.
- Benchchem. (n.d.). Identifying and characterizing impurities in allenylboronic acid samples.
Sources
- 1. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boroxine - Wikipedia [en.wikipedia.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. Boroxine | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. reddit.com [reddit.com]
troubleshooting low yields in (4-Dodecylphenyl)boronic acid couplings
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting advice and practical solutions for researchers encountering low yields in Suzuki-Miyaura cross-coupling reactions involving (4-dodecylphenyl)boronic acid. The unique properties of this reagent—namely its hydrophobicity and potential for steric hindrance—present specific challenges that are addressed in the following sections.
Troubleshooting Guide: Diagnosing and Solving Low Yields
This section is structured as a series of questions you might ask when a coupling reaction with this compound underperforms.
Question 1: My Suzuki coupling reaction has failed or resulted in a very low yield. What are the first things I should check?
Answer: When a Suzuki coupling fails, a systematic review of your reagents and reaction setup is the most efficient way to diagnose the problem. Start with the most fundamental parameters before moving to more complex variables.
-
Reagent Integrity:
-
This compound Quality: This is a primary suspect. Boronic acids can degrade over time through dehydration to form boroxine anhydrides or via protodeboronation.[1] Use a fresh bottle or a recently purchased batch if possible. If you suspect degradation, you can assess its purity via ¹H NMR or check its melting point against the literature value.
-
Aryl Halide Reactivity: The identity of the halide is critical. The general reactivity trend is I > Br > OTf >> Cl.[2] If you are using an aryl chloride, a more specialized and highly active catalyst system is often required.
-
Catalyst and Ligand Activity: Palladium catalysts and phosphine ligands are sensitive to air and moisture.[2] Ensure they have been stored correctly under an inert atmosphere. Using a pre-catalyst, such as a palladacycle, can sometimes provide more consistent results than generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂.[3]
-
-
Reaction Setup:
-
Inert Atmosphere: The exclusion of oxygen is absolutely critical. Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state and also promotes the unwanted homocoupling of the boronic acid.[2][3] Ensure your solvent is thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 15-30 minutes) and that the reaction is maintained under a positive pressure of an inert gas (argon or nitrogen) throughout.[4][5]
-
Solvent and Base Purity: Use anhydrous, high-purity solvents. Ensure your base is finely powdered and has been stored in a desiccator, as absorbed water can affect reaction kinetics.
-
Question 2: I see a significant amount of dodecylbenzene as a byproduct. What is causing this and how can I prevent it?
Answer: The formation of dodecylbenzene indicates that protodeboronation is occurring. This is a common side reaction where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond, effectively destroying your nucleophile.[6][7][8] This process is often accelerated in basic, aqueous media.[9]
Causality & Prevention Strategies:
-
Choice of Base: The base is required to activate the boronic acid for transmetalation, but strong bases in the presence of water can promote protodeboronation.[10][11]
-
Solution: Switch to a milder base. Instead of strong bases like NaOH or KOH, consider using potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃).[2] These bases are effective in the catalytic cycle but are less aggressive in promoting the undesired protodeboronation pathway.
-
-
Solvent System: While many Suzuki protocols use aqueous/organic solvent mixtures, the water serves as a proton source for this side reaction.
-
Solution: Minimize or eliminate water. Consider running the reaction under anhydrous conditions. Solvents like toluene, 1,4-dioxane, or DME with an anhydrous base like K₃PO₄ can be effective.[12] If a co-solvent is needed for solubility, using a protic solvent like t-butanol instead of water can sometimes mitigate the issue.[13]
-
-
Protecting the Boronic Acid: Boronic acids can be converted to more stable derivatives that slowly release the active boronic acid in situ.
Question 3: My reaction seems heterogeneous and stalls, or I get a complex mixture of products. Could solubility be the issue?
Answer: Yes, solubility is a significant challenge with this compound. The long, hydrophobic dodecyl chain makes the molecule poorly soluble in the polar aqueous phases often used in Suzuki couplings.[15] Poor solubility can lead to slow reaction rates, incomplete conversion, and inconsistent results.
Strategies to Improve Solubility:
-
Solvent Selection:
-
Hydrophilic vs. Hydrophobic Solvents: While a hydrophilic co-solvent like water is common, it can exacerbate solubility issues with this substrate.[16]
-
Recommended Solvents: Opt for more hydrophobic or aprotic polar solvents that can better solvate the long alkyl chain. Toluene, xylene, 1,4-dioxane, and 2-methyl-THF are excellent choices. A mixture, such as Toluene/Dioxane, can sometimes offer a good balance.
-
-
Temperature: Increasing the reaction temperature will generally improve the solubility of all components and increase the reaction rate. For solvents like toluene or xylene, heating to 80-110 °C is common.[3]
-
Phase-Transfer Catalysts: In biphasic systems, a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) can help shuttle the boronate species from the aqueous/solid phase to the organic phase where the palladium catalyst resides.
Frequently Asked Questions (FAQs)
Q: How should I store this compound to ensure its stability? A: Like most boronic acids, it is sensitive to moisture and air.[1] It should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere (e.g., in a glovebox). Long-term storage in a refrigerator is recommended. Avoid frequent opening of the container in a humid environment.
Q: My aryl halide is sterically hindered. What catalyst/ligand system should I use? A: For sterically demanding couplings, the choice of ligand is crucial. Bulky, electron-rich phosphine ligands are often required to facilitate both the oxidative addition and the reductive elimination steps.
-
Recommended Ligands: Consider using ligands from the Buchwald family (e.g., SPhos, XPhos) or other bulky phosphines like tricyclohexylphosphine (PCy₃).[17][18] These ligands promote the formation of a coordinatively unsaturated, highly active Pd(0) species necessary to overcome steric barriers.
Q: Can I use this compound with an alkyl halide instead of an aryl halide? A: Yes, but aryl-alkyl couplings are more challenging than aryl-aryl couplings.[17] Alkylboronic acids are generally less reactive, and alkyl halides containing β-hydrogens can undergo β-hydride elimination as a major side reaction.[19] Specialized catalyst systems, often involving nickel or palladium with specific ligands, are typically required for efficient aryl-alkyl Suzuki couplings.[20]
Visualizing the Process
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low yields in your coupling reaction.
Caption: A logical workflow for diagnosing low-yield Suzuki couplings.
The Suzuki-Miyaura Catalytic Cycle & Pitfalls
This diagram illustrates the core steps of the reaction and where common side reactions with this compound can interfere.
Caption: The Suzuki catalytic cycle and the competing protodeboronation pathway.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a representative starting point and may require optimization for your specific aryl halide.
-
Reagent Preparation:
-
To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).
-
-
Inerting the Vessel:
-
Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with an inert gas (argon or nitrogen). Repeat this evacuate/backfill cycle three times to ensure a completely oxygen-free atmosphere.[2]
-
-
Catalyst and Solvent Addition:
-
Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 1–2 mol%) and the phosphine ligand (e.g., SPhos, 2–4 mol%).
-
Via syringe, add the degassed solvent (e.g., toluene or 1,4-dioxane, to achieve a concentration of 0.1–0.5 M with respect to the limiting reagent).
-
-
Reaction Execution:
-
Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).[3]
-
-
Monitoring and Workup:
-
Monitor the reaction's progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
-
Data Summary
The choice of reaction components is critical when dealing with hydrophobic and potentially hindered substrates. The table below summarizes common choices and their rationale.
| Component | Recommended Choice(s) | Rationale & Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Buchwald Precatalysts (e.g., XPhos Pd G3) | Buchwald precatalysts are often more reliable for challenging substrates as they form the active Pd(0) species cleanly and efficiently.[3] |
| Ligand | SPhos, XPhos, RuPhos, PCy₃ | Bulky, electron-rich monophosphine ligands are generally superior for hindered substrates, accelerating both oxidative addition and reductive elimination.[17][18] |
| Base | K₃PO₄, Cs₂CO₃, KF | These weaker, often anhydrous, bases are highly effective at promoting the catalytic cycle while minimizing the risk of protodeboronation.[2] |
| Solvent | Toluene, 1,4-Dioxane, 2-MeTHF, CPME | These solvents offer better solubility for the hydrophobic dodecyl chain compared to highly polar or aqueous systems.[15][16] |
| Temperature | 80 - 110 °C | Higher temperatures improve solubility and reaction rates but can also increase the rate of side reactions. Optimization is key. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Aqueous Suzuki couplings mediated by a hydrophobic catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Substituted arene synthesis by alkylation or arylation [organic-chemistry.org]
Technical Support Center: Preventing Protodeboronation of (4-Dodecylphenyl)boronic acid
Welcome to the technical support center for (4-Dodecylphenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the use of this versatile reagent, with a specific focus on preventing its undesired protodeboronation. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to ensure the success of your experiments.
Part 1: Troubleshooting FAQs - Quick Solutions to Common Problems
This section addresses the most frequent issues encountered during the handling and reaction of this compound.
Q1: I am observing a significant amount of dodecylbenzene in my reaction mixture. What is causing this?
A1: The formation of dodecylbenzene is a classic sign of protodeboronation, an undesired side reaction where the carbon-boron bond of your this compound is cleaved and replaced with a carbon-hydrogen bond.[1] This reaction consumes your starting material, leading to reduced yields of your desired product. Several factors can promote protodeboronation, including the presence of water, high pH, elevated temperatures, and even the palladium catalyst itself.
Q2: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield. Could protodeboronation be the culprit?
A2: Yes, it is highly likely. Protodeboronation directly competes with the desired cross-coupling reaction.[1] If the rate of protodeboronation is significant, a substantial portion of the boronic acid will be consumed before it can participate in the catalytic cycle of the Suzuki-Miyaura coupling, leading to diminished yields of your target biaryl compound.
Q3: How does the long dodecyl chain on my boronic acid affect its susceptibility to protodeboronation?
A3: The long, hydrophobic dodecyl chain primarily influences the solubility of the molecule. While the electronic effect of the alkyl chain on the phenyl ring is weakly electron-donating, its major impact is on the compound's physical properties. Poor solubility in more polar solvent systems, which are sometimes employed in Suzuki couplings, can lead to heterogeneous reaction mixtures and potentially slower desired reaction rates, giving more time for side reactions like protodeboronation to occur.
Q4: I suspect protodeboronation is occurring. How can I definitively identify and quantify it?
A4: You can use several analytical techniques to monitor your reaction. The most common are:
-
1H NMR Spectroscopy: Compare the 1H NMR spectrum of your crude reaction mixture to the spectra of authentic samples of this compound and dodecylbenzene. Look for the disappearance of the aromatic signals corresponding to the boronic acid and the appearance of new signals corresponding to dodecylbenzene. The integration of these signals can be used for quantification.
-
HPLC Analysis: A reverse-phase HPLC method can be developed to separate this compound, your starting materials, the desired product, and the dodecylbenzene byproduct. Quantification is achieved by integrating the peak areas and comparing them to a standard curve.
-
GC-MS Analysis: Gas chromatography-mass spectrometry is particularly useful for identifying and quantifying the volatile dodecylbenzene byproduct.[2]
Q5: What are the ideal storage conditions for this compound to minimize degradation?
A5: To ensure the longevity of your this compound, it should be stored in a cool, dry place, preferably in a refrigerator and under an inert atmosphere (e.g., argon or nitrogen).[3][4] Boronic acids are susceptible to oxidation and can form cyclic anhydrides (boroxines) upon dehydration, which can affect reactivity.[3]
Part 2: Root Cause Analysis - Understanding the "Why" Behind Protodeboronation
A fundamental understanding of the protodeboronation mechanism is crucial for its effective prevention. Protodeboronation is essentially the protonolysis of the C-B bond and can be catalyzed by both acid and base.[1]
Key Mechanistic Pathways
-
Base-Catalyzed Protodeboronation: This is often the most relevant pathway in Suzuki-Miyaura coupling reactions, which are typically run under basic conditions. The base activates the boronic acid to form a more nucleophilic boronate species. This boronate can then be protonated by a proton source (like water) at the ipso-carbon, leading to the cleavage of the C-B bond.[5]
-
Acid-Catalyzed Protodeboronation: In acidic media, direct protonation of the aromatic ring can lead to electrophilic substitution of the boronic acid group with a proton.
The following diagram illustrates the key decision points and factors influencing the protodeboronation pathway.
Sources
Technical Support Center: Catalyst Poisoning in Reactions with Long-Chain Alkyl Boronic Acids
Welcome to the Technical Support Center dedicated to navigating the complexities of catalyst poisoning in cross-coupling reactions involving long-chain alkyl boronic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving efficient and reproducible outcomes in Suzuki-Miyaura and related palladium-catalyzed reactions. Here, we dissect common failure modes, provide in-depth troubleshooting strategies, and offer validated protocols to mitigate catalyst deactivation and enhance reaction performance.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues and fundamental questions that arise when working with long-chain alkyl boronic acids in catalytic reactions.
Q1: My Suzuki-Miyaura coupling with a C12 alkyl boronic acid is sluggish and gives low yields. What are the likely causes?
A1: Low reactivity with long-chain alkyl boronic acids in Suzuki-Miyaura couplings is a multifaceted issue. The primary culprits are often a combination of factors:
-
Poor Solubility: Long, nonpolar alkyl chains can lead to poor solubility of the boronic acid in the aqueous-organic solvent mixtures typically used for Suzuki reactions. This creates a mass transfer limitation, where the boronic acid cannot efficiently reach the palladium catalyst in the organic phase.[1]
-
Catalyst Deactivation: The palladium catalyst can be poisoned by various impurities or reaction byproducts. Common deactivation pathways include the formation of inactive palladium black and ligand degradation.
-
Side Reactions of the Boronic Acid: Long-chain alkyl boronic acids can be prone to side reactions that consume the starting material and reduce the overall yield. The two most prominent side reactions are protodeboronation and β-hydride elimination.[2][3]
Q2: I am observing a significant amount of a byproduct that corresponds to the protonated form of my long-chain alkyl boronic acid. What is happening and how can I prevent it?
A2: You are observing protodeboronation , a common and often frustrating side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[2] This is particularly prevalent with alkyl boronic acids under typical Suzuki-Miyaura conditions.
To minimize protodeboronation:
-
Use Milder Bases: Strong bases can accelerate protodeboronation. Consider switching to milder bases such as K₃PO₄ or CsF.[4][5]
-
Anhydrous Conditions: While some water is often necessary for the transmetalation step, excessive water can promote protodeboronation. Using anhydrous solvents and finely powdered, dry bases can be beneficial.[4]
-
Employ Boronic Esters: Converting the long-chain alkyl boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, is a highly effective strategy. These esters act as "slow-release" sources of the active boronic acid, keeping its concentration low throughout the reaction and minimizing the rate of protodeboronation.[2][6][7]
Q3: My reaction mixture turns black, and the reaction stalls. What does this indicate?
A3: The formation of a black precipitate is a classic sign of palladium catalyst decomposition into palladium black, an inactive, agglomerated form of palladium. This is a common mode of catalyst deactivation. Several factors can contribute to this:
-
Oxygen Contamination: Incomplete degassing of solvents and the reaction vessel allows oxygen to oxidize the active Pd(0) catalyst.
-
Ligand Degradation: The phosphine ligands that stabilize the palladium center can degrade, particularly at elevated temperatures, leaving the palladium atoms exposed and prone to agglomeration.
-
High Catalyst Concentration: In some cases, excessively high catalyst loadings can lead to a higher rate of decomposition.
Q4: Can the long alkyl chain itself interfere with the catalyst?
A4: Yes, the long alkyl chain can introduce specific challenges:
-
Steric Hindrance: The bulky nature of a long alkyl chain can sterically hinder the approach of the boronic acid to the palladium center, slowing down the crucial transmetalation step in the catalytic cycle.[8][9] The choice of a sufficiently bulky and electron-rich ligand is critical to facilitate this step.
-
β-Hydride Elimination: If the long-chain alkyl boronic acid has hydrogen atoms on the carbon beta to the boron atom, the corresponding alkyl-palladium intermediate can undergo β-hydride elimination. This is a major decomposition pathway that forms an alkene and a palladium-hydride species, which can then lead to other side products and catalyst deactivation.[3][10]
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during reactions with long-chain alkyl boronic acids.
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low or No Conversion | 1. Catalyst Poisoning (Impurities in reagents/solvents) 2. Poor Solubility of Boronic Acid 3. Inefficient Catalyst System | 1. Reagent Purity: Use high-purity, freshly purchased long-chain alkyl boronic acid. If synthesizing, ensure rigorous purification. Consider a purification step that involves converting the boronic acid to a salt and then regenerating it.[11] 2. Solvent System: Employ a co-solvent system like Dioxane/H₂O or Toluene/H₂O with vigorous stirring.[1] 3. Phase-Transfer Catalyst: Add a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to facilitate the transfer of the boronate from the aqueous to the organic phase.[1] 4. Ligand Screening: Screen a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, AntPhos) to identify one that promotes efficient turnover.[3][8] |
| Significant Protodeboronation | 1. Unstable Boronic Acid 2. Harsh Reaction Conditions | 1. Switch to Boronic Ester: Synthesize the pinacol or MIDA ester of the long-chain alkyl boronic acid.[2][6] 2. Optimize Base and Solvent: Use a milder base (K₃PO₄, CsF) and minimize the water content in the reaction.[4][5] |
| Formation of β-Hydride Elimination Products (Alkenes) | 1. Presence of β-Hydrogens on the Alkyl Chain 2. Inappropriate Ligand Choice | 1. Use Sterically Demanding Ligands: Employ bulky ligands like AntPhos that can sterically disfavor the conformation required for β-hydride elimination.[8] 2. Lower Reaction Temperature: If possible, reducing the reaction temperature can sometimes decrease the rate of β-hydride elimination relative to the desired reductive elimination. |
| Reaction Stalls Prematurely (Palladium Black Formation) | 1. Oxygen Contamination 2. Ligand Degradation | 1. Rigorous Degassing: Ensure all solvents and the reaction headspace are thoroughly purged with an inert gas (Argon or Nitrogen). The freeze-pump-thaw method is highly effective. 2. Use a Robust Pre-catalyst: Employ a modern, air-stable palladium pre-catalyst that efficiently generates the active Pd(0) species in situ. 3. Lower Temperature: If the ligand is suspected to be thermally unstable, try running the reaction at a lower temperature for a longer duration. |
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experimental workflows discussed in this guide.
Protocol 1: Conversion of a Long-Chain Alkyl Boronic Acid to its Pinacol Ester
Objective: To enhance the stability of the boronic acid and mitigate protodeboronation.
Materials:
-
Long-chain alkyl boronic acid (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Toluene (anhydrous)
-
Round-bottom flask with a stir bar
-
Dean-Stark apparatus and condenser
Procedure:
-
To a round-bottom flask, add the long-chain alkyl boronic acid and pinacol.
-
Add anhydrous toluene to dissolve the solids.
-
Assemble the Dean-Stark apparatus and condenser.
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Monitor the reaction by TLC or GC-MS until the starting boronic acid is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure to yield the crude pinacol ester.
-
The crude product can often be used directly in the subsequent Suzuki-Miyaura coupling. If necessary, purify by column chromatography on silica gel, potentially pre-treated with boric acid to prevent degradation.[12]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling with a Long-Chain Alkyl Boronic Acid Pinacol Ester
Objective: To perform a robust cross-coupling reaction with a stabilized boronic acid derivative.
Materials:
-
Aryl halide (1.0 equiv)
-
Long-chain alkyl boronic acid pinacol ester (1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv, finely powdered and dried)
-
Solvent system (e.g., Dioxane/H₂O 4:1, degassed)
-
Schlenk flask or reaction vial with a stir bar
Procedure:
-
To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, long-chain alkyl boronic acid pinacol ester, and the base.
-
In a separate vial, dissolve the palladium pre-catalyst and ligand in a small amount of the degassed organic solvent.
-
Add the catalyst/ligand solution to the Schlenk flask via syringe.
-
Add the remaining degassed solvent system to the flask.
-
Seal the flask and heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform a standard aqueous workup, extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Section 4: Visualizing Deactivation and Mitigation Pathways
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Key pathways in Suzuki reactions with long-chain alkyl boronic acids.
Caption: Troubleshooting workflow for optimizing reactions.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Page loading... [guidechem.com]
- 11. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 12. reddit.com [reddit.com]
improving solubility of (4-Dodecylphenyl)boronic acid in reaction media
Introduction: Navigating the Solubility Challenges of an Amphiphilic Reagent
Welcome to the technical support guide for (4-dodecylphenyl)boronic acid. This document is designed for researchers, chemists, and drug development professionals who encounter solubility issues when using this reagent in synthetic applications, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
The unique structure of this compound—a polar, reactive boronic acid head attached to a long, nonpolar dodecyl tail—presents a significant solubility challenge. This amphiphilic nature means it often fails to dissolve adequately in single-solvent systems, leading to poor reaction kinetics, low yields, and reproducibility issues. This guide provides a structured, in-depth approach to understanding and overcoming these challenges through practical, field-proven strategies.
Part 1: Foundational Knowledge & Initial Troubleshooting
This section addresses the fundamental properties of this compound and provides initial steps to diagnose solubility problems.
FAQ 1: What are the key properties of this compound that dictate its solubility?
The solubility behavior is governed by two opposing structural features:
-
The Hydrophobic C₁₂ Alkyl Chain: The dodecyl (-C₁₂H₂₅) group is a long, nonpolar hydrocarbon tail. This feature dominates the molecule's character, making it highly soluble in nonpolar organic solvents like toluene, hexanes, and ethers.
-
The Hydrophilic Boronic Acid Group: The boronic acid [-B(OH)₂] head is polar and capable of hydrogen bonding. In the presence of a base, it forms an even more polar anionic boronate species [R-B(OH)₃]⁻, which is essential for the transmetalation step in Suzuki-Miyaura coupling.[1][2][3]
This duality means that in a typical biphasic Suzuki reaction (e.g., toluene and aqueous base), the boronic acid is poorly soluble in the aqueous phase, and the inorganic base is insoluble in the organic phase, creating a significant barrier to reaction.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₈H₃₁BO₂ | [4] |
| Molecular Weight | 290.25 g/mol | [4][5] |
| Appearance | White to off-white solid | --- |
| CAS Number | 206763-93-1 | [4][5][6][7] |
FAQ 2: My reaction is heterogeneous and appears stalled. How do I confirm that reagent solubility is the primary issue?
Before modifying a complex catalytic system, it's crucial to confirm the solubility problem.
Visual Inspection:
-
Undissolved Solids: At reaction temperature, do you see solid particles of the boronic acid settled at the bottom or floating at the interface of a biphasic system?
-
Oily Layer/Globules: Does the boronic acid melt but not dissolve, forming a separate oily phase?
Protocol 1: Pre-Reaction Solubility Test
-
In a separate vial, add a representative amount of this compound.
-
Add the chosen organic solvent (e.g., toluene, THF, dioxane) and stir at the target reaction temperature. Observe for dissolution.
-
If the reaction is biphasic, add the aqueous base solution to the vial. Observe where the boronic acid resides. If it remains an undissolved solid or oily layer in the organic phase, you have a significant phase-transfer problem.
If these tests confirm poor solubility, proceed to the advanced strategies below.
Part 2: Advanced Strategies for Enhancing Solubility
When simple solvent selection fails, more advanced techniques are required to bring the reactive species together. The following solutions are presented in order of increasing complexity.
FAQ 3: The reaction is biphasic. How can I bridge the gap between the organic-soluble boronic acid and the water-soluble base?
This is the most common challenge. The solution is to actively transport one reactant across the phase boundary or to create a microenvironment where both can interact.
A phase-transfer catalyst is a compound with both hydrophilic and lipophilic properties that can shuttle an ion (in this case, the hydroxide or carbonate from the base) from the aqueous phase into the organic phase.[8] This allows the boronic acid to be activated to the boronate in the organic phase, where the palladium catalyst resides.
Recommended Phase-Transfer Catalysts:
-
Tetrabutylammonium bromide (TBAB): A common and effective choice.
-
Aliquat® 336 (Tricaprylylmethylammonium chloride): Highly organophilic and thermally stable, often requiring lower loadings than TBAB.[9]
dot
Caption: Phase-Transfer Catalysis (PTC) Workflow.
Protocol 2: Suzuki-Miyaura Coupling Using Phase-Transfer Catalysis
-
To a reaction vessel, add this compound (1.2 eq.), the aryl halide (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the organic solvent (e.g., toluene).
-
Add the phase-transfer catalyst (e.g., TBAB, 5-10 mol%).
-
In a separate flask, prepare the aqueous base solution (e.g., 2M K₂CO₃).
-
Degas both the reaction mixture and the base solution by bubbling with argon or nitrogen for 15-30 minutes.
-
Add the degassed aqueous base to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS. The use of a PTC often results in a significant rate enhancement.[10][11]
This "green chemistry" approach uses surfactants in water to form micelles.[12] These micelles act as nanoreactors where the hydrophobic boronic acid and aryl halide are concentrated in the nonpolar core, allowing the reaction to proceed efficiently in an aqueous medium.[13][14][15] This method can eliminate the need for volatile organic solvents.
Recommended Surfactants:
-
PTS (Polyoxyethanyl α-tocopheryl sebacate): A commercially available, highly effective surfactant for micellar catalysis.[16]
-
TPGS-750-M (Tocopherol Polyethylene Glycol Succinate): Another effective, biocompatible surfactant.
-
Kolliphor® EL: A cheap and commercially available polyethoxylated castor oil derivative.[17]
dot
Caption: Conceptual model of Micellar Catalysis.
Protocol 3: Suzuki-Miyaura Coupling Using Micellar Catalysis
-
To a reaction vessel, add water and the chosen surfactant (e.g., 2 wt% PTS). Stir until the surfactant is fully dissolved, forming a clear or slightly hazy solution.
-
Add the solid reagents: this compound (1.2 eq.), aryl halide (1.0 eq.), the palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand, or a pre-catalyst), and the base (e.g., K₃PO₄, 3.0 eq.).
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C). Unlike traditional methods, high temperatures are often not required.[16]
-
Monitor the reaction. Upon completion, the product is typically extracted with an organic solvent like ethyl acetate.
FAQ 4: Can I avoid water entirely? What are the best single-phase organic solvent systems?
Yes, a single-phase organic system can work, provided the right combination of solvent and base is chosen.
Table 2: Recommended Anhydrous & Single-Phase Solvent/Base Systems
| Solvent | Recommended Base | Rationale & Comments |
| Dioxane, THF, DME | K₃PO₄, Cs₂CO₃ | These polar aprotic solvents are good general choices for Suzuki couplings. They can dissolve the boronic acid and have some capacity to dissolve inorganic bases, especially with heating. |
| Toluene | K₃PO₄, KF (anhydrous) | Toluene is excellent for dissolving the hydrophobic boronic acid. Anhydrous potassium fluoride (KF) can be effective in activating the boronic acid without requiring water.[3] |
| DMF | Organic Bases (e.g., Et₃N) | In cases where inorganic bases cause solubility issues, a soluble organic base might be used. However, their basicity and compatibility with the catalyst must be considered. |
| Anhydrous THF/Toluene | KOSiMe₃ | Potassium trimethylsilanolate is a strong, anhydrous base that can promote coupling under water-free conditions, potentially proceeding through an alternative "boronate mechanism". |
FAQ 5: My boronic acid is dissolving, but I see significant byproduct formation. Could this be related to the reaction conditions used to improve solubility?
Yes. The conditions used to enhance solubility, particularly high temperatures and prolonged reaction times in the presence of a base and water, can promote undesired side reactions.
Key Side Reaction: Protodeboronation This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. It is a common degradation pathway for arylboronic acids, especially electron-rich ones, under harsh conditions.
Solution: The Slow-Release Strategy using Boronic Esters To mitigate protodeboronation, one can use a more stable precursor that slowly releases the active boronic acid into the reaction.[18] Boronic esters, particularly pinacol esters, are ideal for this. They are generally more soluble in organic solvents than their corresponding acids and are less prone to degradation.[19][20][21]
Protocol 4: Preparation of this compound pinacol ester
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent (e.g., toluene or THF).
-
Add pinacol (1.1 eq.).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Once the reaction is complete (monitor by TLC/GC-MS), remove the solvent under reduced pressure. The resulting pinacol ester can often be used directly in the Suzuki-Miyaura coupling reaction without further purification.
Using the pinacol ester in your coupling reaction (with a standard base like K₃PO₄) will generate the active boronic acid in situ, keeping its instantaneous concentration low and minimizing the rate of protodeboronation.
Part 3: Summary and Decision-Making Workflow
When faced with a solubility challenge involving this compound, a systematic approach is key.
Table 3: Troubleshooting Summary
| Symptom | Probable Cause | Recommended Solution(s) |
| Reagent will not dissolve; reaction is stalled. | Poor solubility in the chosen solvent system. | 1. Switch to a more lipophilic solvent (Toluene, Dioxane). 2. Perform a pre-reaction solubility test (Protocol 1). |
| Biphasic reaction is slow or fails. | Poor transfer of base into the organic phase. | 1. Add a Phase-Transfer Catalyst like TBAB (Protocol 2). 2. Switch to a Micellar Catalysis system in water (Protocol 3). |
| Reaction is messy; significant protodeboronation byproduct. | Boronic acid instability under prolonged heating/basic conditions. | 1. Lower the reaction temperature. 2. Convert the boronic acid to its more stable pinacol ester and use a "slow-release" approach (Protocol 4). |
| All attempts in biphasic media fail. | Incompatibility of reactants with the biphasic system. | 1. Switch to a single-phase anhydrous system (see Table 2). |
dot
Caption: Troubleshooting Decision Workflow.
References
-
Moro, A. V., et al. (2023). Suzuki Coupling in Tröger's Bases: Overcoming Challenging Substrates through Aqueous Micellar Catalysis. ChemCatChem. Available at: [Link]
-
DeLano, T. J., et al. (2021). Micellar catalysis of the Suzuki Miyaura reaction using biogenic Pd nanoparticles from Desulfovibrio alaskensis. Nature Communications. Available at: [Link]
-
Lipshutz, B. H., & Abela, A. R. (2008). Micellar Catalysis of Suzuki-Miyaura Cross-Couplings with Heteroaromatics in Water. Organic Letters. Available at: [Link]
-
Halpern, M. PTC Suzuki. PTC Organics. Available at: [Link]
-
Cravotto, G., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Molecules. Available at: [Link]
-
Le, C. M., et al. (2024). Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. Nature Communications. Available at: [Link]
-
Hossain, S., et al. (2023). Micellar catalysis: Polymer bound palladium catalyst for carbon-carbon coupling reactions in water. PNAS. Available at: [Link]
-
Le, C. M., et al. (2024). Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. ResearchGate. Available at: [Link]
-
Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. European Journal of Organic Chemistry. Available at: [Link]
-
Singh, A., & Sharma, P. K. (2020). Recent Studies in Suzuki-Miyaura Cross-Coupling Reactions with the Aid of Phase Transfer Catalysts. Bohrium. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 18172826, this compound. Available at: [Link]
-
Prosa, M., et al. (2021). Suzuki–Miyaura Micellar Cross-Coupling in Water, at Room Temperature, and under Aerobic Atmosphere. ResearchGate. Available at: [Link]
-
Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. Available at: [Link]
-
Molbase. 4-dodecylphenylboronic acid - 206763-93-1. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. Available at: [Link]
-
Bak, A., & Lloyd-Jones, G. C. (2018). The Slow-Release Strategy in Suzuki-Miyaura Coupling. ResearchGate. Available at: [Link]
-
Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. Available at: [Link]
Sources
- 1. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. This compound | C18H31BO2 | CID 18172826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-dodecylphenylboronic acid - 206763-93-1 - Structure, Synthesis, Properties [organoborons.com]
- 6. 206763-93-1 | this compound | Organoborons | Ambeed.com [ambeed.com]
- 7. 206763-93-1|this compound|BLD Pharm [bldpharm.com]
- 8. Recent studies in Suzuki-Miyaura cross-coupling reactions with the aid of phase transfer catalysts: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 10. Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
- 12. Aqueous Micellar Catalysis for a Suzuki Cross-Coupling - ChemistryViews [chemistryviews.org]
- 13. Micellar catalysis of the Suzuki Miyaura reaction using biogenic Pd nanoparticles from Desulfovibrio alaskensis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. researchgate.net [researchgate.net]
- 16. Micellar Catalysis of Suzuki-Miyaura Cross-Couplings with Heteroaromatics in Water [organic-chemistry.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. d-nb.info [d-nb.info]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Suzuki-Miyaura Coupling Reactions with (4-Dodecylphenyl)boronic Acid
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth insights and practical troubleshooting advice for Suzuki-Miyaura cross-coupling reactions involving (4-Dodecylphenyl)boronic acid. The long alkyl chain of this particular boronic acid introduces unique solubility considerations that directly impact reaction efficiency. This guide will delve into the critical roles of base and solvent selection to empower you to overcome common experimental hurdles and achieve optimal results.
The Crucial Interplay of Base and Solvent
The success of a Suzuki-Miyaura coupling hinges on a delicate balance between multiple factors, with the choice of base and solvent being paramount.[1][2] These components are not independent variables; their properties are interconnected and collectively influence the reaction's kinetics and overall yield.
The Multifaceted Role of the Base
The base in a Suzuki-Miyaura reaction serves several critical functions throughout the catalytic cycle.[1][3] Its primary role is to activate the boronic acid, rendering it more nucleophilic and facilitating the crucial transmetalation step where the organic group is transferred to the palladium catalyst.[1][4] The selection of an appropriate base can significantly influence the reaction rate and efficiency.[1]
Commonly used bases in Suzuki couplings include:
-
Carbonates: Na₂CO₃, K₂CO₃, Cs₂CO₃
-
Phosphates: K₃PO₄
-
Hydroxides: NaOH, KOH
-
Fluorides: KF
The strength and solubility of the base are key considerations. While stronger bases can accelerate the reaction, they may also promote undesirable side reactions, such as protodeboronation, especially in the presence of water.[5]
The Solvent's Influence on Reactivity and Solubility
The solvent system is critical for dissolving the reactants, catalyst, and base, thereby enabling the reaction to proceed efficiently. For this compound, its long dodecyl chain imparts significant nonpolar character, making solvent selection particularly important for ensuring adequate solubility.
The Suzuki coupling is remarkably versatile in its solvent tolerance, with reactions feasible in organic, aqueous, or biphasic systems.[3][6] Common solvents include:
-
Ethers: Dioxane, Tetrahydrofuran (THF)
-
Aromatics: Toluene, Xylenes
-
Amides: N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc)
-
Alcohols: Ethanol, n-Butanol
The use of aqueous solvent mixtures can be advantageous for both economic and environmental reasons and can facilitate the use of water-soluble bases and catalysts.[3][7] However, the presence of water can also lead to side reactions like protodeboronation.[5]
Frequently Asked Questions (FAQs)
This section addresses specific questions that researchers frequently encounter when working with this compound in Suzuki-Miyaura couplings.
Q1: My reaction with this compound is sluggish or failing to go to completion. What are the likely causes related to my base and solvent choice?
A1: A common issue is poor solubility of the this compound, especially in more polar solvent systems. The long alkyl chain requires a solvent with a significant nonpolar character to ensure adequate concentration in the reaction mixture.
-
Troubleshooting Steps:
-
Solvent System: Consider switching to a less polar organic solvent like toluene or dioxane. A biphasic system, such as toluene/water, can also be effective, as it can help dissolve both the nonpolar boronic acid and a water-soluble inorganic base.[3]
-
Base Solubility: Ensure your chosen base is soluble in the reaction medium. For instance, cesium carbonate (Cs₂CO₃) exhibits higher solubility in organic solvents compared to sodium or potassium carbonate and is often effective in challenging couplings.[1]
-
Vigorous Stirring: In biphasic systems, vigorous stirring is essential to maximize the interfacial area between the organic and aqueous phases, facilitating the interaction of all reaction components.[5]
-
Q2: I am observing significant protodeboronation of my this compound, leading to low yields of the desired product. How can I mitigate this?
A2: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a major side reaction, particularly in the presence of water and strong bases.[5][8]
-
Mitigation Strategies:
-
Milder Base: Switch to a milder base. Potassium fluoride (KF) or weaker carbonates like Na₂CO₃ can be effective while minimizing protodeboronation.[4][5]
-
Anhydrous Conditions: If feasible, running the reaction under anhydrous conditions can significantly reduce this side reaction by eliminating the primary proton source.[5]
-
Boronic Ester Derivatives: Consider converting the boronic acid to a more stable boronic ester, such as a pinacol ester. These are less susceptible to protodeboronation and can be used in anhydrous conditions.[9][10]
-
Q3: How do I choose the optimal base for my specific reaction?
A3: The ideal base is substrate-dependent. A screening of several bases is often the most effective approach to identify the optimal conditions for your specific aryl halide and this compound pairing.
-
General Guidelines:
-
Inorganic bases like carbonates and phosphates generally provide higher yields than organic bases like triethylamine (TEA) under typical Suzuki conditions.[1][11]
-
For base-sensitive functional groups on your substrates, a milder base like KF is recommended.[4]
-
The pKa of the boronic acid can influence reactivity, with bases favoring the deprotonation of more acidic boronic acids.[12]
-
Troubleshooting Guide: Common Issues and Solutions
This guide provides a systematic approach to troubleshooting common problems encountered during Suzuki-Miyaura couplings with this compound.
| Issue | Potential Cause(s) | Recommended Solutions |
| Low or No Product Formation | 1. Poor Solubility of this compound: The long alkyl chain hinders solubility in polar solvents. 2. Inactive Catalyst: The Pd(0) active species has not formed or has decomposed.[5] 3. Insufficient Base Strength/Solubility: The base is not effectively activating the boronic acid. | 1. Solvent Optimization: Use a nonpolar solvent like toluene or a biphasic system (e.g., toluene/water).[3] Ensure vigorous stirring for biphasic reactions. 2. Catalyst Check: Use a fresh, high-quality palladium source and ligand. Ensure proper degassing of solvents to prevent catalyst oxidation.[5] 3. Base Screening: Screen a panel of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[1] Ensure the base is finely powdered for solid bases. |
| Significant Protodeboronation | 1. Presence of Water: Water acts as a proton source for this side reaction.[5] 2. Strong Base: Strong bases can accelerate the rate of protodeboronation.[5] | 1. Anhydrous Conditions: Use anhydrous solvents and reagents. 2. Milder Base: Employ a weaker base such as KF or Na₂CO₃.[4][11] 3. Use a Boronic Ester: Convert the boronic acid to a more stable pinacol or MIDA ester.[6][9] |
| Homocoupling of Boronic Acid | 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.[5][8] 2. Palladium(II) Precatalyst Reduction: The reduction of a Pd(II) precatalyst can consume two molecules of the boronic acid.[8] | 1. Inert Atmosphere: Thoroughly degas all solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[5] 2. Use a Pd(0) Source: Consider using a Pd(0) catalyst directly to bypass the in-situ reduction step. |
| Inconsistent Results | 1. Reagent Purity: Impurities in the boronic acid, aryl halide, or solvent can inhibit the catalyst.[2] 2. Moisture Content: Variable amounts of water can affect the reaction rate and side reactions. | 1. Verify Reagent Quality: Use freshly purified reagents. Boronic acids can degrade over time.[5] 2. Standardize Conditions: Ensure consistent solvent and reagent quality, including water content, for reproducible results. |
Experimental Protocols & Visualizations
General Protocol for Base and Solvent Screening
This protocol provides a framework for systematically evaluating the effect of different bases and solvents on the Suzuki-Miyaura coupling of this compound with an aryl halide.
Materials:
-
This compound (1.2 mmol)
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (2.0 mmol)
-
Solvent (10 mL)
Procedure:
-
To a flame-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, this compound, and the chosen base.
-
Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add the degassed solvent, followed by the palladium catalyst under a positive pressure of the inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to determine the isolated yield.
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Logical Workflow for Troubleshooting
This diagram outlines a systematic approach to diagnosing and resolving common issues in Suzuki-Miyaura coupling reactions.
Caption: A logical workflow for troubleshooting Suzuki-Miyaura reactions.
References
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 2: The effect of various bases on the Suzuki coupling reaction a. Retrieved from [Link]
- Couto, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 79(11), 5179-5185.
- Badone, D., et al. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(21), 7170-7173.
-
ResearchGate. (n.d.). (a) Development of optimal condition. (b) Cross-coupling of 1 with aryl.... Retrieved from [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction a. Retrieved from [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 79(11), 5179-5185.
- Vitale, F., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistrySelect, 5(1), 215-220.
- Gérardy, R., et al. (2021). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. Organic Process Research & Development, 25(1), 108-115.
- Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371.
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling a. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 2 Effect of various bases in Suzuki cross-coupling reaction. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]
-
NROChemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
-
American Chemical Society. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
- Silva, J. P., et al. (2020).
-
ResearchGate. (n.d.). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Retrieved from [Link]
-
Molbase. (n.d.). 4-dodecylphenylboronic acid. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. arodes.hes-so.ch [arodes.hes-so.ch]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Workup Procedures for Reactions with (4-Dodecylphenyl)boronic acid
Prepared by: Gemini, Senior Application Scientist Audience: Researchers, scientists, and drug development professionals
Introduction
(4-Dodecylphenyl)boronic acid is a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. Its structure consists of a standard phenylboronic acid moiety functionalized with a long C12 alkyl chain (dodecyl group)[1][2]. This long, nonpolar tail gives the molecule unique physical properties, significantly influencing its solubility and behavior in biphasic systems.
While powerful, the use of this reagent introduces specific challenges during reaction workup and purification. The dodecyl chain imparts significant lipophilicity, making both the starting material and the resulting products highly soluble in organic solvents but also giving them surfactant-like characteristics. This can lead to persistent emulsions during aqueous extractions and difficulties in separating the desired product from unreacted boronic acid and its byproducts. This guide provides a comprehensive set of frequently asked questions (FAQs) and troubleshooting protocols to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What is a general workup procedure for a Suzuki reaction using this compound?
A standard procedure involves quenching the reaction, followed by an extractive workup to remove inorganic salts and water-soluble impurities. Due to the nonpolar nature of the product, a nonpolar organic solvent is typically used.
Protocol 1: General Aqueous Workup and Extraction [3][4][5]
-
Cooling: Once the reaction is complete (monitored by TLC, GC-MS, or LC-MS), cool the reaction mixture to room temperature.
-
Quenching & Dilution: Dilute the mixture with an organic solvent like ethyl acetate, toluene, or dichloromethane (DCM). Add water or a dilute aqueous solution to quench any remaining reactive species.
-
Extraction: Transfer the entire mixture to a separatory funnel. Extract the product into the organic layer. Repeat the extraction from the aqueous phase 2-3 times to ensure complete recovery.
-
Washing: Combine the organic extracts and wash sequentially with water and then with brine (saturated NaCl solution). The brine wash helps to break up minor emulsions and removes residual water from the organic phase[5].
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude material can then be purified further by column chromatography or recrystallization.
Q2: My workup has formed a thick, stable emulsion that won't separate. What should I do?
Emulsion formation is the most common problem when working with long-chain, amphiphilic molecules like this compound[6][7]. The key is to disrupt the interface between the organic and aqueous layers.
Quick Solutions:
-
Patience: Allow the separatory funnel to stand undisturbed for 15-30 minutes; sometimes the layers will separate on their own[7][8].
-
Increase Ionic Strength: Add a significant amount of solid sodium chloride (brine) to the funnel and shake gently. This increases the polarity and density of the aqueous layer, forcing the organic components out[6][8].
-
Filtration: Filter the entire emulsion through a pad of Celite® or glass wool. This can physically disrupt the droplets forming the emulsion[6][8].
-
Change Solvents: Adding a small amount of a different solvent can sometimes break an emulsion[6]. Alternatively, before the workup, evaporate the reaction solvent and redissolve the residue in your desired extraction solvent[8].
For a more detailed workflow, refer to the Troubleshooting Guide below.
Q3: How can I effectively remove unreacted this compound from my final product?
The nonpolar nature of this compound makes its removal by standard chromatography challenging, as it often co-elutes with the equally nonpolar product. Several chemical methods are more effective:
-
Basic Wash (Acid/Base Extraction): Boronic acids are weakly acidic and can be converted to their water-soluble boronate salts. A wash with a basic solution (e.g., 1-2 M NaOH) will pull the boronic acid into the aqueous layer, leaving the neutral organic product behind[9][10]. The aqueous layer can then be acidified to recover the boronic acid if needed.
-
Derivatization with Diethanolamine: Reacting the crude product mixture with diethanolamine often forms a stable, crystalline adduct with the boronic acid, which precipitates from nonpolar solvents and can be removed by filtration[3][11][12].
-
Scavenger Resins: Specialized silica resins functionalized with diol or N,N-diethanolamine (DEAM) groups are highly effective at selectively binding and removing boronic acids from solution[13].
Q4: My reaction yield is very low, and I see a byproduct corresponding to dodecylbenzene. What happened?
This is likely due to protodeboronation , a common side reaction where the C–B(OH)₂ bond is cleaved and replaced by a C–H bond[3]. This process is often accelerated by strong bases, prolonged exposure to aqueous media, and elevated temperatures[14]. This compound is particularly susceptible. To mitigate this:
-
Use milder bases like K₂CO₃ or KF instead of strong hydroxides[3].
-
Consider using the boronic acid as a more stable derivative, such as its pinacol (BPin) or MIDA ester, which are more resistant to protodeboronation[14].
-
Ensure the reaction is run under inert conditions, as oxygen can also promote side reactions[14].
Troubleshooting Guide: In-Depth Solutions
Problem: Persistent Emulsion Formation
The surfactant-like properties of long-chain boronic acids are the primary cause of emulsions. The following workflow provides a systematic approach to breaking them.
Caption: A decision workflow for troubleshooting persistent emulsions.
Problem: Removing Boronic Acid Impurities
If a simple basic wash is insufficient, a more robust chemical approach is needed.
Protocol 2: Purification via Diethanolamine Adduct Formation [3][12]
This protocol selectively converts the boronic acid into a filterable solid.
-
Dissolution: After concentrating the crude product, dissolve the residue in a minimal amount of a nonpolar solvent in which the desired product is soluble (e.g., hexanes, diethyl ether, or DCM).
-
Addition: To the stirred solution, add diethanolamine (1.0 equivalent relative to the starting boronic acid) dropwise.
-
Precipitation: A white solid of the diethanolamine adduct should precipitate. The initial crude material may first dissolve completely before the precipitate appears[12].
-
Isolation: Stir the resulting slurry for 15-30 minutes, then isolate the white solid by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold solvent to remove any trapped product.
-
Final Product: The filtrate now contains the desired product, free of the boronic acid. Concentrate the filtrate to recover the purified material.
Data Presentation: Solvent Selection for Extraction
The choice of extraction solvent is critical. The ideal solvent should have high solubility for the nonpolar product but also form a clean interface with the aqueous layer.
| Solvent | Density (g/mL) | Polarity | Layer Position | Comments |
| Hexane / Heptane | ~0.66 / ~0.68 | Very Low | Top | Excellent for very nonpolar compounds. May have poor solubility for the palladium catalyst and ligands. |
| Toluene | ~0.87 | Low | Top | Good solvent for aromatic compounds. Higher boiling point can be a disadvantage. |
| Diethyl Ether | ~0.71 | Low | Top | Volatile and effective, but high flammability risk. |
| Ethyl Acetate (EtOAc) | ~0.90 | Medium | Top | Good all-purpose solvent, but can dissolve some water, potentially leading to emulsions. |
| Dichloromethane (DCM) | ~1.33 | Medium | Bottom | Effective solvent, but more prone to forming stable emulsions than other solvents[7]. Its higher density is useful for separation. |
Final Product Purification
After a successful workup and removal of boronic acid impurities, the final product often requires one last purification step.
Flash Column Chromatography
-
Challenge: The high non-polarity of products derived from this compound means they will move very quickly on a silica gel column.
-
Strategy: Use a low-polarity eluent system, such as a gradient of 0% to 5% ethyl acetate in hexane. For extremely nonpolar compounds, a dichloromethane/hexane system may provide better separation. Standard silica gel is typically effective[4][15].
Recrystallization
If the final product is a solid, recrystallization is an excellent method to achieve high purity[16].
-
Solvent Choice: The goal is to find a solvent (or solvent pair) in which the product is soluble when hot but sparingly soluble when cold.
-
Procedure:
-
Dissolve the crude solid in a minimal amount of a suitable boiling solvent (e.g., ethanol, acetone, or hexane).
-
If the solution is colored by impurities, you may add a small amount of activated carbon and hot filter it.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath or freezer to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
References
- MDPI. (n.d.). Recent Advances in the Synthesis of Borinic Acid Derivatives.
- ResearchGate. (2016). How to purify boronic acids/boronate esters?.
- Journal of the American Chemical Society. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
- ResearchGate. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
- ACS Publications. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
- PubMed. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
- Reddit. (2017). Purification of boronic acids?. r/chemistry.
- Benchchem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- SiliCycle. (n.d.). Simple and Effective Removal of Boronic Acids after Newly Reported Mutagenic Activity.
- Google Patents. (n.d.). WO2005019229A1 - Process for purification of boronic acid and its derivatives.
- YouTube. (2011). Masking Boronic Acids for Suzuki Coupling.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions.
- LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions.
- University of York, Chemistry Teaching Labs. (n.d.). Problems with extractions.
- ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out?.
- Benchchem. (n.d.). Overcoming low yields in Suzuki coupling with functionalized boronic acids.
- ResearchGate. (2016). Can I remove boronic acid using Work up process?.
- PubChem - NIH. (n.d.). This compound | C18H31BO2 | CID 18172826.
- Reddit. (2025). HELP: Purifying boronic acids sucks. r/OrganicChemistry.
- Benchchem. (n.d.). Application Notes and Protocols: Purification of Products from (4-Bromo-2,5-dimethoxyphenyl)boronic acid Reactions.
- Mol-Instincts. (n.d.). 4-dodecylphenylboronic acid - 206763-93-1 - Structure, Synthesis, Properties.
- YouTube. (2015). How to Purify Boric Acid (by Recrystallization).
Sources
- 1. This compound | C18H31BO2 | CID 18172826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-dodecylphenylboronic acid - 206763-93-1 - Structure, Synthesis, Properties [organoborons.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. youtube.com [youtube.com]
- 13. silicycle.com [silicycle.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: A Guide to Scaling Up (4-Dodecylphenyl)boronic Acid Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) concerning the scale-up of cross-coupling reactions involving (4-Dodecylphenyl)boronic acid. The presence of the long C12 alkyl chain introduces unique challenges not typically encountered with simpler arylboronic acids, particularly concerning solubility, reaction kinetics, and product purification. This document is designed to provide both strategic guidance and practical, actionable protocols to navigate these complexities.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are critical for planning and executing a successful scale-up campaign.
Q1: What are the primary challenges when scaling up reactions with this compound compared to simpler arylboronic acids?
The dodecyl group fundamentally alters the physicochemical properties of the molecule, leading to several scale-up challenges. Unlike phenylboronic acid, which has moderate solubility in a range of solvents, this compound and its subsequent coupled products are highly lipophilic. This leads to:
-
Solubility Mismatches: The boronic acid may be soluble in nonpolar solvents where the inorganic base is not, leading to multiphasic reaction mixtures that are difficult to manage at scale.
-
Difficult Purification: The products are often waxy solids or oils that are resistant to standard crystallization techniques. Chromatographic purification is often not economically viable on a large scale.[1]
-
Increased Side Reactions: Poor solubility can lead to localized "hot spots" and prolonged reaction times, which can increase the likelihood of side reactions like protodeboronation and homocoupling.[2]
Q2: How does the dodecyl group affect solvent selection for the reaction and workup?
Solvent selection is paramount. The ideal solvent system must balance the solubility of the lipophilic organic reagents with the inorganic base.
-
For the Reaction: While nonpolar solvents like toluene or xylenes might seem ideal for the boronic acid, they are poor choices for dissolving inorganic bases (e.g., K₂CO₃, K₃PO₄). Therefore, a biphasic system or a polar aprotic solvent is often necessary. Ethereal solvents like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) are excellent choices as they can dissolve the organic components and are sufficiently polar to facilitate the reaction.[2] Often, a co-solvent system, such as Toluene/Water or 2-MeTHF/Water, is employed to dissolve both the organic substrates and the inorganic base.[3]
-
For Workup & Purification: The high lipophilicity of the product makes extraction straightforward, but crystallization challenging. Solvents that may work for crystallization of less greasy compounds (e.g., heptane/ethyl acetate) may simply "oil out" the product. Trituration with cold, non-polar solvents like hexane or pentane can be effective for inducing solidification and removing more polar impurities.
Q3: What are the key safety considerations for large-scale boronic acid reactions?
While this compound itself is not acutely hazardous, the overall process has several safety considerations that become more critical at scale:
-
Exotherms: Palladium-catalyzed Suzuki-Miyaura couplings are exothermic.[4] On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. The reaction exotherm must be characterized by reaction calorimetry (RC1) to ensure it can be controlled by the reactor's cooling system.[5][6]
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[3] Inadequate inerting of a large reactor can lead to catalyst deactivation and an increase in side reactions like homocoupling.[7] Ensure rigorous nitrogen or argon purging and maintain a positive pressure throughout the process.
-
Pyrophoric Reagents: While not always used, some strong bases or reagents used in boronic acid synthesis can be pyrophoric. Always consult the Safety Data Sheet (SDS) and perform a thorough process hazard analysis (PHA).
-
Safe Handling of Boranes: General safe handling practices for borane derivatives should be followed, especially concerning quenching and workup procedures.[8]
Q4: Which analytical techniques are crucial for monitoring reaction progress and final product purity?
Robust in-process controls (IPCs) are essential for a successful and reproducible scale-up.
-
Reaction Monitoring: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method. It can quantify the consumption of starting materials and the formation of the product and key impurities. Thin-Layer Chromatography (TLC) can be used for quick qualitative checks but is not suitable for quantitative decision-making at scale.[9]
-
Impurity Profiling: HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to identify and quantify impurities. This is critical for understanding the side reactions and developing an effective purification strategy.
-
Residual Palladium: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the standard method for quantifying residual palladium in the final product to ensure it meets regulatory specifications (typically <10 ppm for active pharmaceutical ingredients).[10]
-
Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and Mass Spectrometry (MS) are essential for confirming the structure of the final product and any isolated impurities.
Part 2: Troubleshooting Guide
This section provides a systematic approach to solving common problems encountered during the scale-up process.
Problem 1: Low or Stalled Reaction Conversion
-
Symptom: IPC analysis (HPLC) shows >5% of the limiting reagent remaining after the planned reaction time has elapsed. The reaction profile has plateaued.
-
Causality Analysis & Solutions: This is one of the most common scale-up issues. The root cause is often related to mass transfer limitations or catalyst deactivation, exacerbated by the properties of this compound.
Caption: Troubleshooting decision tree for low reaction conversion.
Problem 2: Formation of Significant Impurities
-
Symptom: HPLC analysis shows one or more significant byproducts (>1%).
-
Causality Analysis & Solutions: Side reactions are often exacerbated by long reaction times, high temperatures, or the presence of oxygen.
| Table 1: Common Impurities and Mitigation Strategies | |
| Impurity | Potential Cause(s) |
| Homocoupling Product (Dodecylphenyl-phenyldodecyl) | Presence of oxygen, incomplete reduction of Pd(II) pre-catalyst, or degradation of the active catalyst.[7] |
| Protodeboronation Product (Dodecylbenzene) | Excess water, high temperature, or prolonged reaction times, especially with a strong base.[2][11] |
| Phenol Derivative (4-Dodecylphenol) | Oxidation of the boronic acid, often catalyzed by palladium and trace oxygen.[12] |
| Starting Material Halide Dimer | Can be present in the starting aryl halide or formed under certain conditions. |
Problem 3: Difficult Product Isolation & Purification
-
Symptom: The crude product is a dark, viscous oil or wax that does not solidify upon solvent removal. Attempts at crystallization result in "oiling out." Column chromatography shows poor separation or requires large solvent volumes.
-
Causality Analysis & Solutions: This is the most predictable challenge due to the C12 chain. The product lacks the lattice energy to form a stable crystal easily.
-
Trituration: Instead of traditional recrystallization, trituration is often more effective. This involves stirring the crude oil in a solvent in which the product is poorly soluble but the impurities are. Cold hexanes or pentane are excellent first choices. This can break up the oil and wash away impurities, sometimes inducing solidification.
-
Reverse-Phase Chromatography: While expensive at scale, reverse-phase flash chromatography (using C18 silica) can be effective for purifying highly lipophilic compounds that are difficult to separate on normal-phase silica gel.[13]
-
Aqueous Base Wash: If the product is neutral but impurities are acidic (e.g., residual boronic acid), an aqueous base wash (e.g., 1M NaOH) during workup can effectively remove them.[14]
-
Derivatization: In some cases, it may be necessary to purify the boronic acid before the coupling reaction. This can be done by forming a crystalline diethanolamine adduct, which can be easily filtered and purified, then cleaved just before use.[9][13]
-
Problem 4: High Residual Palladium in the Final Product
-
Symptom: ICP-MS or AAS analysis of the isolated product shows palladium levels exceeding the project specification (e.g., > 10 ppm).
-
Causality Analysis & Solutions: The lipophilic product can chelate with residual palladium species, making them difficult to remove through simple aqueous washes.
-
Activated Carbon: Treatment of the crude organic solution with activated carbon (e.g., Darco KB-G) is a cost-effective first-line approach. The high surface area adsorbs palladium species.
-
Thiol-Based Scavengers: For more stubborn cases, specialized palladium scavengers are highly effective. These are typically silica- or polymer-bound thiols (e.g., SiliaMetS Thiol) that covalently bind to palladium. The scavenger is stirred with the product solution and then simply filtered off.
-
Aqueous Washes with Thiol Additives: Adding a complexing agent like N-acetylcysteine or sodium bisulfite to the aqueous wash can help pull palladium from the organic phase into the aqueous phase.[10]
-
Part 3: Experimental Protocols
These protocols are intended as a starting point and should be optimized for your specific substrates and equipment.
Protocol 1: General Procedure for Kilogram-Scale Suzuki-Miyaura Coupling
Safety Note: This procedure should be conducted in a properly equipped chemical reactor by trained personnel. A process hazard analysis should be performed prior to execution.
-
Vessel Inerting: Charge a clean, dry 100 L reactor with the aryl halide (1.0 equiv) and this compound (1.2 equiv).
-
Inerting: Seal the reactor and purge the vessel with nitrogen for at least 30 minutes. Maintain a gentle nitrogen blanket for the remainder of the process.
-
Solvent Addition: Charge the degassed solvent system (e.g., 2-MeTHF, 8 volumes) to the reactor. Begin agitation to ensure good mixing.
-
Base Addition: Charge finely powdered potassium phosphate (K₃PO₄, 2.5 equiv) followed by purified water (2 volumes).
-
Catalyst Addition: Under a strong nitrogen flow, add the palladium catalyst (e.g., XPhos Pd G3, 0.1 mol%).
-
Reaction: Heat the mixture to the target temperature (e.g., 70-80 °C) and monitor the reaction progress by HPLC every 2 hours.
-
Workup: Once the reaction is complete (<1% limiting reagent remaining), cool the reactor to 20-25 °C.
-
Phase Separation: Stop agitation and allow the layers to separate. Drain the lower aqueous layer.
-
Washing: Charge the reactor with brine (2 volumes), agitate for 15 minutes, settle, and drain the aqueous layer.
-
Solvent Swap (if necessary): Concentrate the organic layer under vacuum to a minimum volume. Add the purification solvent (e.g., Heptane) and continue distillation to remove the reaction solvent.
Protocol 2: Purification of a Lipophilic Biaryl Product via Trituration
-
Concentration: After the final wash and solvent swap (if performed), concentrate the product solution under vacuum to afford a thick oil.
-
Initial Trituration: Add cold (0-5 °C) n-hexane (3 volumes) to the oil. Stir vigorously with a mechanical stirrer. The oil may slowly break up into a slurry or solid.
-
Isolation: If a solid forms, filter the mixture and wash the cake with more cold n-hexane.
-
Second Trituration (if needed): If the product remains oily or purity is insufficient, re-subject the material to a second trituration, perhaps with a slightly more polar solvent like a hexane/MTBE mixture.
-
Drying: Dry the isolated solid in a vacuum oven at a moderate temperature (e.g., 40 °C) until a constant weight is achieved.
Part 4: Visualizations & Data
General Process Flow for Scale-Up
Caption: General process flow for the scale-up of a Suzuki-Miyaura reaction.
| Table 2: Solvent Selection Guide for this compound Reactions | ||
| Solvent | Pros | Cons |
| Toluene / Water | Good solubility for boronic acid; cost-effective. | Biphasic system requires excellent mixing; higher boiling point. |
| 2-MeTHF / Water | "Greener" solvent; good solubility for organics; forms a clean biphasic separation. | More expensive than toluene. |
| Dioxane / Water | Excellent solvent for a wide range of substrates.[9] | High boiling point; potential peroxide former; classified as a substance of very high concern (SVHC) in some regions. |
| CPME / Water | High boiling point allows for higher reaction temperatures; low peroxide formation.[2] | Can be too high-boiling for sensitive substrates; reagent solubility must be checked.[2] |
| DMF or NMP (Aprotic) | Can create a single-phase reaction. | High boiling points make removal difficult; potential for base-mediated side reactions (e.g., ester hydrolysis if present). |
Part 5: References
-
ACS Publications. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development. Retrieved from [Link]
-
ACS Publications. (n.d.). Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. ACS Publications. Retrieved from [Link]
-
ACS Publications. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development. Retrieved from [Link]
-
ACS Publications. (n.d.). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Scaling up of continuous-flow, microwave-assisted, organic reactions by varying the size of Pd-functionalized catalytic monoliths. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
ACS Publications. (2006). Safe Handling of Boranes at Scale. Organic Process Research & Development. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Retrieved from [Link]
-
MDPI. (2019). Catalysts for Suzuki–Miyaura Coupling Reaction. Catalysts. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]
-
WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD. Retrieved from [Link]
-
ACS Publications. (2022). Scale-Up of a Rh-Catalyzed Asymmetric sp3–sp2 Suzuki–Miyaura-Type Reaction. Organic Process Research & Development. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. Retrieved from [Link]
-
Springer. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Iodides. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]
-
ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]
-
ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. Retrieved from [Link]
-
ResearchGate. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (2016). How to purify boronic acids/boronate esters? ResearchGate. Retrieved from [Link]
-
ResearchGate. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. In The Suzuki–Miyaura Cross-Coupling Reaction. Retrieved from [Link]
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ResearchGate. (n.d.). HT synthesis of boronic acids using the building block approach. Retrieved from [Link]
-
MDPI. (2018). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules. Retrieved from [Link]
-
Reddit. (n.d.). HELP: Purifying boronic acids sucks. r/OrganicChemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers. Retrieved from [Link]
-
Springer. (2023). Suzuki–Miyaura cross-couplings for alkyl boron reagent: recent developments—a review. Future Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
ResearchGate. (2016). Can I remove boronic acid using Work up process? ResearchGate. Retrieved from [Link]
-
MDPI. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Catalysts. Retrieved from [Link]
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ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid.... Retrieved from [Link]
-
Reddit. (2017). Purification of boronic acids? r/chemistry. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Google Patents. (n.d.). Process for purification of boronic acid and its derivatives. Retrieved from
-
ACS Publications. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. Retrieved from [Link]
-
PubMed. (2009). Facile synthesis of 4-mercaptophenylboronic acid functionalized gold nanoparticles for selective enrichment of glycopeptides. Journal of Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). The total large-scale synthesis of argiopine. Retrieved from [Link]
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Validation & Comparative
comparing (4-Dodecylphenyl)boronic acid with other long-chain arylboronic acids
A Comparative Guide to (4-Dodecylphenyl)boronic Acid for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and functional materials, long-chain arylboronic acids have become indispensable building blocks.[1][2] Their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, allows for the precise formation of carbon-carbon bonds.[1][3] This guide offers a comparative analysis of this compound against other long-chain arylboronic acids, providing experimental insights to inform reagent selection in demanding synthetic applications.
Section 1: Physicochemical Properties - The Impact of the Alkyl Chain
The defining feature of this compound is its long C12 alkyl chain. This substituent significantly influences the molecule's physical and chemical behavior compared to both its shorter-chain counterparts (e.g., butylphenylboronic acid) and its parent compound, phenylboronic acid.
Solubility Profile
The introduction of a long alkyl chain drastically alters the solubility of arylboronic acids. While phenylboronic acid exhibits moderate solubility in polar organic solvents and some solubility in water, long-chain analogs show a marked shift towards lipophilicity.[4][5]
-
This compound demonstrates high solubility in non-polar organic solvents like toluene, hexane, and dichloromethane.
-
Its solubility in polar aprotic solvents such as THF and dioxane is still sufficient for reaction chemistry, but its solubility in highly polar or aqueous media is significantly reduced.[4]
This enhanced lipophilicity is a critical consideration for reaction design. It dictates the choice of solvent systems, often favoring less polar mixtures for homogeneous reaction conditions. This property can also be leveraged for product purification, allowing for easier separation from more polar byproducts through extraction or precipitation.
Stability and Boroxine Formation
A crucial aspect of boronic acid chemistry is the equilibrium between the monomeric acid form and its cyclic trimeric anhydride, the boroxine.[6][7] This dehydration reaction is reversible and influenced by factors such as solvent, temperature, and the electronic nature of the substituents on the aryl ring.[8][9]
3 R–B(OH)₂ ⇌ (RBO)₃ + 3 H₂O
The long, electron-donating alkyl group in this compound can influence this equilibrium. Electron-donating groups on the phenyl ring have been shown to favor the formation of boroxine.[6][9] While this does not typically inhibit reactivity in Suzuki-Miyaura coupling—as the boroxine can act as a "slow-release" reservoir for the active monomeric acid under reaction conditions—it is an important characteristic to be aware of during storage and handling.[9] Storing the compound under anhydrous conditions can minimize uncontrolled conversion to the boroxine form.
Section 2: Performance in Suzuki-Miyaura Cross-Coupling
The premier application of arylboronic acids is the Suzuki-Miyaura cross-coupling reaction, a powerful method for forging C(sp²)–C(sp²) bonds.[10][11] The performance of this compound in this reaction is a key determinant of its utility.
Mechanistic Overview of the Suzuki-Miyaura Reaction
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[12][13] The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl halide (or triflate) bond, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step facilitated by a base.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.[11][12]
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 eq), this compound (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon for 10-15 minutes.
-
Solvent Addition: Add anhydrous toluene (5 mL) and degassed water (1 mL) via syringe.
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 2 mol%), to the flask under a positive pressure of argon.
-
Reaction: Heat the mixture to 90 °C and stir vigorously overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product. [1]
Section 3: Applications Profile
The unique properties conferred by the long dodecyl chain make this compound particularly valuable in specific fields:
-
Organic Electronics: The long alkyl chain enhances the solubility of resulting conjugated polymers and small molecules in organic solvents, which is crucial for solution-based processing of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). [14]It also helps to control the solid-state packing of materials, influencing charge transport properties.
-
Liquid Crystals: The rigid phenylboronic acid core combined with the flexible dodecyl chain is a classic structural motif for calamitic (rod-shaped) liquid crystals.
-
Drug Discovery: In medicinal chemistry, attaching a long lipophilic tail can increase a molecule's ability to cross cell membranes or improve its pharmacokinetic profile. [15][16]
Conclusion
This compound is a robust and versatile reagent for organic synthesis. Its performance in the Suzuki-Miyaura cross-coupling is comparable to other arylboronic acids, with the primary distinction being its lipophilicity. This property, while requiring careful selection of solvent systems, is also a key advantage, enabling its use in the synthesis of advanced materials and complex organic molecules where solubility and molecular organization are paramount. By understanding its unique physicochemical properties and optimizing reaction protocols accordingly, researchers can effectively leverage this building block for a wide range of synthetic challenges.
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- Various Authors. Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. (2008).
- Korich, A. L., & Iovine, P. M. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. Dalton Transactions, 39, 1423–1431 (2010).
- Guzman-Villanueva, D., et al. Properties of a model aryl boronic acid and its boroxine. PubMed, (2012).
- University of Illinois. The Synthesis of Organoboronic Compounds by C-H Activation of Alkanes and Arenes. Chemistry LibreTexts.
- Latta, R., Springsteen, G., & Wang, B. Development and Synthesis of an Arylboronic Acid-based Solid-Phase Amidation Catalyst. Synthesis, 2001, 1611-1613 (2001).
- Saito, B., & Fu, G. C. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Journal of the American Chemical Society, (2007).
- PubChem. This compound. National Institutes of Health.
- Yamamoto, Y., & Ishii, A. Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organoboron chemistry. Heterocycles, 87(5), 997 (2013).
- Springsteen, G., & Wang, B. Synthesis and evaluation of aryl boronic acids as fluorescent artificial receptors for biological carbohydrates. PubMed, (2002).
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- ChemSrc. 4-dodecylphenylboronic acid.
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- The Organic Chemist. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube, (2025).
- Kirchhoff, J. H., et al. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate, (2002).
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- Korenaga, T., et al. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915-4917 (2005).
- El-Fakih, H., et al. Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. MDPI, (2020).
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A Researcher's Guide to Performance: (4-Dodecylphenyl)boronic Acid vs. Its Boronate Esters in Suzuki-Miyaura Cross-Coupling
For researchers, synthetic chemists, and professionals in drug development, the choice between a boronic acid and its corresponding boronate ester is a critical decision that can significantly impact the efficiency, yield, and practicality of a chemical transformation. This guide provides an objective, data-driven comparison of (4-dodecylphenyl)boronic acid and its boronate esters, focusing on their application in the widely used Suzuki-Miyaura cross-coupling reaction. By understanding the inherent trade-offs in stability, reactivity, and handling, you can make a more informed selection for your specific synthetic challenge.
The core difference between boronic acids and their boronate esters lies in a fundamental trade-off between reactivity and stability.[1] this compound, as a free acid, is generally more reactive and can lead to faster reaction times in cross-coupling reactions.[2][3] This enhanced reactivity is often attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.[1][2] However, this high reactivity comes at the cost of reduced stability. Boronic acids are susceptible to decomposition pathways such as oxidation and protodeboronation, which can negatively affect their shelf-life and reaction yields.[1][2]
Conversely, boronate esters of this compound, such as the commonly used pinacol esters, offer significantly greater stability.[1][4] They are often crystalline solids or oils that are easier to handle, purify by chromatography, and store for extended periods.[2][4] This stability makes them well-suited for multi-step syntheses and high-throughput screening applications where reagent longevity and purity are paramount.[1] The trade-off for this enhanced stability is generally a lower intrinsic reaction rate compared to the parent boronic acid.[1]
Visualizing the Reagents
Caption: Chemical structures of this compound and its pinacol ester.
Quantitative Performance Comparison
The following table summarizes the key performance differences between this compound and its boronate esters in the context of Suzuki-Miyaura cross-coupling.
| Parameter | This compound | This compound Pinacol Ester | Rationale & Causality |
| Reaction Time | Generally shorter.[1][2] | Generally longer.[1] | The higher Lewis acidity of the boronic acid facilitates a faster transmetalation step with the palladium catalyst.[2] |
| Stability & Shelf-Life | Lower; susceptible to oxidation and protodeboronation.[1] | High; the pinacol group protects the boron atom.[4] | The bulky pinacol group sterically hinders decomposition pathways and reduces sensitivity to air and moisture.[4] |
| Purity & Handling | Can be challenging to obtain in high purity due to the propensity to form boroxine trimers.[2][5] | Generally high purity; can be purified by standard column chromatography.[2][6] | Boronate esters are less prone to dehydration-trimerization and are typically more amenable to standard purification techniques.[2][4] |
| Storage | Often requires an inert atmosphere and low temperatures for long-term storage.[2] | Stable at room temperature and easy to handle in air.[2][4] | The robust nature of the boronate ester bond makes it less susceptible to degradation under ambient conditions. |
| Yield | Potentially higher in short reaction times, but can be compromised by decomposition.[2] | Often more reproducible and can provide higher isolated yields in complex syntheses due to higher starting material purity and stability.[2] | The enhanced stability of the ester minimizes reagent degradation over the course of the reaction, leading to more consistent outcomes. |
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction is a powerful C-C bond-forming reaction that proceeds through a well-defined catalytic cycle. The choice between a boronic acid and a boronate ester directly impacts the crucial transmetalation step.
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A Senior Application Scientist's Guide to the Validation of Suzuki Coupling Products from (4-Dodecylphenyl)boronic Acid
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is a foundational tool for forging carbon-carbon bonds.[1] The synthesis of biaryl scaffolds, such as 4-dodecyl-1,1'-biphenyl from (4-dodecylphenyl)boronic acid, is pivotal in creating novel therapeutics and advanced materials. However, the presence of a long, nonpolar alkyl chain introduces unique challenges in product validation, demanding a multi-faceted analytical approach to unequivocally confirm identity, purity, and yield.
This guide provides an in-depth comparison of critical analytical techniques for the validation of Suzuki coupling products bearing long alkyl chains. We will delve into the causality behind experimental choices and present detailed protocols to ensure a self-validating and trustworthy analytical workflow.
The Challenge of the Dodecyl Tail: More Than Just a Hydrocarbon Chain
The twelve-carbon chain of the dodecyl group significantly influences the physicochemical properties of the resulting biaryl product. This nonpolar tail can lead to:
-
Solubility Issues: The molecule may be poorly soluble in common polar solvents used for some analytical techniques.
-
Chromatographic Challenges: The high hydrophobicity can result in very long retention times or poor peak shape in standard reversed-phase HPLC methods.
-
Spectroscopic Subtleties: The numerous overlapping signals from the alkyl chain in ¹H and ¹³C NMR can complicate spectral interpretation.
-
Ionization Difficulties: The nonpolar nature of the molecule can affect its ionization efficiency in mass spectrometry.
A robust validation strategy must account for these factors to provide a comprehensive and accurate assessment of the final product.
A Multi-Pronged Approach to Validation: Comparing Analytical Techniques
No single analytical technique is sufficient to fully validate the structure and purity of 4-dodecyl-1,1'-biphenyl. A combination of spectroscopic and chromatographic methods is essential. The following table compares the strengths and limitations of the most relevant techniques.
| Analytical Technique | Information Provided | Advantages for this compound products | Limitations and Considerations |
| ¹H & ¹³C NMR Spectroscopy | Detailed structural information, connectivity of atoms, and quantitative purity assessment. | Unambiguously confirms the formation of the biaryl scaffold and the presence of the dodecyl chain.[2] | The numerous overlapping signals in the alkyl region of the ¹H NMR spectrum can be challenging to resolve completely. ¹³C NMR is crucial for confirming the number of carbons in the alkyl chain. |
| Mass Spectrometry (MS) | Molecular weight confirmation and fragmentation patterns for structural clues. | High sensitivity and rapid confirmation of the product's molecular weight. | Isomers may not be distinguishable. The long alkyl chain can influence fragmentation patterns.[3] |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification, and separation of impurities. | Excellent for separating the nonpolar product from more polar starting materials and byproducts.[4] | The high hydrophobicity of the product requires careful method development to achieve good peak shape and reasonable retention times.[5] |
| Elemental Analysis | Determination of the elemental composition (%C, %H). | Provides an independent confirmation of the product's empirical formula. | Requires a highly purified sample and does not provide structural information. |
The Validation Workflow: A Step-by-Step Guide
A logical and systematic workflow is crucial for the successful validation of the Suzuki coupling product. The following diagram illustrates the key stages, from initial reaction workup to final characterization.
Caption: A comprehensive workflow for the synthesis, purification, and validation of 4-dodecyl-1,1'-biphenyl.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is the most powerful tool for unambiguous structure elucidation. For 4-dodecyl-1,1'-biphenyl, both ¹H and ¹³C NMR are necessary. ¹H NMR will confirm the formation of the biaryl system and the presence of the long alkyl chain, while ¹³C NMR will provide a definitive count of the carbon atoms.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve approximately 10-15 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Expected Chemical Shifts (δ):
-
Aromatic Protons: 7.2-7.6 ppm (multiplets). The protons on the unsubstituted phenyl ring will show characteristic coupling patterns. The protons on the dodecyl-substituted ring will appear as doublets.[6][7]
-
Benzylic Protons (-CH₂-Ar): ~2.6 ppm (triplet). This signal is a key indicator of the alkyl chain's attachment to the aromatic ring.
-
Alkyl Chain Protons (-CH₂-): 1.2-1.6 ppm (broad multiplet). This large, integrated signal corresponds to the bulk of the dodecyl chain.
-
Terminal Methyl Protons (-CH₃): ~0.9 ppm (triplet).
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Expected Chemical Shifts (δ):
-
Aromatic Carbons: 125-145 ppm. The number of signals will depend on the symmetry of the molecule.[8]
-
Alkyl Chain Carbons: 14-35 ppm. A series of signals corresponding to the different carbons in the dodecyl chain will be observed.
-
Terminal Methyl Carbon: ~14 ppm.
-
-
Mass Spectrometry (MS)
Rationale: MS provides rapid confirmation of the molecular weight of the target compound. The choice of ionization technique is important for nonpolar molecules. Electron Ionization (EI) or Atmospheric Pressure Chemical Ionization (APCI) are often suitable.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve a small amount of the purified product (0.1-1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or dichloromethane.
-
Analysis:
-
Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system (GC-MS or LC-MS).
-
Expected Results:
-
Molecular Ion (M⁺˙): For 4-dodecyl-1,1'-biphenyl (C₂₄H₃₄), the expected monoisotopic mass is approximately 322.27 g/mol .[9]
-
Fragmentation Pattern: Expect to see fragmentation corresponding to the loss of alkyl chains. A prominent fragment would be the tropylium ion or related structures.
-
-
High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is the primary method for assessing the purity of the final product and for separating it from starting materials and byproducts. A reversed-phase method is most appropriate for this nonpolar compound.[10]
Step-by-Step Protocol:
-
Column Selection: A C18 or C8 column with a high carbon load is recommended for retaining the nonpolar analyte.[4]
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol is typically used.
-
Initial Gradient: Start with a high percentage of organic solvent (e.g., 80% acetonitrile) and increase to 100% over a suitable time to elute the highly retained product.
-
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible organic solvent at a concentration of approximately 1 mg/mL.
-
Analysis:
-
Inject the sample and monitor the elution profile using a UV detector, typically at a wavelength where the biphenyl system absorbs (e.g., 254 nm).
-
Expected Results: The main peak should correspond to the 4-dodecyl-1,1'-biphenyl product. The presence of other peaks would indicate impurities.
-
Identifying Potential Byproducts
A thorough validation includes the identification of potential side products. In Suzuki couplings, the most common byproducts are:
-
Homocoupling Product: The coupling of two molecules of this compound to form 4,4'-didodecyl-1,1'-biphenyl. This can be identified by a higher molecular weight in the mass spectrum and distinct signals in the NMR.[11]
-
Protodeboronation Product: The replacement of the boronic acid group with a hydrogen atom, resulting in dodecylbenzene.[12] This can be detected as a lower molecular weight species in MS and the absence of the second phenyl ring signals in the NMR.
The logical relationship between the desired product and these potential byproducts is illustrated below.
Caption: The relationship between the desired Suzuki coupling product and common byproducts.
Conclusion
The validation of Suzuki coupling products derived from this compound requires a meticulous and multi-faceted analytical strategy. The presence of the long dodecyl chain necessitates careful optimization of chromatographic and spectroscopic methods. By employing a combination of NMR spectroscopy for structural elucidation, mass spectrometry for molecular weight confirmation, and HPLC for purity assessment, researchers can establish a self-validating system that ensures the integrity and quality of their synthesized compounds. This comprehensive approach is paramount for the successful advancement of research and development in the chemical and pharmaceutical sciences.
References
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SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available at: [Link]
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Pharma Knowledge Forum. (2024). How to Develop HPLC Method for Nonpolar Compounds. Available at: [Link]
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The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Green Chemistry. Available at: [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
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ResearchGate. (2020). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. Available at: [Link]
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National Institutes of Health. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Available at: [Link]
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New Journal of Chemistry. Supporting Information The recyclable heterogeneous nanocatalyst of copper-grafted natural asphalt sulfonate. Available at: [Link]
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Chromatography Online. How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Available at: [Link]
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Jones Chromatography Ltd. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available at: [Link]
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Chemical Science (RSC Publishing). (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Available at: [Link]
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Waters. HPLC Separation Modes. Available at: [Link]
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Journal of the American Chemical Society. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Available at: [Link]
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AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. Available at: [Link]
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YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Available at: [Link]
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ResearchGate. Suzuki-Miyaura Cross Coupling Reaction in Various Green Media. Available at: [Link]
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ResearchGate. 1 H-and 13 C-NMR chemical shift values of compound 4a. Available at: [Link]
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National Institutes of Health. Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Available at: [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034437). Available at: [Link]
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National Institute of Standards and Technology. Biphenyl - the NIST WebBook. Available at: [Link]
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The Journal of Physical Chemistry. THE MASS SPECTRA OF DEUTERATED BIPHENYLS: MECHANISMS OF HYDROGEN AND CARBON LOSS PROCESSES. Available at: [Link]
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Oregon State University. 13C NMR Chemical Shifts. Available at: [Link]
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ResearchGate. (2009). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Available at: [Link]
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13-C NMR Chemical Shift Table.pdf. Available at: [Link]
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MDPI. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Available at: [Link]
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CORE. Mass spectrometry of alkylbenzenes and related compounds. Part 11. Gas phase ion chemistry of protonated alkylbenzenes (alkylbenzenium ions). Available at: [Link]
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ResearchGate. (i) 1 H NMR spectrum of (a) iodobenzene, (b) biphenyl product taken.... Available at: [Link]
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National Institutes of Health. (2023). Supramolecular docking structure determination of alkyl-bearing molecules. Available at: [Link]
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ResearchGate. (2012). Preparation and Evaluation of Long Chain Alkyl Methacrylate Monoliths for Capillary Chromatography. Available at: [Link]
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ACS Publications. (2023). Reductive Arylation of PVC by Dual-Metal Catalyzed Cross-Electrophile Coupling. Available at: [Link]
- Google Patents. WO2014198113A1 - Method for removing from a solution sample ionic liquid containing long alkyl chains.
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A Senior Application Scientist's Guide to Catalyst Selection for (4-Dodecylphenyl)boronic Acid Reactions
This guide provides a comparative analysis of catalytic systems for cross-coupling reactions involving (4-dodecylphenyl)boronic acid. As a key intermediate in the synthesis of functional organic materials, understanding the nuances of catalyst performance is paramount for researchers in materials science and drug development. This document moves beyond a simple recitation of protocols to offer insights into the rationale behind catalyst selection, empowering you to optimize your synthetic strategies.
Introduction: The Role of this compound in Modern Synthesis
This compound is a versatile building block characterized by a hydrophilic boronic acid head and a long, lipophilic dodecyl tail.[1][2] This amphiphilic nature makes it a valuable precursor for liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials where molecular organization and solubility are critical.
The most prominent reaction for this compound is the Suzuki-Miyaura cross-coupling, a Nobel Prize-winning method for forming carbon-carbon bonds.[3] This reaction couples an organoboron compound (like our subject molecule) with an organohalide using a transition metal catalyst, typically palladium.[3] The choice of this catalyst is not trivial; it is the linchpin that dictates the reaction's efficiency, scope, and cost.
The Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle
To make an informed catalyst choice, one must first understand the mechanism. The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving the active metal center (typically Pd(0) or Ni(0)).
Caption: The Suzuki-Miyaura catalytic cycle.
The key steps are:
-
Oxidative Addition: The active M(0) catalyst inserts into the aryl-halide (R¹-X) bond, forming a M(II) complex.
-
Transmetalation: The organic group from the boronic acid (R²) is transferred to the metal center, displacing the halide. This step is facilitated by a base.[4]
-
Reductive Elimination: The two organic groups (R¹ and R²) couple and are expelled from the metal center, forming the desired C-C bond and regenerating the active M(0) catalyst.[5]
The ligand (L) complexed to the metal plays a critical role in modulating the electron density and steric environment of the catalyst, influencing the rates of these steps.[6]
Comparative Analysis of Catalytic Systems
The choice of catalyst depends on the substrate (particularly the halide), cost considerations, and desired reaction conditions. We will compare the two most prominent families: palladium and nickel-based systems.
Palladium-Based Catalysts: The Gold Standard
Palladium complexes are the most widely used catalysts for Suzuki-Miyaura couplings due to their high activity and functional group tolerance.[7] The performance, however, is critically dependent on the choice of ligand.
The Role of Ligands: Bulky, electron-donating phosphine ligands are known to accelerate the oxidative addition and reductive elimination steps, leading to higher turnover numbers and efficiency, especially with less reactive aryl chlorides.[6][8][9]
Table 1: Performance Comparison of Common Palladium Catalyst Systems
| Catalyst Precursor | Ligand | Key Advantages | Typical Substrates | Noteworthy Characteristics |
|---|---|---|---|---|
| Pd(OAc)₂ / Pd₂(dba)₃ | P(t-Bu)₃ / PCy₃ | Highly active for a broad range of substrates, including chlorides.[9] | Aryl Chlorides, Bromides, Triflates | Sterically demanding and electron-rich, promoting efficient catalysis at room temperature.[9] |
| Pd(OAc)₂ / Pd₂(dba)₃ | SPhos | Excellent for hindered biaryl synthesis and reactions at low catalyst loadings.[8] | Hindered Aryl Halides, Heteroaryl Halides | A biarylphosphine ligand that provides high stability and activity.[8] |
| PdCl₂(dppf) | dppf | Good general-purpose catalyst, well-suited for aryl bromides and iodides. | Aryl Bromides & Iodides | Ferrocene-based ligand providing good thermal stability. |
| PEPPSI™-IPr | IPr (NHC) | High thermal stability, effective for challenging substrates.[6] | Electron-rich and -poor Aryl Halides | N-Heterocyclic Carbene (NHC) ligands form very stable bonds with palladium.[6] |
| Pd(dba)₂ | P,O-Chelating Ligands | Efficient for Suzuki reactions of aryl chlorides, generating stable intermediates.[10][11] | Aryl Chlorides, Bromides, Iodides | The chelation effect enhances catalyst stability and performance.[10][11] |
Nickel-Based Catalysts: The Cost-Effective Alternative
With palladium being a precious metal, there is significant interest in developing catalysts based on more earth-abundant and less expensive metals like nickel.[12][13] Nickel catalysts have proven not only to be cost-effective but also to enable reactions with substrates that are challenging for palladium, such as aryl ethers and fluorides.[3]
Advantages of Nickel:
-
Lower Cost: Nickel is significantly cheaper than palladium.[3]
-
Unique Reactivity: Can couple substrates like aryl ethers, esters, and phosphates that are often unreactive with palladium systems.[3]
-
Green Chemistry: The use of earth-abundant metals is a key principle of green chemistry.[13]
Table 2: Performance Comparison of Common Nickel Catalyst Systems
| Catalyst Precursor | Ligand | Key Advantages | Typical Substrates | Noteworthy Characteristics |
|---|---|---|---|---|
| NiCl₂ | PCy₃ | Commercially available, air-stable precatalyst.[13] | Aryl Halides, Phenol Derivatives | Effective in more environmentally friendly solvents like 2-MeTHF.[13] |
| NiCl₂·6H₂O | dppf / DCPP | Cost-effective salt, applicable for gram-scale synthesis.[14] | Aryl and Heteroaryl Halides | Ligand choice is crucial and can be screened from a library.[14] |
| Ni(II) Precatalysts | NHC Ligands | Air-stable complexes effective at low catalyst loadings and mild temperatures.[12] | Aryl Chlorides | Can overcome some limitations of traditional Ni-NHC systems in Suzuki couplings.[12] |
Heterogeneous Catalysts: The Path to Recyclability
A significant drawback of homogeneous catalysts is their difficult separation from the reaction product, leading to potential contamination and loss of the expensive metal. Heterogeneous catalysts, where the active metal is immobilized on a solid support, address this challenge.
-
Palladium on Supports: Palladium nanoparticles (NPs) can be supported on materials like carbon, polymers, graphene, or cellulose.[7][15][16] These catalysts are easily recovered by filtration and can be reused multiple times, often without significant loss of activity.[15][17]
-
Bio-inspired Materials: Recent research has focused on using bio-inspired materials like cellulose as supports, offering a sustainable and biodegradable option.[15]
Experimental Protocols: A Practical Comparison
The following protocols are generalized procedures. For any new combination of substrates, small-scale optimization of base, solvent, and temperature is highly recommended.
Protocol 1: General Procedure using a Palladium/Phosphine System
This protocol is representative for coupling this compound with an aryl bromide.
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Reagent Addition: Add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv).
-
Solvent Addition: Add a degassed solvent (e.g., toluene, dioxane, or THF, to a concentration of ~0.1 M).
-
Reaction: Stir the mixture at the desired temperature (room temperature to 100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure using a Nickel/Phosphine System
This protocol is suitable for coupling this compound with a more challenging aryl chloride.
-
Vessel Preparation: In a glovebox or under a strictly inert atmosphere, add the nickel precatalyst (e.g., NiCl₂(PCy₃)₂, 3-5 mol%) to an oven-dried reaction vessel.
-
Reagent Addition: Add the aryl chloride (1.0 equiv), this compound (1.5 equiv), and a strong base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv).
-
Solvent Addition: Add a degassed, anhydrous solvent (e.g., 2-MeTHF, t-amyl alcohol, or dioxane).[13]
-
Reaction: Seal the vessel and stir the mixture at an elevated temperature (e.g., 80-120 °C). Monitor the reaction progress.
-
Work-up and Purification: Follow a similar procedure to Protocol 1. Note that nickel residues may impart a color that can often be removed during silica gel chromatography.
Decision Framework for Catalyst Selection
Choosing the right catalyst involves balancing reactivity, cost, and practicality. The following flowchart provides a simplified decision-making framework.
Sources
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A Comparative Guide to Assessing the Purity of Synthesized (4-Dodecylphenyl)boronic acid
For researchers, scientists, and professionals in drug development, the purity of synthesized reagents is a cornerstone of reliable and reproducible results. In the realm of organic synthesis, particularly in widely-used cross-coupling reactions like the Suzuki-Miyaura coupling, the integrity of boronic acid derivatives is paramount.[1] This guide provides an in-depth, comparative analysis of the essential analytical techniques for assessing the purity of (4-Dodecylphenyl)boronic acid, a key intermediate in the synthesis of various functional materials and pharmacologically active molecules. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative sources.
The presence of even minor impurities in this compound can have significant downstream consequences, leading to reduced reaction yields, the formation of undesirable byproducts, and complications in product purification.[1] Therefore, a multi-faceted analytical approach is crucial to ensure the quality of this critical reagent.
The Challenge of Boronic Acid Analysis: Dehydration and Boroxine Formation
A primary challenge in the characterization of boronic acids is their propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[2][3][4][5][6] This equilibrium, which can be influenced by factors such as heat and the presence of dehydrating agents, can complicate analytical results and give a false impression of impurity.[2][3][6] It is therefore essential to employ analytical techniques that can either distinguish between the boronic acid and its boroxine or drive the equilibrium to a single state for accurate quantification.
Caption: Equilibrium between this compound and its boroxine.
Comparative Analysis of Key Purity Assessment Techniques
A comprehensive evaluation of this compound purity necessitates a combination of chromatographic and spectroscopic methods. The following table summarizes the primary techniques and their respective strengths and limitations.
| Analytical Technique | Principle | Information Provided | Key Advantages | Limitations |
| ¹H NMR Spectroscopy | Nuclear Magnetic Resonance | Structural confirmation, identification of proton-bearing impurities, and assessment of boronic acid/boroxine equilibrium. | Provides detailed structural information and is relatively quick. | Can be complicated by the boroxine equilibrium, potentially showing multiple sets of peaks.[7] |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Separation by liquid chromatography followed by mass-based detection. | Purity assessment, identification of impurities by molecular weight. | High sensitivity and selectivity, capable of detecting trace-level impurities.[8][9][10] | Ionization can be complex, with potential for adduct and dimer formation.[8] |
| HPLC-UV (High-Performance Liquid Chromatography with UV detection) | Separation by liquid chromatography with detection based on UV absorbance. | Quantitative purity assessment of UV-active compounds. | Robust and widely available for routine purity checks.[11] | Not all potential impurities may have a UV chromophore. |
| Melting Point Analysis | Determination of the temperature range over which the solid melts. | Indication of purity; pure compounds have a sharp melting range.[12][13] | Simple, rapid, and inexpensive preliminary test.[14] | Impurities lower and broaden the melting range, but this is a non-specific indicator.[12][13][15] |
Experimental Protocols and Workflows
To ensure the scientific integrity of your purity assessment, we provide the following detailed, step-by-step methodologies for the most critical techniques.
¹H NMR Spectroscopy: Mitigating the Boroxine Equilibrium
The key to obtaining a clean and interpretable ¹H NMR spectrum of a boronic acid is to shift the equilibrium entirely to the monomeric boronic acid form. This can be achieved by using a deuterated alcohol as the solvent.
Protocol:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized this compound into an NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of deuterated methanol (CD₃OD) to the NMR tube. The alcohol solvent will readily break up the boroxine trimer.[7]
-
Dissolution: Gently vortex or sonicate the sample to ensure complete dissolution.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Data Analysis: Integrate the aromatic and aliphatic proton signals. The presence of sharp, well-resolved peaks corresponding to the (4-Dodecylphenyl) group and the absence of significant unidentifiable signals are indicative of high purity. Note that the B-OH proton signal will likely be broadened or absent due to exchange with the deuterated solvent.[7]
Caption: Workflow for ¹H NMR analysis of this compound.
LC-MS Analysis for High-Sensitivity Impurity Profiling
LC-MS is a powerful tool for detecting and identifying trace impurities that may not be visible by NMR.
Protocol:
-
Sample Preparation: Prepare a stock solution of the this compound in a suitable solvent such as acetonitrile or methanol at a concentration of approximately 1 mg/mL. Further dilute this solution to a working concentration of 1-10 µg/mL.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., Acquity BEH C18) is a good starting point.[8]
-
Mobile Phase A: 10 mM Ammonium acetate in water.[8]
-
Mobile Phase B: Acetonitrile.[8]
-
Gradient: A linear gradient from a low to high percentage of Mobile Phase B is typically employed to elute the compound and any impurities.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes should be evaluated to ensure the detection of a wide range of potential impurities.
-
Mass Range: Scan a mass range that encompasses the expected molecular weight of the target compound and potential byproducts (e.g., m/z 100-1000).
-
-
Data Analysis: Analyze the chromatogram for the presence of any peaks other than the main product. The mass spectrum of each peak can be used to propose the identity of the impurity. The area percentage of the main peak provides a quantitative measure of purity.
Caption: Workflow for LC-MS analysis of this compound.
HPLC-UV for Routine Quantitative Purity Assessment
For routine quality control, HPLC with UV detection offers a robust and reliable method for quantifying the purity of this compound.
Protocol:
-
Sample Preparation: Prepare a stock solution of the this compound in the mobile phase at a concentration that gives a strong UV absorbance (e.g., 0.1-1 mg/mL).
-
Chromatographic Conditions:
-
Column: A C18 or C8 reversed-phase column is suitable.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio will need to be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: The wavelength of maximum absorbance for the phenyl group (typically around 254 nm) should be used.
-
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Alternative and Complementary Techniques
While the above methods form the core of a robust purity assessment, other techniques can provide valuable complementary information:
-
Melting Point Analysis: As a simple and rapid preliminary check, a sharp melting point close to the literature value is a good indicator of high purity.[12][13] A broad melting range suggests the presence of impurities.[12][13][15]
-
¹¹B NMR Spectroscopy: This technique can provide direct information about the boron environment and can be used to study the equilibrium between the boronic acid and the boroxine.[16]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For more volatile boronic acids or their derivatives, GC-MS can be a powerful analytical tool.[11] However, for a long-chain substituted compound like this compound, derivatization to a more volatile ester may be necessary.
Conclusion
A rigorous assessment of the purity of synthesized this compound is not merely a procedural step but a critical investment in the quality and reliability of your research. By employing a combination of high-resolution techniques like ¹H NMR and LC-MS for initial characterization and impurity identification, complemented by routine quality control using HPLC-UV and melting point analysis, researchers can proceed with confidence in their synthetic endeavors. The protocols and comparative data presented in this guide provide a solid framework for establishing a self-validating system for the quality assurance of this important synthetic intermediate.
References
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing).
- High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer with an ACQUITY™ Premier System. Waters Corporation.
- Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. Analytical Chemistry (ACS Publications).
-
Phenylboronic acid. Wikipedia. Available at: [Link]
-
Properties of a model aryl boronic acid and its boroxine. PubMed. Available at: [Link]
-
boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Available at: [Link]
-
Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. ResearchGate. Available at: [Link]
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. Available at: [Link]
-
Melting point determination. SSERC. Available at: [Link]
-
5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY. Chemistry LibreTexts. Available at: [Link]
-
2.1: Melting Point Analysis. Chemistry LibreTexts. Available at: [Link]
-
¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. Available at: [Link]
-
Using Melting Point to Determine Purity of Crystalline Solids. Available at: [Link]
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A Comparative Guide to the Spectroscopic Confirmation of (4-Dodecylphenyl)boronic Acid
Introduction: The Critical Role of Purity in Boronic Acid Chemistry
(4-Dodecylphenyl)boronic acid is a valuable intermediate in organic synthesis, most notably as a coupling partner in Suzuki-Miyaura reactions to form complex molecules with applications in materials science and drug development. The success of these subsequent high-stakes applications is fundamentally dependent on the purity and structural integrity of the boronic acid starting material. Even minor impurities, such as residual starting materials or byproducts like boroxines, can poison catalysts, reduce reaction yields, and complicate downstream purification efforts.[1] Therefore, unambiguous confirmation of the successful synthesis and purification of this compound is not merely a procedural step but a critical quality control checkpoint.
This guide provides a comparative analysis of the primary spectroscopic techniques used to characterize this compound. We will move beyond a simple recitation of methods to explain the causality behind experimental choices, enabling researchers to build a self-validating system for reaction confirmation. Our approach is grounded in the principle that no single technique is sufficient; rather, a confluence of evidence from multiple spectroscopic methods provides the highest degree of confidence.
The Unique Challenge: Boronic Acid Anhydrides (Boroxines)
A primary challenge in the characterization of arylboronic acids is their propensity to undergo dehydration to form cyclic anhydride trimers known as boroxines.[2] This equilibrium between the monomeric acid and the trimeric boroxine can lead to complex or misleading spectra, particularly in ¹H NMR, if not properly managed. A successful analytical strategy must account for this behavior to ensure that the data reflects the true nature of the synthesized compound.
A Multi-Pronged Spectroscopic Strategy
To achieve irrefutable confirmation, we advocate for a holistic approach combining Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Each technique interrogates the molecule from a different perspective, and together they create a detailed, validated structural portrait.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR is the cornerstone of structural elucidation for organic molecules. For this compound, a suite of NMR experiments—¹H, ¹³C, and the often-overlooked but crucial ¹¹B—provides a comprehensive map of the molecule's framework.
Proton (¹H) NMR Spectroscopy
-
Principle & Rationale: ¹H NMR provides information on the number, connectivity, and chemical environment of protons in the molecule. It is excellent for confirming the presence of the dodecyl chain and the 1,4-disubstituted aromatic ring, and for identifying the absence of starting materials.
-
Causality Behind Experimental Choices: The choice of solvent is critical. In non-polar solvents like CDCl₃, boronic acids can exist as a mixture of monomer and boroxine, leading to broadened peaks or multiple sets of aromatic signals.[3] To obtain a clean, interpretable spectrum of the monomer, it is best practice to use a solvent that can break up the trimer, such as methanol-d₄ (CD₃OD) or DMSO-d₆. The hydroxyl protons of the solvent competitively bind to the boron center, forcing the equilibrium to the monomeric boronic acid.[3] The B(OH)₂ protons will typically exchange with deuterated solvent and become invisible.
-
Sample Preparation: Dissolve ~5-10 mg of the dried product in ~0.7 mL of DMSO-d₆ or methanol-d₄. Ensure the sample is fully dissolved.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse acquisition.
-
Number of Scans: 16-64 scans, depending on concentration.
-
Referencing: Use the residual solvent peak as an internal standard (DMSO-d₅ at δ ~2.50 ppm; CHD₂OD at δ ~3.31 ppm).
-
-
Expected Spectrum (Success):
-
Aromatic Region: Two distinct doublets between δ 7.2-8.0 ppm, characteristic of a 1,4-disubstituted benzene ring (an AA'BB' system).
-
Aliphatic Region:
-
A triplet around δ 2.6 ppm corresponding to the benzylic methylene protons (-CH₂-Ar).
-
A broad multiplet between δ 1.2-1.6 ppm for the bulk of the methylene protons (-(CH₂)₁₀-).
-
A triplet around δ 0.8-0.9 ppm for the terminal methyl group (-CH₃).
-
-
Boronic Acid Protons: The two -B(OH)₂ protons will likely be a very broad singlet or absent due to exchange with the solvent.
-
-
Signs of Failure/Impurities:
-
Residual Starting Material: Signals corresponding to the starting aryl halide (e.g., 1-bromo-4-dodecylbenzene) would indicate an incomplete reaction.
-
Protodeboronation: The presence of signals for dodecylbenzene (a simpler aromatic multiplet and absence of the low-field aromatic doublet) indicates degradation of the product.[4]
-
Carbon (¹³C) NMR Spectroscopy
-
Principle & Rationale: ¹³C NMR identifies all unique carbon environments in the molecule, confirming the carbon skeleton of both the aromatic ring and the alkyl chain.
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse program.
-
Number of Scans: 1024 or more, as ¹³C has low natural abundance.
-
Referencing: Use the solvent peak as an internal standard (DMSO-d₆ at δ ~39.52 ppm; CD₃OD at δ ~49.0 ppm).
-
-
Expected Spectrum (Success):
-
Aromatic Region: Four signals between δ 125-150 ppm. The ipso-carbon attached to the boron atom is often broadened due to quadrupolar relaxation from the boron nucleus and may be difficult to observe.[5]
-
Aliphatic Region: Multiple signals between δ 14-36 ppm corresponding to the unique carbons of the dodecyl chain.
-
Boron (¹¹B) NMR Spectroscopy
-
Principle & Rationale: This is the most direct method for confirming the state of the boron atom. ¹¹B NMR is highly sensitive to the hybridization and coordination environment of boron.[6]
-
Causality Behind Experimental Choices: The chemical shift in ¹¹B NMR provides a clear distinction between the desired trigonal sp²-hybridized boronic acid and any potential tetracoordinate sp³-hybridized boronate esters or adducts that might form.[7][8] This technique is definitive for confirming the B(OH)₂ moiety. For accurate results, using a quartz NMR tube is recommended to avoid a broad background signal from borosilicate glass tubes.[9]
-
Sample Preparation: Dissolve ~10-20 mg of the product in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Acetone-d₆).
-
Instrument: A multinuclear NMR spectrometer with a boron-observe channel.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse acquisition, often without proton decoupling.
-
Number of Scans: 1024 or more.
-
Referencing: Use an external reference standard, such as BF₃·OEt₂ (δ 0.0 ppm).
-
-
Expected Spectrum (Success): A single, relatively broad peak between δ +25 to +33 ppm , characteristic of a trigonal (sp²) arylboronic acid.[10]
-
Signs of Impurities/Side Products:
-
Boroxine: The boroxine trimer typically appears slightly downfield of the monomeric acid, often around δ 33 ppm.[10]
-
Boronate Esters/Anions: If the sample is wet or basic, or if it has complexed with a diol, signals for tetrahedral (sp³) boron species may appear significantly upfield, typically between δ +5 to +15 ppm.[8][11]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting
-
Principle & Rationale: FT-IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. It is a rapid and effective method to confirm the presence of the key O-H and B-O bonds.
-
Sample Preparation: Place a small amount of the dry, solid product directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrument: An FT-IR spectrometer equipped with a universal ATR accessory.
-
Acquisition Parameters:
-
Spectral Range: 4000–400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: Collect a background spectrum of the clean, empty ATR crystal before analysis.
-
-
Expected Spectrum (Success):
-
O-H Stretch: A very broad and strong absorption band from ~3200 to 3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl groups of the B(OH)₂ moiety.[12]
-
C-H (sp³) Stretch: Sharp peaks just below 3000 cm⁻¹ (~2850-2960 cm⁻¹), confirming the dodecyl chain.
-
C-H (sp²) Stretch: Weaker, sharp peaks just above 3000 cm⁻¹, confirming the aromatic ring.
-
B-O Stretch: A strong, characteristic absorption band around 1350-1420 cm⁻¹ .[13][14] This is a key diagnostic peak for the boronic acid group.
-
Mass Spectrometry (MS): Molecular Weight Verification
-
Principle & Rationale: Mass spectrometry provides the molecular weight of the compound, offering definitive proof of its elemental composition. Electrospray Ionization (ESI) is a soft ionization technique well-suited for boronic acids.
-
Sample Preparation: Prepare a dilute solution (~1-10 µg/mL) of the product in a suitable solvent like methanol or acetonitrile.
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.
-
Acquisition Parameters:
-
Ionization Mode: Both positive ([M+H]⁺) and negative ([M-H]⁻) modes should be checked. Often, boronic acids can form adducts with solvents or form anions.
-
Mass Range: m/z 50-1000.
-
-
Expected Data (Success): The molecular formula of this compound is C₁₈H₃₁BO₂ with a monoisotopic mass of 290.2417 g/mol .[15]
-
Look for the protonated molecule [M+H]⁺ at m/z 291.2490 or other adducts (e.g., [M+Na]⁺ at m/z 313.2309).
-
Boron Isotopic Pattern: A key confirmation is observing the natural isotopic distribution of boron (¹⁰B ≈ 20%, ¹¹B ≈ 80%). The mass spectrum should show a smaller peak at M-1 relative to the main M peak, which is characteristic of boron-containing compounds.[16]
-
-
Common Observations: Boronic acids can be challenging in ESI-MS and may show peaks corresponding to dehydration ([M-H₂O+H]⁺) or trimerization.[17] High-resolution data is key to assigning the correct elemental formula to the observed peaks.
Data Synthesis: A Comparative Summary
| Technique | Parameter | Expected Value for this compound | Purpose / Confirmation |
| ¹H NMR | Chemical Shift (δ) | ~7.2-8.0 (2d, 4H), ~2.6 (t, 2H), ~1.2-1.6 (m, 20H), ~0.85 (t, 3H) | Confirms 1,4-aryl substitution and dodecyl chain structure. |
| ¹³C NMR | Chemical Shift (δ) | ~125-150 (4 signals), ~14-36 (multiple signals) | Confirms carbon skeleton. |
| ¹¹B NMR | Chemical Shift (δ) | +25 to +33 ppm | Directly confirms the trigonal B(OH)₂ group. |
| FT-IR | Wavenumber (cm⁻¹) | ~3200-3600 (broad), ~1350-1420 (strong) , ~2850-2960 | Confirms O-H and key B-O functional groups. |
| HRMS (ESI) | Mass-to-Charge (m/z) | 291.2490 for [M+H]⁺ | Verifies molecular weight and elemental formula. |
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the characterization process.
Caption: High-level workflow for the spectroscopic analysis of synthesized this compound.
Caption: Logical decision tree for interpreting combined spectroscopic data to validate reaction success.
Conclusion
Confirming the successful synthesis of this compound requires a meticulous and multi-faceted analytical approach. Relying on a single spectrum, particularly ¹H NMR, is insufficient due to the inherent chemical properties of boronic acids. By systematically employing ¹H, ¹³C, and ¹¹B NMR, FT-IR, and high-resolution mass spectrometry, researchers can build a robust, self-validating dataset. This comprehensive characterization ensures the high quality of the synthetic intermediate, paving the way for success in subsequent, often more complex, chemical transformations.
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The Two-Faced Molecule: A Guide to the Applications and Limitations of (4-Dodecylphenyl)boronic Acid
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and materials science, the versatility of arylboronic acids is unparalleled. Among these, (4-Dodecylphenyl)boronic acid emerges as a molecule of intriguing duality. Its structure, featuring a hydrophilic boronic acid head and a long, lipophilic dodecyl tail, imparts amphiphilic properties that open doors to unique applications, yet also presents a distinct set of challenges. This guide offers an in-depth exploration of the applications and limitations of this compound, providing a comparative analysis grounded in experimental insights to inform its strategic use in research and development.
The Amphiphilic Advantage: Self-Assembly and Micellar Catalysis
The defining characteristic of this compound is its ability to self-assemble in aqueous environments. The hydrophobic dodecyl chains aggregate to minimize contact with water, while the hydrophilic boronic acid groups remain exposed to the aqueous phase. This behavior leads to the formation of micelles or vesicles, creating microenvironments that can be harnessed for catalysis and sensing.[1][2][3][4]
Suzuki-Miyaura Cross-Coupling in Aqueous Media
The Suzuki-Miyaura reaction, a cornerstone of carbon-carbon bond formation, traditionally employs organic solvents.[5] However, the push towards greener chemistry has driven the exploration of aqueous reaction media. Here, this compound can play a dual role: as a reactant and as a phase-transfer catalyst. By forming micelles, it can encapsulate hydrophobic reactants, bringing them into close proximity with water-soluble palladium catalysts, thereby accelerating reaction rates in water.[6][7][8]
Conceptual Workflow for Micellar-Catalyzed Suzuki-Miyaura Coupling:
Caption: Micellar catalysis by this compound in Suzuki-Miyaura coupling.
A Sweet Recognition: Saccharide Sensing
The boronic acid moiety is a well-established recognition element for diols, the structural motif abundant in saccharides.[9][10][11][12][13][14] this compound-based systems leverage this interaction for the development of sensors, particularly for glucose. The amphiphilic nature of this molecule is again central to its function in this application.
When self-assembled into vesicles or other nanostructures, the boronic acid groups are displayed on the surface.[1][15] The binding of a saccharide like glucose or fructose to these surface-exposed boronic acids alters the charge and hydration of the assembly. This change can be transduced into a detectable signal, such as a change in fluorescence or color.[2][4]
A study by Sato et al. (2016) on amphiphilic phenylboronic acid azoprobes with varying alkyl chain lengths (C4, C8, and C12) demonstrated the importance of the hydrophobic tail in saccharide recognition. Their findings can be extrapolated to understand the behavior of this compound:
| Alkyl Chain Length | Observation in Aqueous Solution | Saccharide Recognition | Rationale |
| Butyl (C4) | No significant aggregation | Poor | Insufficient hydrophobicity to drive self-assembly and create a responsive system. |
| Octyl (C8) | Forms aggregates | Good recognition of fructose | Balanced hydrophilic-lipophilic properties allow for the formation of responsive assemblies. |
| Dodecyl (C12) | Forms stable aggregates | Poor | The strong hydrophobicity of the dodecyl chain leads to very stable aggregates that are less responsive to changes induced by saccharide binding. |
This table is a qualitative summary based on the findings of Sato et al. (2016) for analogous compounds.[1][3]
This comparison highlights a critical limitation: while the dodecyl chain promotes stable self-assembly, it can also render the system too rigid to produce a significant response upon saccharide binding. This suggests that for sensor applications, an optimal alkyl chain length, likely shorter than dodecyl, is necessary to balance assembly stability and responsiveness.
Experimental Protocol: General Procedure for Saccharide Sensing with Amphiphilic Boronic Acids
-
Preparation of the Sensor Solution: Dissolve the amphiphilic boronic acid in a minimal amount of a water-miscible organic solvent (e.g., methanol) and then dilute with an aqueous buffer (e.g., phosphate buffer, pH 7.4) to the desired concentration. This allows for the self-assembly of the molecules into micelles or vesicles.
-
Addition of a Reporter Dye: Introduce a reporter molecule, such as Alizarin Red S (ARS), which complexes with the boronic acid and exhibits a change in its spectroscopic properties upon displacement by a saccharide.
-
Saccharide Titration: Add aliquots of a stock solution of the target saccharide (e.g., glucose, fructose) to the sensor solution.
-
Spectroscopic Measurement: After each addition, record the change in the UV-Vis absorption or fluorescence emission spectrum of the reporter dye.
-
Data Analysis: Plot the change in absorbance or fluorescence intensity against the saccharide concentration to determine the binding affinity and detection limit.
Drug Delivery: A Potential Carrier
The ability of this compound to form nanoparticles and its affinity for diol-containing molecules make it a candidate for drug delivery systems.[16][17][18][19] Many biological surfaces and molecules are rich in sialic acids and other glycoproteins, which present diol functionalities.[20] Nanoparticles formed from this compound could potentially target these sites. Furthermore, the boronic ester bond is often pH-sensitive, allowing for the triggered release of a cargo in the acidic microenvironment of tumors or endosomes.[19]
Conceptual Design of a this compound-Based Drug Delivery System:
Caption: Targeted drug delivery and release mechanism of a this compound nanoparticle.
Limitations and Considerations
Despite its potential, the application of this compound is not without its limitations.
-
Solubility: The long dodecyl chain significantly reduces its solubility in polar solvents and can even be challenging in some non-polar organic solvents. This can complicate reaction setup and purification.[21]
-
Stability: Like other boronic acids, it can undergo protodeboronation, especially under harsh reaction conditions. It is also prone to forming cyclic anhydrides (boroxines), which can have different reactivity.[22]
-
Reactivity in Suzuki Coupling: While the amphiphilic nature can be advantageous in aqueous media, in traditional organic solvents, the long alkyl chain offers no significant electronic advantage and may introduce steric hindrance, potentially leading to lower yields compared to less bulky arylboronic acids.
-
Sensor Design: As discussed, the strong aggregation tendency due to the dodecyl chain can be detrimental to the sensitivity of a sensor system.[1][3]
Comparison with Alternatives:
| Application | This compound | Shorter-Chain Alkylphenylboronic Acids (e.g., 4-Butylphenyl) | Phenylboronic Acid | Key Considerations |
| Aqueous Suzuki Coupling | Potentially High Efficiency (as a surfactant) | Moderate Efficiency (less effective surfactant) | Low Efficiency (poor solubility) | The dodecyl chain is advantageous for micelle formation, but optimization of reaction conditions is crucial. |
| Saccharide Sensing | Lower Sensitivity (due to overly stable aggregates) | Higher Sensitivity (more responsive aggregates) | Requires specific design (no self-assembly) | A balance between hydrophobicity for assembly and flexibility for response is key. |
| Drug Delivery | Good for Nanoparticle Formation | Less Stable Nanoparticles | Not suitable for self-assembled nanoparticles | The long alkyl chain promotes the formation of stable drug carriers. |
Conclusion: A Tool for Specialized Applications
This compound is a specialized reagent whose utility is intrinsically linked to its amphiphilic character. Its strength lies in applications that take advantage of its self-assembly properties, such as micellar catalysis in aqueous media and the formation of nanostructures for sensing and drug delivery. However, for standard organic synthesis in non-polar solvents, simpler, more soluble arylboronic acids may offer a more straightforward and efficient alternative. The key to successfully employing this "two-faced" molecule is to understand and harness its unique physicochemical properties, choosing applications where its long lipophilic tail is not a hindrance but a functional asset. Researchers should carefully consider the balance between hydrophobicity-driven assembly and the desired reactivity or responsiveness for their specific application.
References
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Sato, R., et al. (2016). Saccharide Recognition Based on Self-Assembly of Amphiphilic Phenylboronic Acid Azoprobes. Langmuir, 32(41), 10761-10766. [Link][1][3]
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Hayashita, T., et al. (2021). Micelle-Type Sensor for Saccharide Recognition by Using Boronic Acid Fluorescence Amphiphilic Probe and Surfactants. Journal of Oleo Science, 70(2), 215-222. [Link][2][4]
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Sato, R., et al. (2016). Saccharide Recognition Based on Self-Assembly of Amphiphilic Phenylboronic Acid Azoprobes. PubMed, National Center for Biotechnology Information. [Link][1][3]
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Schrader, T., et al. (2002). Saccharide Recognition by Amphiphilic Diboronic Acids at the Air-Water Interface and the Relationship between Selectivity and Stoichiometry. Kyushu University Institutional Repository. [Link]
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Safety Operating Guide
Navigating the Disposal of (4-Dodecylphenyl)boronic Acid: A Guide to Safety and Compliance
In the fast-paced environment of pharmaceutical research and chemical synthesis, the lifecycle of a reagent extends far beyond its use on the bench. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of (4-Dodecylphenyl)boronic acid, moving beyond a simple checklist to explain the scientific rationale behind each procedural choice.
This compound is an organoboron compound, a class of molecules prized for its versatility in forming carbon-carbon bonds, most notably in Suzuki-Miyaura cross-coupling reactions. Its structure, featuring a hydrophilic boronic acid group and a lipophilic dodecyl chain, requires a nuanced understanding for proper handling and disposal. While boronic acids are generally considered to have low toxicity, ultimately degrading to environmentally ubiquitous boric acid, their intermediates and unreacted forms must be managed as hazardous chemical waste.[1][2]
Hazard Profile and Immediate Safety Imperatives
Before any disposal protocol begins, a thorough understanding of the compound's specific hazards is essential. While a dedicated Safety Data Sheet (SDS) for every boronic acid derivative may not be available, data from structurally similar compounds, such as 4-methylphenylboronic acid and 4-ethylphenylboronic acid, provide a reliable hazard profile.[2][3][4]
Core Principle: The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[2][3] Therefore, all handling and disposal operations must be geared towards preventing direct contact and inhalation.
| Hazard Classification | Description | Causality and Prevention |
| Skin Irritation (Category 2) | Causes skin irritation upon direct contact. | The acidic nature and organic structure can disrupt the skin's lipid barrier. Prevention: Always wear chemical-resistant nitrile gloves and a buttoned lab coat.[2][3] |
| Serious Eye Irritation (Category 2) | Causes serious eye irritation, potentially leading to damage if not promptly addressed. | The fine, crystalline nature of the solid poses a significant risk of corneal abrasion and chemical irritation. Prevention: Mandatory use of safety goggles or a face shield.[2][3] |
| Specific Target Organ Toxicity (Single Exposure) - Respiratory Irritation | May cause respiratory irritation if dust is inhaled. | Fine powders can easily become airborne during weighing and transfer, irritating the mucous membranes of the respiratory tract. Prevention: All handling of solid this compound and its waste must be conducted within a certified chemical fume hood.[2] |
The Cardinal Rule: Treat as Hazardous Waste
Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or flushed down the sanitary sewer.[1] The introduction of organoboron compounds into aquatic ecosystems can be harmful, and municipal water treatment facilities are not equipped to handle such chemical waste.[5] All materials associated with this compound must be collected and managed as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed waste disposal contractor.[6]
Step-by-Step Disposal Protocol
This protocol ensures that waste is handled safely from the point of generation to its final collection.
Step 1: Personal Protective Equipment (PPE)
Before handling any waste, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over goggles if there is a splash risk.
-
Hand Protection: Wear chemical-resistant gloves (nitrile is a suitable choice). Inspect gloves for tears or holes before use.
-
Body Protection: A full-length, buttoned laboratory coat is required to protect from skin contact.
-
Respiratory Protection: All waste handling should occur inside a chemical fume hood to prevent inhalation of dust.[2]
Step 2: Waste Segregation
Proper segregation is key to preventing dangerous chemical reactions within a waste container.
-
Boronic Acid Waste Stream: Collect all this compound waste in a dedicated container. This includes unreacted solid, solutions, and contaminated consumables.
-
Incompatible Materials: DO NOT mix boronic acid waste with the following:
Step 3: Containment and Labeling
Clear and correct containment is a regulatory and safety requirement.
-
Solid Waste: Collect unused this compound, contaminated weighing paper, gloves, and other solid consumables in a durable, sealable container (e.g., a wide-mouth polyethylene jar).
-
Liquid Waste: Collect solutions containing the compound in a separate, chemically compatible, and sealable container (e.g., a high-density polyethylene or glass bottle).
-
Labeling: The waste container must be clearly and indelibly labeled with:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: This compound
-
A list of all components in the container (e.g., solvents and their approximate concentrations).
-
The relevant hazard pictograms (e.g., exclamation mark for irritant).
-
Step 4: Secure Storage
Store the sealed and labeled waste container in a designated and secure satellite accumulation area. This area should be well-ventilated, away from general laboratory traffic, and segregated from incompatible chemicals.
Step 5: Arrange for Final Disposal
Contact your institution's EHS department to schedule a pickup for the hazardous waste. Follow their specific procedures and documentation requirements for waste transfer.
Protocol for Decontaminating Empty Containers
Empty containers that once held this compound must be decontaminated before they can be recycled or disposed of as non-hazardous waste. The residual chemical film is considered hazardous.
Methodology: Triple Rinse Procedure This procedure must be performed in a chemical fume hood while wearing full PPE.
-
Select a Rinse Solvent: Choose a solvent in which this compound is soluble (e.g., acetone, ethanol, or the solvent used in your reaction).
-
First Rinse: Add a small amount of the chosen solvent to the empty container. Securely cap and swirl the container to ensure the solvent contacts all interior surfaces.
-
Collect Rinseate: Decant the solvent into your designated liquid hazardous waste container for this compound. This first rinseate is hazardous waste. [8][9]
-
Second and Third Rinses: Repeat the rinsing process two more times, collecting each rinseate into the hazardous waste container.
-
Drying and Final Disposal: Allow the rinsed container to air dry completely in the fume hood. Once dry, deface or remove the original chemical label. The decontaminated container can now be disposed of in the appropriate laboratory glass or plastic recycling stream.[10]
A Note on Neutralization
While the neutralization of weak acids with a mild base like sodium bicarbonate is a common laboratory practice, it is not recommended for the routine disposal of this compound waste without explicit guidance and approval from your EHS department.[11][12][13] The rationale is twofold:
-
Reaction Uncertainty: The presence of the large organic substituent and potential reaction byproducts can lead to unknown or uncontrolled reactions.
-
Compliance: Most institutional and regulatory frameworks mandate that hazardous waste be managed by licensed professionals, not treated at the point of generation.[11]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper management and disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound.
References
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A Researcher's Guide to the Safe Handling of (4-Dodecylphenyl)boronic Acid
(4-Dodecylphenyl)boronic acid, a member of the boronic acid class of compounds, is anticipated to share similar hazard profiles with its chemical relatives. These compounds are generally recognized as causing skin irritation, serious eye irritation, and potential respiratory tract irritation.[1][2][3][4][5] Therefore, a cautious and well-documented approach to handling is paramount.
I. Hazard Assessment and Engineering Controls: The First Line of Defense
Before any handling of this compound, a thorough risk assessment is critical. The primary routes of exposure are inhalation of dust particles, direct skin contact, and eye contact.[1][6][7]
Engineering Controls are your first and most effective line of defense:
-
Chemical Fume Hood: All weighing and handling of solid this compound and its solutions must be conducted in a certified chemical fume hood.[6][8] This minimizes the risk of inhaling dust or vapors.
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any airborne contaminants.[1][7]
-
Accessible Safety Equipment: An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[6][8] Regular testing of this equipment is mandatory.
II. Personal Protective Equipment (PPE): Your Essential Barrier
The appropriate selection and use of PPE are non-negotiable. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[1][6][9] | To protect eyes from dust particles and splashes of solutions, which can cause serious irritation.[2][6] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn.[6][8] | To prevent skin contact, which can lead to irritation.[1][4] Gloves should be inspected before use and changed immediately if contaminated.[8] |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes are required.[8] | To protect skin from accidental spills and contact.[6] |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][6][8] | To prevent irritation of the respiratory tract.[1][8] |
III. Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for safety.
1. Preparation:
-
Designate a specific area within the chemical fume hood for handling this compound.
-
Ensure the work area is clean and free of clutter.[8]
-
Assemble all necessary equipment and reagents before starting.
2. Donning PPE:
-
Put on all required PPE as outlined in the table above before handling the chemical.[8]
3. Handling:
-
Keep the container of this compound tightly closed when not in use.[7][8]
-
Avoid generating dust when transferring the solid.[8] Use a spatula for transfers.[8]
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
4. Post-Handling:
-
Clean the work area and any equipment used with an appropriate solvent, followed by soap and water.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[6][8]
-
Remove and properly dispose of contaminated PPE.[10]
Workflow for Safe Handling of this compound
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
